molecular formula C10H9NO2S B1419767 Methyl 7-aminobenzo[b]thiophene-2-carboxylate CAS No. 616238-78-9

Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Cat. No.: B1419767
CAS No.: 616238-78-9
M. Wt: 207.25 g/mol
InChI Key: OWASVDSNOKBQKG-UHFFFAOYSA-N
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Description

Methyl 7-aminobenzo[b]thiophene-2-carboxylate (CAS 616238-78-9) is a high-purity (≥95%) chemical intermediate prized for its role in advanced medicinal and analytical chemistry research. Its structure allows for easy functionalization, making it a valuable scaffold in medicinal chemistry for constructing complex, drug-like molecules. This compound serves as a key precursor in the synthesis of pharmaceuticals, particularly in the development of serotonin receptor modulators. These research lines show potential for creating new compounds with antidepressant and anxiolytic effects . The benzo[b]thiophene core is a significant pharmacophore explored in various therapeutic areas. Recent studies highlight derivatives of this scaffold as potential cholinesterase inhibitors for Alzheimer's disease research and as novel potential inhibitors for other viral targets, such as hepatitis B . Furthermore, structurally similar amino-benzo[b]thiophene carboxylates are utilized to develop ratiometric fluorescent sensors for detecting metal ions like In³⁺ and Pb²⁺, demonstrating the versatility of this chemical class in materials and analytical chemistry . Modern synthetic methods, including transition-metal-free one-pot processes, are being developed to efficiently create such benzo[b]thiophenamine derivatives, highlighting their ongoing relevance in chemical synthesis . Researchers value this compound for its utility in designing and optimizing new bioactive agents targeting central nervous system disorders. Store at 2-8°C, protected from light and under an inert atmosphere. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 7-amino-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO2S/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWASVDSNOKBQKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10666535
Record name Methyl 7-amino-1-benzothiophene-2-carboxylate
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Molecular Weight

207.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

616238-78-9
Record name Methyl 7-amino-1-benzothiophene-2-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 7-amino-1-benzothiophene-2-carboxylate
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Foundational & Exploratory

Physicochemical properties of "Methyl 7-aminobenzo[b]thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties and Synthetic Utility of Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Executive Summary

This compound is a heterocyclic compound built upon the benzo[b]thiophene scaffold, a structure of significant interest in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its physicochemical properties, analytical characterization, synthetic pathways, and applications, tailored for researchers and professionals in drug development. The molecule's key features—a reactive primary amine and a modifiable ester group—make it a versatile building block for creating complex molecular architectures.[1] We will delve into both experimental data from related analogues and predicted properties to offer a holistic understanding of this compound's behavior, emphasizing the practical application of this knowledge in a laboratory setting.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene core is classified as a "privileged structure" in drug discovery.[1] Its rigid, planar geometry and electron-rich nature allow it to participate in various non-covalent interactions with biological targets. This scaffold is present in numerous clinical agents and investigational drugs, including the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton.[1]

Derivatives of benzo[b]thiophene exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant effects.[2][3] The strategic placement of functional groups on this core is a cornerstone of modern medicinal chemistry. This compound is a prime example of such a functionalized intermediate, offering two distinct points for chemical modification: the nucleophilic amino group at the 7-position and the electrophilic ester at the 2-position. This dual functionality allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents, such as kinase inhibitors.[1][4]

Molecular Structure and Identifiers

A clear understanding of the molecule's basic identity is fundamental for any scientific investigation.

IdentifierValueSource
Compound Name This compoundN/A
CAS Number 616238-78-9[5]
Molecular Formula C₁₀H₉NO₂S[5]
Molecular Weight 207.25 g/mol [5]
Canonical SMILES COC(=O)C1=CC2=C(S1)C(=CC=C2)N[5]
InChIKey VLHHEYMZLXKSQO-UHFFFAOYSA-N[6]

Physicochemical Properties

The physicochemical properties of a compound govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, which are critical parameters in drug development.

PropertyValue / ObservationRationale & Comparative Insights
Physical State Expected to be a solid at room temperature.Related aminobenzo[b]thiophenes and nitro-precursors are reported as off-white or white solids/powders.[1][2]
Melting Point (mp) No direct experimental data found.The non-aminated analogue, Methyl benzo[b]thiophene-2-carboxylate, has a melting point of 70-74 °C. The presence of the amino group allows for hydrogen bonding, which would be expected to significantly increase the melting point relative to the parent ester. For context, Methyl 5-nitrobenzo[b]thiophene-2-carboxylate has a much higher melting point of 216.8–218.5 °C.[1]
Solubility Low solubility in water; soluble in organic solvents like DMSO and DMF.The aromatic core is lipophilic. The polar amino and ester groups enhance solubility in polar organic solvents. The primary amine offers a site for protonation, suggesting that solubility would increase in acidic aqueous solutions.
Partition Coefficient (logP) No direct experimental data found.The logP value is a measure of lipophilicity. For context, the parent Benzo[b]thiophene-2-carboxylic acid has a computed XLogP3 of 2.8, indicating significant lipophilicity.[7] The addition of a polar amino group would decrease this value, while the methyl ester would be comparable to the carboxylic acid in its contribution.
pKa No direct experimental data found.The primary aromatic amine is basic. Its pKa is expected to be low (typically 4-5 for anilines) due to the delocalization of the nitrogen lone pair into the aromatic system. This basic center is a critical site for salt formation, a common strategy to improve the aqueous solubility and bioavailability of drug candidates.
Storage Recommended storage at 2-8°C under an inert atmosphere in a dark place.[5] This suggests the compound may be sensitive to oxidation (due to the electron-rich amine) or light over long-term storage.

Synthesis and Reactivity

Proposed Synthetic Pathway

While various methods exist for constructing the benzo[b]thiophene scaffold[1][4], a common and reliable method for introducing a 7-amino group is through the chemical reduction of a 7-nitro precursor. This multi-step process is a staple in medicinal chemistry due to the commercial availability of starting materials and the high efficiency of the reduction step. A similar strategy has been successfully employed for the synthesis of 6-aminobenzo[b]thiophene 1,1-dioxide.[8]

The logical workflow begins with the synthesis of the parent ester, followed by regioselective nitration and subsequent reduction.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Methyl benzo[b]thiophene- 2-carboxylate reagent1 HNO₃ / H₂SO₄ A->reagent1 B Methyl 7-nitrobenzo[b]thiophene- 2-carboxylate reagent2 Fe / NH₄Cl or SnCl₂ / HCl B->reagent2 C Methyl 7-aminobenzo[b]thiophene- 2-carboxylate reagent1->B reagent2->C

A proposed two-step synthesis of the target compound.
Key Chemical Reactivity

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups.

  • Amino Group: As a primary aromatic amine, it is a versatile nucleophile. It readily undergoes acylation with acid chlorides or anhydrides to form amides, reductive amination with aldehydes or ketones, and can be used in coupling reactions to build more complex structures. This position is a key handle for SAR studies.

  • Ester Group: The methyl ester can be hydrolyzed under basic conditions (e.g., NaOH in MeOH/H₂O) to yield the corresponding carboxylic acid.[1] This acid can then be coupled with amines using standard peptide coupling reagents (e.g., DCC, HATU) to form amides, further expanding the molecule's synthetic utility.

  • Aromatic Ring: The benzo[b]thiophene ring system can undergo electrophilic aromatic substitution. The activating, ortho-para directing amino group and the deactivating, meta-directing carboxylate group will influence the position of any further substitution.

Spectroscopic and Analytical Characterization

Unambiguous characterization is essential for confirming the identity and purity of a synthesized compound. The following is a guide to the expected spectroscopic signatures based on data from closely related analogues.[1][9]

Analytical Workflow

A standard workflow ensures that a synthesized compound is correctly identified and its purity is established before its use in further applications.

G A Synthesized Crude Product B Purification (e.g., Column Chromatography, Recrystallization) A->B C Purity Analysis (HPLC, LC-MS) B->C D Structural Verification B->D H Verified Compound (>95% Purity) C->H E ¹H NMR, ¹³C NMR D->E  Structure F Mass Spectrometry D->F  Mass G IR Spectroscopy D->G  Functional Groups E->H F->H G->H

Standard workflow for compound purification and characterization.
Predicted Spectroscopic Data
TechniqueExpected SignatureRationale
¹H NMR δ 7.5-8.0 ppm (m, 3H): Protons on the aromatic benzene ring.δ ~7.5 ppm (s, 1H): Proton at the C3 position of the thiophene ring.δ ~5.0-6.0 ppm (br s, 2H): NH₂ protons (exchangeable with D₂O).δ ~3.9 ppm (s, 3H): Methyl ester (CH₃) protons.These predictions are based on published spectra of analogues like methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate and related structures.[1][9] The exact shifts will depend on the solvent used.
¹³C NMR δ ~165 ppm: Ester carbonyl carbon (C=O).δ 110-150 ppm: Aromatic and heteroaromatic carbons.δ ~52 ppm: Methyl ester carbon (OCH₃).Based on data for a range of substituted aminobenzo[b]thiophene carboxylates.[1][9]
Mass Spec. (MS) [M+H]⁺ = 208.04 m/z (for ESI+)Calculated for C₁₀H₉NO₂S. Electrospray ionization (ESI) is a soft technique that typically shows the protonated molecular ion.
Infrared (IR) ~3400-3300 cm⁻¹: N-H stretching (doublet for primary amine).~1710 cm⁻¹: C=O stretching of the α,β-unsaturated ester.~1620 cm⁻¹: N-H scissoring.~1250 cm⁻¹: C-O stretching of the ester.These are characteristic vibrational frequencies for the primary amine and methyl ester functional groups.[1] An IR spectrum for the parent Methyl benzo[b]thiophene-2-carboxylate is also available for comparison.[10]

Applications in Research and Drug Development

The utility of this compound extends across multiple therapeutic areas.

  • Kinase Inhibitors: The scaffold is a known core for kinase inhibitors.[1][4] The 7-amino group can be functionalized to interact with the hinge region of a kinase, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket.

  • Antimicrobial Agents: Benzo[b]thiophenes have been successfully developed into potent antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus.[2][3] The amino group serves as an excellent anchor point for adding pharmacophoric elements known to enhance antibacterial activity.

  • Anticancer Therapeutics: Beyond kinase inhibition, the benzo[b]thiophene nucleus is found in compounds with diverse anticancer mechanisms, including STAT3 inhibition and antimitotic activity.[8][11][12] This intermediate provides a starting point for developing novel oncology drug candidates.

Experimental Protocols

The following protocols are generalized procedures designed to be adapted by researchers. They are grounded in established chemical principles and practices reported in the literature.[1][8]

Protocol: Synthesis via Reduction of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate
  • Expertise & Causality: This protocol uses iron powder in the presence of an electrolyte (ammonium chloride), a classic and cost-effective method for reducing aromatic nitro groups. It is safer and more environmentally benign than other methods like catalytic hydrogenation (which requires specialized equipment) or using tin chlorides (which result in heavy metal waste). The acidic workup ensures the product amine is protonated and dissolves, separating it from unreacted iron, while the final basic wash deprotonates the amine for extraction.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (1.0 equiv).

  • Solvent Addition: Add a mixture of ethanol and water (e.g., 4:1 v/v).

  • Reagent Addition: Add ammonium chloride (NH₄Cl, 1.0 equiv) followed by iron powder (Fe, 5.0 equiv) in portions to control any initial exotherm.

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup (Self-Validation):

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the excess iron powder. Wash the Celite® pad with ethanol or ethyl acetate.

    • Concentrate the filtrate under reduced pressure to remove the organic solvent.

    • Acidify the remaining aqueous solution with 1 M HCl.

    • Wash the acidic aqueous layer with ethyl acetate to remove any non-basic impurities.

    • Basify the aqueous layer with a saturated solution of sodium bicarbonate (NaHCO₃) until pH > 8. The product should precipitate or be extracted.

    • Extract the product into an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel or by recrystallization to obtain the final product.

  • Characterization: Confirm the structure and purity using the analytical methods described in Section 6.0.

Protocol: Characterization by ¹H NMR Spectroscopy
  • Expertise & Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for NMR analysis of compounds with exchangeable protons (like -NH₂) because the proton exchange is slower than in other solvents like chloroform-d, allowing the amine protons to be observed. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm).

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v TMS.

  • Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire a standard ¹H NMR spectrum.

  • Data Processing (Self-Validation): Process the resulting Free Induction Decay (FID) with an appropriate window function. Phase the spectrum and calibrate the chemical shift by setting the TMS peak to 0.00 ppm.

  • Interpretation: Integrate the peaks to determine proton ratios. Analyze the chemical shifts and coupling patterns to confirm that they match the expected structure as detailed in Section 6.2. The integration should correspond to the 9 protons of the molecule (or a multiple thereof).

Conclusion

This compound is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined structure, coupled with the dual reactivity of its amino and ester functionalities, provides a reliable and adaptable starting point for the synthesis of complex molecular libraries. This guide has synthesized available and predicted data to provide a robust technical overview of its physicochemical properties, characterization, and synthetic handling. By understanding these core attributes, researchers can confidently and efficiently leverage this valuable building block to develop the next generation of bioactive molecules.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
  • BLD Pharm. (n.d.). 616238-78-9|this compound.
  • ResearchGate. (n.d.). A new and facile synthesis of methyl 3-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-2-carboxylate | Request PDF.
  • PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate.
  • PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid.
  • Krajcovicova, S., et al. (2021). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (n.d.). Methyl benzo[b]thiophene-2-carboxylate 97%.
  • ChemicalBook. (n.d.). ETHYL 2-AMINO-4,5,6,7-TETRAHYDROBENZO[B]THIOPHENE-3-CARBOXYLATE(4506-71-2) 1H NMR.
  • Gomha, S. M., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules.
  • The Royal Society of Chemistry. (n.d.). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors - Supplementary Information.
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules.
  • PubChem. (n.d.). Methyl thenoate.
  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors.
  • NIST. (n.d.). Methyl benzo[b]thiophene-2-carboxylate. In NIST Chemistry WebBook.
  • PubMed Central. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery.
  • Cheméo. (n.d.). Methyl-2-thiophene carboxylate.
  • PubMed. (2021). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities.
  • PubChem. (n.d.). Methyl 3-aminobenzo[b]thiophene-2-carboxylate.

Sources

"Methyl 7-aminobenzo[b]thiophene-2-carboxylate" molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 7-aminobenzo[b]thiophene-2-carboxylate: Properties, Synthesis, and Applications

For researchers, scientists, and drug development professionals, understanding the molecular characteristics and synthetic pathways of novel heterocyclic compounds is paramount. This compound is a member of the benzo[b]thiophene class of compounds, a scaffold that is of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of this molecule, focusing on its molecular weight, physicochemical properties, a proposed synthetic route based on established methodologies, analytical characterization, and potential applications in drug discovery.

Physicochemical Properties and Molecular Weight

The foundational step in the characterization of any molecule is the determination of its precise molecular weight and other key physical and chemical properties. This compound, identified by the CAS Number 616238-78-9, possesses a molecular formula of C₁₀H₉NO₂S.[1] This composition gives it a molecular weight of approximately 207.25 g/mol .[1] A more precise molecular weight is 207.24896 g/mol .[2]

A summary of its key physicochemical data is presented in the table below:

PropertyValueSource(s)
Molecular Formula C₁₀H₉NO₂S[1]
Molecular Weight 207.25 g/mol [1]
CAS Number 616238-78-9[1]
Appearance Crystalline powder[3]
Color Yellow to brown[3]
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[1]
SMILES Code O=C(C1=CC2=CC=CC(N)=C2S1)OC[1]
InChI Key VLHHEYMZLXKSQO-UHFFFAOYSA-N[3]

Synthetic Pathways: A Rationale-Driven Approach

The logical starting point for the synthesis of the 7-amino isomer would be a suitably substituted benzene derivative that can undergo cyclization to form the benzo[b]thiophene core. A plausible precursor would be a 2-halo-3-nitrobenzonitrile. The nitro group can be subsequently reduced to the desired amine functionality.

Proposed Synthetic Workflow

Synthetic Workflow A 2-Chloro-3-nitrobenzonitrile C Methyl 7-nitrobenzo[b]thiophene-2-carboxylate A->C Triethylamine, DMSO, Microwave, 130°C B Methyl thioglycolate B->C D This compound C->D Reduction (e.g., SnCl2, Fe/HCl)

Caption: Proposed synthetic route for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

This step is adapted from the microwave-assisted synthesis of 3-aminobenzo[b]thiophenes.[4][5]

  • To a pressure-rated microwave vial, add 2-chloro-3-nitrobenzonitrile (1.0 eq.), methyl thioglycolate (1.0-1.2 eq.), and triethylamine (3.0 eq.) in anhydrous dimethyl sulfoxide (DMSO).

  • Seal the vial and place it in a microwave synthesizer.

  • Irradiate the mixture at 130°C for 15-30 minutes. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMSO is crucial for this type of nucleophilic aromatic substitution and subsequent cyclization. Microwave irradiation provides rapid and uniform heating, accelerating the reaction rate. Triethylamine acts as a base to deprotonate the methyl thioglycolate, forming the active nucleophile.

Step 2: Reduction of the Nitro Group to an Amine

The reduction of an aromatic nitro group is a standard transformation in organic synthesis.

  • Dissolve the Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in ethanol, or iron powder (Fe) in the presence of an acid like hydrochloric acid (HCl).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Causality: The choice of reducing agent can be tailored based on the presence of other functional groups. SnCl₂ is a common and effective choice for this transformation. The acidic workup ensures the protonation of the newly formed amine, which is then neutralized to isolate the free amine product.

Analytical Characterization: A Self-Validating System

The identity and purity of the synthesized this compound must be confirmed through a suite of analytical techniques.[6]

Analytical Workflow

Analytical_Workflow cluster_purification Purification cluster_structure_elucidation Structure Elucidation cluster_purity_assessment Purity Assessment Purification Column Chromatography / Recrystallization NMR 1H and 13C NMR Purification->NMR MS Mass Spectrometry (MS) Purification->MS HPLC HPLC / UPLC Purification->HPLC TLC TLC Purification->TLC Crude_Product Crude_Product Crude_Product->Purification

Caption: A typical analytical workflow for the characterization of a synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzo[b]thiophene core, a singlet for the methyl ester protons (likely around 3.8-4.0 ppm), and a broad singlet for the amine (-NH₂) protons. The coupling patterns of the aromatic protons will be crucial in confirming the 7-amino substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon of the ester.

  • Mass Spectrometry (MS) : Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 207.25.

  • Chromatography :

    • Thin Layer Chromatography (TLC) : TLC is essential for monitoring the progress of the reaction and for preliminary purity assessment.

    • High-Performance Liquid Chromatography (HPLC) : HPLC can be used to determine the final purity of the compound with high accuracy.

Potential Applications in Drug Discovery

The benzo[b]thiophene scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[4][7] Derivatives of benzo[b]thiophene have shown a broad spectrum of pharmacological activities, including:

  • Anticancer Agents : Certain benzo[b]thiophene derivatives act as inhibitors of tubulin polymerization, a key target in cancer chemotherapy.[4]

  • Kinase Inhibitors : The aminobenzo[b]thiophene core is found in molecules that selectively inhibit kinases such as MAPK-activated protein kinase 2 (MK2), which are involved in inflammatory responses.[5]

  • Antimicrobial Agents : Acylhydrazone derivatives of benzo[b]thiophene have been investigated as potential antimicrobial agents against multidrug-resistant bacteria like Staphylococcus aureus.[7]

  • Other Therapeutic Areas : The versatility of the benzo[b]thiophene scaffold has led to its incorporation in drugs for treating osteoporosis (Raloxifene) and asthma (Zileuton), as well as in compounds with antidepressant and anti-inflammatory properties.[4][7]

Given this precedent, this compound represents a valuable building block for the synthesis of new chemical entities with potential therapeutic applications in oncology, inflammation, and infectious diseases. The amino group at the 7-position provides a handle for further chemical modifications, allowing for the generation of libraries of related compounds for structure-activity relationship (SAR) studies.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery and development. Its molecular weight of 207.25 g/mol and its versatile benzo[b]thiophene core make it an attractive starting point for the synthesis of novel therapeutic agents. While a specific synthetic protocol is not yet widely published, established microwave-assisted methods for related isomers provide a clear and efficient pathway for its preparation. Rigorous analytical characterization is essential to confirm its structure and purity, paving the way for its use in the exploration of new and improved treatments for a range of diseases.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • Fouad, M. A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Biomolecules, 12(1), 131. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

  • Methyl thenoate | C6H6O2S | CID 79340 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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  • Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. (2024). ACS Pharmacology & Translational Science. [Link]

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A Guide to the Spectral Analysis of Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral characteristics of methyl 7-aminobenzo[b]thiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the identification and characterization of this important heterocyclic compound. Given the limited availability of published experimental spectra for this specific isomer, this guide leverages data from structurally related analogues to provide a robust predictive analysis.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

Benzo[b]thiophenes are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern on the benzo[b]thiophene core can significantly influence its biological activity, making detailed structural elucidation through spectral analysis a critical step in the development of new therapeutic agents. This guide focuses on the 7-amino substituted analogue, a potentially valuable building block in drug discovery.

Predicted Spectral Data

The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the analysis of spectral data from closely related compounds, including various substituted benzo[b]thiophene-2-carboxylates.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing methyl carboxylate group.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Justification
H3~7.5s-The proton at position 3 is a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent ester group.
H4~7.6d~8.0This proton is part of the benzene ring and is expected to be a doublet due to coupling with H5.
H5~6.8t~8.0The proton at position 5 is expected to be a triplet due to coupling with H4 and H6. The upfield shift is due to the electron-donating effect of the amino group at position 7.
H6~7.2d~8.0This proton will appear as a doublet due to coupling with H5.
-OCH₃~3.9s-The methyl ester protons will appear as a sharp singlet.
-NH₂~5.0br s-The amino protons typically appear as a broad singlet and their chemical shift can vary with solvent and concentration.

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Carbon Predicted Chemical Shift (ppm) Justification
C=O~163The carbonyl carbon of the ester group is expected in this region.
C2~130This carbon is attached to the electron-withdrawing carboxylate group.
C3~125
C3a~138
C4~124
C5~115This carbon is expected to be shifted upfield due to the ortho- and para-directing effects of the amino group.
C6~120
C7~145The carbon attached to the amino group will be significantly deshielded.
C7a~135
-OCH₃~52The methyl carbon of the ester group.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound will show characteristic absorption bands for the amino, ester, and aromatic moieties.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amino)3400-3200Medium, two bands
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic, -OCH₃)2950-2850Medium
C=O stretch (ester)~1710Strong
C=C stretch (aromatic)1600-1450Medium to strong
C-N stretch (aromatic amine)~1300Medium
C-O stretch (ester)~1250Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₉NO₂S), the expected molecular weight is approximately 207.04 g/mol .

  • Molecular Ion Peak (M⁺): m/z ≈ 207

  • Major Fragmentation Pathways:

    • Loss of the methoxy group (-OCH₃) from the ester: [M - 31]⁺

    • Loss of the entire ester group (-COOCH₃): [M - 59]⁺

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectral data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan of the empty sample holder or clean ATR crystal before scanning the sample.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Visualization of Key Concepts

Molecular Structure and Key NMR Correlations

Caption: Predicted NMR correlations for this compound.

Experimental Workflow for Spectral Analysis

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Pure Compound Dissolve_NMR Dissolve in Deuterated Solvent Sample->Dissolve_NMR Prepare_IR Prepare KBr Pellet or use ATR Sample->Prepare_IR Dissolve_MS Dissolve in Volatile Solvent Sample->Dissolve_MS NMR NMR Spectrometer Dissolve_NMR->NMR IR FT-IR Spectrometer Prepare_IR->IR MS Mass Spectrometer Dissolve_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling Patterns NMR->Analyze_NMR Analyze_IR Identify Functional Group Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Weight & Fragmentation MS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: General workflow for the spectral analysis of an organic compound.

Conclusion

This guide provides a detailed predictive analysis of the NMR, IR, and Mass spectral data for this compound. By understanding these expected spectral features and following the outlined experimental protocols, researchers can confidently identify and characterize this and related molecules. The provided visualizations and justifications aim to offer a clear and practical resource for scientists in the field of medicinal chemistry and drug development.

References

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(54), 43231-43244. [Link]

  • Isloor, A. M., Kalluraya, B., & Pai, K. S. (2010). Synthesis, characterization and biological activities of some new benzo [b] thiophene derivatives. European journal of medicinal chemistry, 45(2), 825-830. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl benzo[b]thiophene-2-carboxylate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kauno Technologijos Universitetas. (2022). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • Gougis, P., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(2), 152. [Link]

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A Comprehensive Technical Guide to the Solubility of Methyl 7-aminobenzo[b]thiophene-2-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in the Application of Methyl 7-aminobenzo[b]thiophene-2-carboxylate

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of the benzothiophene scaffold, which is a key pharmacophore in numerous biologically active molecules, this compound serves as a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.[1][2] The successful application of this compound in these fields is fundamentally linked to its solubility characteristics in various organic solvents.

Solubility dictates the feasibility of a compound's use in a multitude of laboratory and industrial processes, including chemical reactions, purification, formulation, and analytical characterization. For drug development professionals, understanding the solubility of this intermediate is paramount for designing efficient synthetic routes, developing robust purification protocols (such as crystallization), and formulating drug candidates for preclinical and clinical studies. In the realm of materials science, controlling the solubility is crucial for processing and fabricating organic electronic and photoluminescent materials.

This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While specific quantitative solubility data for this compound is not extensively available in the public domain, this guide offers a robust framework for understanding its solubility profile based on fundamental chemical principles and data from structurally analogous molecules. We will delve into the physicochemical factors governing its solubility, provide qualitative predictions for its behavior in a range of common organic solvents, and present a detailed, field-proven experimental protocol for determining its precise solubility.

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[3] To predict the solubility of this compound, we must first analyze its molecular structure and the functional groups that dictate its polarity, hydrogen bonding capacity, and other intermolecular interactions.

Molecular Structure:

Molecular Structure of the Compound.

The key functional groups that influence the solubility of this compound are:

  • Amino Group (-NH₂): The primary amine is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This group significantly contributes to the molecule's ability to interact with polar solvents, particularly those that are protic.

  • Methyl Ester Group (-COOCH₃): The ester group is also polar and can act as a hydrogen bond acceptor at the carbonyl and ester oxygens. It enhances solubility in polar aprotic solvents.

  • Benzo[b]thiophene Core: This fused aromatic ring system is predominantly nonpolar and hydrophobic. It contributes to the solubility in nonpolar and moderately polar aromatic solvents through π-π stacking and van der Waals interactions.

The interplay of these functional groups results in a molecule with a moderate overall polarity. The presence of both hydrogen-bond donating and accepting groups, combined with a significant nonpolar scaffold, suggests that its solubility will be highly dependent on the specific characteristics of the organic solvent.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis and solubility data of analogous compounds like aminobenzoic acids and benzothiophenes, we can predict the qualitative solubility of this compound in a range of organic solvents.[3][4][5]

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The amino group can form strong hydrogen bonds with the hydroxyl group of the alcohol. The overall polarity of the solvent is a good match for the solute.
IsopropanolMedium The increased steric hindrance of the isopropyl group may slightly reduce the efficiency of solvation compared to methanol and ethanol.
WaterLow While the amino and ester groups can interact with water, the large, nonpolar benzothiophene core is hydrophobic, limiting overall solubility.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)High DMSO is a strong hydrogen bond acceptor and a highly polar solvent, capable of effectively solvating both the polar functional groups and the aromatic ring.
N,N-Dimethylformamide (DMF)High Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively dissolve the compound.
AcetonitrileMedium Acetonitrile is a polar aprotic solvent, but its hydrogen bond accepting ability is weaker than DMSO and DMF.
AcetoneMedium Acetone's polarity and hydrogen bond accepting capability should allow for moderate solubility.
Ethyl AcetateMedium to Low As a less polar ester, ethyl acetate will have some affinity for the methyl ester group of the solute but may be less effective at solvating the polar amino group.
Nonpolar Toluene, BenzeneMedium to Low The aromatic nature of these solvents will favor interactions with the benzothiophene ring system, but they will be poor solvents for the polar amino and ester groups.
Hexane, CyclohexaneLow These nonpolar aliphatic solvents will have very weak interactions with the polar functional groups of the molecule, leading to poor solubility.
Dichloromethane (DCM)Medium DCM is a weakly polar solvent that can offer a balance of interactions with both the polar and nonpolar parts of the molecule.
Diethyl EtherLow Diethyl ether is a relatively nonpolar solvent with limited ability to engage in strong hydrogen bonding.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise quantitative solubility data, an experimental determination is essential. The following protocol describes a reliable method for determining the solubility of this compound in an organic solvent of interest.

Materials and Equipment:
  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars or a shaker incubator

  • Temperature-controlled environment (e.g., water bath, incubator)

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow:

Workflow for Experimental Solubility Determination.

Detailed Procedure:
  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

    • Accurately add a known volume of the organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled environment set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously using a magnetic stirrer or a shaker for a sufficient period to reach equilibrium. A typical equilibration time is 24-48 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a constant concentration.

  • Sample Filtration:

    • Once equilibrium is reached, stop the stirring and allow the undissolved solid to settle for at least 30 minutes.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microcrystals.

  • Dilution and Analysis:

    • Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or UV-Vis).

    • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

    • Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

  • Quantification:

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific experimental data is limited, a thorough analysis of its molecular structure allows for reliable qualitative predictions of its solubility in various solvent classes. The provided step-by-step experimental protocol empowers researchers to obtain precise quantitative solubility data, which is indispensable for the successful application of this versatile compound in drug discovery, chemical synthesis, and materials science. A systematic approach to understanding and measuring solubility will undoubtedly accelerate the pace of innovation in these critical scientific fields.

References

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The Ascendant Pharmacophore: A Technical Guide to Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, integral to the structure of numerous clinically approved drugs and investigational agents.[1][2][3][4] Its inherent physicochemical properties and synthetic tractability have made it a cornerstone in the design of novel therapeutics across a wide spectrum of diseases. This technical guide focuses on a specific, yet underexplored, derivative: Methyl 7-aminobenzo[b]thiophene-2-carboxylate . While direct literature on this precise molecule is nascent, this guide will provide a comprehensive analysis of its potential as a pharmacophore by examining the synthesis, structure-activity relationships (SAR), and biological activities of closely related aminobenzothiophene isomers. By synthesizing data from analogous compounds, we will construct a predictive framework for the utility of this core in modern drug discovery, offering a scientifically grounded perspective for researchers seeking to exploit its therapeutic potential.

The Benzothiophene Core: A Foundation of Therapeutic Success

The benzo[b]thiophene ring system, an isostere of indole, offers a unique combination of aromaticity, lipophilicity, and hydrogen bonding capability that makes it an attractive scaffold for interacting with diverse biological targets.[2][3] This has led to its incorporation into a range of pharmaceuticals with varied mechanisms of action.

Several review articles highlight the broad pharmacological activities associated with benzothiophene derivatives, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2][3][4][5] This versatility underscores the core's ability to be chemically modified to achieve specific biological endpoints.

Synthesis of the 7-Aminobenzothiophene Scaffold: Navigating the Synthetic Landscape

While a definitive, optimized synthesis for this compound is not prominently described in the current literature, established methodologies for the synthesis of substituted benzothiophenes and, more specifically, 7-substituted derivatives, provide a clear roadmap.

A common and effective route to aminobenzothiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine.[6][7] This approach offers rapid access to the 3-aminobenzo[b]thiophene core and could potentially be adapted for the synthesis of the 7-amino isomer by starting with an appropriately substituted 2-halobenzonitrile.

Another classical approach involves the synthesis of 7-substituted benzo[b]thiophene derivatives from a cyclic ketone precursor, 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene. This intermediate allows for the introduction of the amino group at the 7-position through reductive amination or other standard functional group transformations, followed by aromatization and subsequent functionalization at the 2-position to install the methyl carboxylate.

Conceptual Synthetic Workflow:

G cluster_0 Route A: Nitration-Reduction cluster_1 Route B: From Substituted Precursor A Methyl benzo[b]thiophene-2-carboxylate B Nitration (e.g., HNO3/H2SO4) A->B C Methyl 7-nitrobenzo[b]thiophene-2-carboxylate B->C D Reduction (e.g., Fe/NH4Cl or H2/Pd-C) C->D E This compound D->E F Substituted 2-halobenzonitrile (with nitro or protected amino group at the 3-position) G Microwave-assisted cyclization with methyl thioglycolate F->G H Methyl 7-nitro/protected-aminobenzo[b]thiophene-2-carboxylate G->H I Reduction/Deprotection H->I J This compound I->J

Caption: Potential synthetic routes to the target molecule.

The Aminobenzothiophene Pharmacophore: Key Interaction Features

A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target.[8][9] Based on studies of related aminobenzothiophene derivatives, we can infer the key pharmacophoric features of this compound.

Pharmacophore mapping of arylamino-substituted benzothiophenes has identified key features for free radical scavenging activity, including a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring.[10] For arylbenzothiophene derivatives targeting the estrogen receptor in breast cancer cells, crucial features include a phenolic hydroxyl group and a ketonic linkage in the side chain, along with a piperidine ring connected via an ether linkage.[11]

Hypothesized Pharmacophore Model for this compound:

G cluster_0 This compound mol HBD Hydrogen Bond Donor (Amino Group) HBA Hydrogen Bond Acceptor (Carbonyl Oxygen) Aro Aromatic Ring (Benzene Ring) Hyd Hydrophobic Region (Thiophene Ring)

Caption: Inferred pharmacophoric features of the target molecule.

The 7-amino group can act as a crucial hydrogen bond donor, while the carbonyl oxygen of the methyl ester at the 2-position serves as a hydrogen bond acceptor. The fused aromatic system provides a scaffold for π-π stacking and hydrophobic interactions. The relative positioning of these functional groups is critical for target recognition and binding affinity.

Predicted Biological Activities and Therapeutic Potential

Given the diverse bioactivities of its isomers, this compound is likely to exhibit a range of pharmacological effects. Computational and in-vitro studies on related compounds provide a strong basis for these predictions.

Anticancer Activity

Derivatives of 6-aminobenzo[b]thiophene have shown promise as STAT3 inhibitors and antimitotic agents, demonstrating cytotoxicity against glioblastoma cell lines.[12] Furthermore, molecular docking studies of other aminobenzothiophene derivatives have revealed potential interactions with key cancer targets.[13] The presence of the amino group on the benzothiophene ring appears to be a key determinant of antiproliferative activity, though its position can significantly impact potency.

Antimicrobial Activity

Benzothiophene derivatives have been extensively investigated for their antimicrobial properties.[14] Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid have shown activity against multidrug-resistant Staphylococcus aureus.[14] Computational studies, including QSAR modeling and molecular docking, have further elucidated the structural requirements for the antibacterial activity of benzothiophene derivatives.[15] The amino and carboxylate functionalities of the target molecule could be strategically modified to enhance interactions with bacterial enzymes or cell wall components.

Kinase Inhibition

Aminobenzothiophene scaffolds are recognized as valuable starting points for the development of kinase inhibitors.[6][7] For instance, a derivative of 3-aminobenzo[b]thiophene, PF-3644022, is a potent and selective inhibitor of MAPK-activated protein kinase 2 (MK2).[6] The 7-amino isomer could potentially be explored for its inhibitory activity against a panel of kinases, with the amino group serving as a key anchoring point within the ATP-binding pocket.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on 7-aminobenzothiophene derivatives are limited, data from other isomers can guide the derivatization of the target molecule.

  • The Amino Group (Position 7): Acylation, alkylation, or arylation of the 7-amino group can modulate its hydrogen bonding capacity and introduce new interactions with the target protein. These modifications can also fine-tune the molecule's physicochemical properties, such as solubility and membrane permeability.

  • The Carboxylate Group (Position 2): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which may form salt bridges with basic residues in a binding pocket. Alternatively, it can be converted to amides or other ester derivatives to explore additional interactions and improve metabolic stability.

  • The Benzothiophene Core: Substitution on the benzene ring (positions 4, 5, and 6) with various electron-donating or electron-withdrawing groups can influence the electronic properties of the entire scaffold and introduce new binding interactions.

Experimental Workflow for SAR Exploration:

G A This compound (Core Scaffold) B Library Synthesis (Derivatization at N-7, C-2, and core) A->B C In-vitro Screening (Target-based & Phenotypic assays) B->C D Hit Identification C->D E SAR Analysis D->E E->B Iterative Design F Lead Optimization (ADME/Tox profiling) E->F G In-vivo Studies F->G

Caption: A typical workflow for exploring the SAR of the core scaffold.

Conclusion and Outlook

This compound represents a promising, yet largely untapped, pharmacophore in drug discovery. By leveraging the wealth of knowledge from its isomeric counterparts, researchers can rationally design and synthesize novel derivatives with a high probability of biological activity. The strategic placement of the amino and carboxylate groups offers multiple avenues for chemical modification to achieve desired therapeutic profiles. Future research should focus on developing a robust synthesis for this core and screening it against a diverse panel of biological targets, particularly in the areas of oncology, infectious diseases, and kinase-mediated signaling pathways. Computational modeling and docking studies will be invaluable in prioritizing synthetic efforts and understanding the molecular basis of action for any identified hits.[13][16][17][18] This guide serves as a foundational document to inspire and direct these future investigations, unlocking the full therapeutic potential of this intriguing molecular scaffold.

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  • Hylse, O., Hodny, Z., & Dzijak, R. (2022). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. Journal of medicinal chemistry, 65(13), 9037–9052. [Link]

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Pure and Applied Chemistry, 13(24), 6814-6824. [Link]

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Discovery and history of aminobenzothiophene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Aminobenzothiophenes

Abstract

The aminobenzothiophene core is a privileged heterocyclic scaffold, forming the structural basis for a multitude of pharmacologically active agents and advanced materials. Its unique electronic properties and capacity for diverse functionalization have established it as a cornerstone in medicinal chemistry. This guide provides a comprehensive exploration of the discovery and historical evolution of aminobenzothiophene synthesis. It moves from foundational, classical methods to the revolutionary impact of multicomponent reactions like the Gewald synthesis, and culminates in modern, high-efficiency transition-metal-catalyzed strategies. Each key methodology is examined through the lens of a senior application scientist, focusing on mechanistic causality, self-validating protocol design, and authoritative scientific grounding. Detailed experimental procedures, comparative data analyses, and mechanistic diagrams are provided to equip researchers and drug development professionals with a thorough and practical understanding of this vital chemical entity.

Introduction: The Aminobenzothiophene Core - A Privileged Scaffold

The fusion of a benzene ring with an amino-substituted thiophene creates the aminobenzothiophene system, a scaffold that has garnered significant attention in the scientific community. Benzothiophenes are naturally occurring heterocycles, found in sources like petroleum, but it is their synthetic derivatives that have demonstrated profound utility.[1] In the realm of drug discovery, substituted benzothiophenes are considered "highly-privileged structures" due to their ability to interact with a wide range of biological targets.[1]

The aminobenzothiophene motif, in particular, serves as a versatile building block, with the amino group providing a crucial vector for derivatization and interaction with biological macromolecules.[2] This has led to their incorporation into numerous clinical and preclinical compounds, including kinase inhibitors for cancer therapy, antimitotic agents that disrupt tubulin polymerization, and modulators for various receptors.[1][3] Notable examples of drugs containing the broader benzothiophene core include Raloxifene, a selective estrogen receptor modulator, and Zileuton, an asthma medication.[1] The inherent chemical stability and rich, explorable chemistry of the aminobenzothiophene core ensure its continued relevance in the development of novel therapeutics.[2]

Foundational Synthetic Methodologies

The construction of the aminobenzothiophene skeleton can be broadly categorized by the final bond formation that forges the bicyclic system. Early strategies were often multi-step and lacked the efficiency of modern methods, but they laid the groundwork for the sophisticated approaches used today. The most transformative and widely adopted methods involve the cyclization of functionalized benzene precursors or the elegant multicomponent assembly pioneered by Karl Gewald.

The Gewald Reaction: A Paradigm of Multicomponent Synthesis

Arguably the most significant breakthrough in the synthesis of amino-substituted thiophenes was the development of the Gewald reaction in 1966.[4] This powerful multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene.[4] While the classical Gewald reaction produces 2-aminothiophenes, its application to cyclic ketones like cyclohexanone provides direct access to 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are immediate precursors to the fully aromatic system.

Causality and Mechanism: The reaction's success hinges on a cascade of well-understood transformations. The initial step is a Knoevenagel condensation between the ketone and the activated nitrile, driven by the basic catalyst (e.g., morpholine or triethylamine). This forms a stable α,β-unsaturated nitrile intermediate. The exact mechanism of sulfur addition is still debated but is believed to proceed through the formation of a sulfur-adduct at the β-carbon, followed by an intramolecular cyclization and subsequent tautomerization to furnish the aromatic thiophene ring.[4]

Gewald_Mechanism Start Ketone + α-Cyanoester + S₈ Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 SulfurAddition Sulfur Addition Intermediate1->SulfurAddition Intermediate2 Thiolate Intermediate SulfurAddition->Intermediate2 Cyclization Intramolecular Cyclization Intermediate2->Cyclization Intermediate3 Imino Thiolane Cyclization->Intermediate3 Tautomerization Tautomerization (Aromatization) Intermediate3->Tautomerization Product 2-Aminothiophene Tautomerization->Product

Mechanism of the Gewald Reaction.

This protocol is adapted from a reported synthesis of novel 3-acetyl-2-aminothiophenes, demonstrating an extension of the classical Gewald methodology.[5]

  • Reagents: Cyanoacetone, 1,4-dithiane-2,5-diol (a stable precursor for α-mercaptoacetaldehyde), Triethylamine (TEA), Dimethylformamide (DMF).

  • Procedure: a. To a solution of crude cyanoacetone (25 mmol) and 1,4-dithiane-2,5-diol (12.5 mmol) in 10 mL of DMF, add triethylamine (10 mmol) with stirring. b. Heat the reaction mixture to 60 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). c. Upon completion, remove the DMF solvent under reduced pressure. d. Recrystallize the resulting semi-solid residue from a cyclohexane-dichloromethane mixture to afford the pure 1-(2-amino-4-methyl-3-thienyl)ethanone product.[5]

Self-Validation: The protocol is self-validating through the physical properties of the product. A sharp melting point and consistent spectroscopic data (¹H-NMR, ¹³C-NMR, MS) confirm the successful formation of the target compound and its purity.[5] The use of a stable dithiane precursor instead of the volatile α-mercaptocarbonyl starting material enhances the reliability and safety of the procedure.

Cyclization of Benzene Precursors: The o-Halobenzonitrile Route

A highly effective and direct strategy for synthesizing 3-aminobenzo[b]thiophenes involves the reaction of an ortho-halobenzonitrile with an α-mercaptoacetate, such as methyl thioglycolate. This method builds the thiophene ring onto a pre-existing, functionalized benzene ring.

Causality and Field-Proven Insights: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization. The electron-withdrawing nitrile group activates the ortho-halogen for displacement by the thiolate anion of the mercaptoacetate. The subsequent intramolecular Dieckmann-type condensation of the resulting intermediate, followed by tautomerization and decarboxylation (if an ester is used), forges the thiophene ring. The choice of a high-boiling, polar aprotic solvent like DMSO facilitates the SNAr step. Microwave irradiation has been shown to dramatically accelerate this reaction, reducing times from hours to minutes and often improving yields.[1]

This protocol is based on a reported rapid synthesis of 3-aminobenzo[b]thiophene scaffolds.[1]

  • Reagents: Substituted 2-halobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol), triethylamine (2.0 mmol), Dimethyl sulfoxide (DMSO, 2 mL).

  • Apparatus: A dedicated microwave synthesis reactor.

  • Procedure: a. Combine the 2-halobenzonitrile, methyl thioglycolate, and triethylamine in a microwave reaction vessel containing 2 mL of DMSO. b. Seal the vessel and place it in the microwave reactor. c. Irradiate the mixture at 130 °C for the specified time (typically 10-35 minutes), as determined by substrate reactivity. The temperature is monitored by the instrument's built-in IR sensor.[1] d. After irradiation, cool the vessel to room temperature using a stream of compressed air. e. Pour the reaction mixture into ice-water (approx. 50 mL). f. Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo to yield the desired 3-aminobenzo[b]thiophene product.[1]

Self-Validation: The simplicity of the workup is a key feature of this protocol's trustworthiness. The desired product often precipitates in high purity upon addition to water, obviating the need for column chromatography.[1] The success of the reaction is validated by the high yields and characterization of the product by NMR and mass spectrometry.

The following table summarizes the results from the microwave-assisted synthesis, demonstrating its broad applicability.[1]

Entry2-Halobenzonitrile SubstrateTime (min)Yield (%)
15-Bromo-2-fluorobenzonitrile1196
22-Chloro-5-nitrobenzonitrile1192
32-Fluorobenzonitrile1185
42,5-Dichlorobenzonitrile1589
52-Chloro-4-(trifluoromethyl)benzonitrile3565

The Modern Era: Transition-Metal Catalysis

The advent of transition-metal catalysis has opened new, powerful avenues for C-S and C-C bond formation, providing novel retrosynthetic disconnections for the aminobenzothiophene core. Palladium-catalyzed reactions are particularly prominent, enabling the construction of the scaffold under mild conditions with high functional group tolerance.[6][7]

Causality and Mechanistic Insight: A modern approach involves a palladium-catalyzed domino reaction using readily available starting materials. For instance, a 2-aminoaryl halide can be coupled with a sulfur source and an alkyne partner. A more direct route involves the palladium-catalyzed reaction of gem-dihaloalkenes with o-aminothiophenols. A particularly innovative one-pot synthesis utilizes sodium thiosulfate (Na₂S₂O₃) as an odorless and inexpensive sulfur source to react with gem-dibromoalkenes and o-haloanilines, catalyzed by a Pd(dppf)Cl₂ system.[6]

Palladium_Workflow cluster_cycle Palladium Catalytic Cycle Start o-Haloaniline + gem-Dibromoalkene + Na₂S₂O₃ Cycle Catalytic Cycle Start->Cycle Catalyst Pd(dppf)Cl₂ / dppf Catalyst->Cycle Catalyst Product 2-Aminobenzothiophene Cycle->Product Step1 Oxidative Addition Step2 S-Source Coupling Step3 C-S Bond Formation Step4 Reductive Elimination

Workflow for Palladium-Catalyzed Synthesis.

This strategy is valuable for its convergence and efficiency, allowing for the rapid assembly of complex aminobenzothiophenes from simple precursors.[6] The choice of ligand (e.g., dppf) is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination.

The Friedländer Annulation for Aza-Analogues

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a classic reaction for constructing quinoline rings by condensing a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[8] This powerful annulation strategy can be adapted to synthesize thieno[2,3-b]pyridines, which are aza-analogues of benzothiophenes and are also of significant interest in medicinal chemistry.[9]

In this adaptation, a 3-amino-2-acylthiophene serves as the "2-aminoaryl ketone" equivalent. Reaction with a ketone or other active methylene compound under acid or base catalysis leads to the formation of the fused pyridine ring.

Mechanism: The reaction can proceed via two viable pathways: (1) An initial aldol condensation between the two carbonyl partners, followed by cyclization and dehydration (imine formation), or (2) Initial Schiff base formation between the amino group and the ketone, followed by an intramolecular aldol-type cyclization and dehydration.[8][10]

Conclusion and Future Outlook

The journey of aminobenzothiophene synthesis has progressed from classical, often harsh cyclization methods to highly sophisticated and efficient modern strategies. The Gewald reaction provided a revolutionary multicomponent approach that remains a workhorse in the field for accessing tetrahydro-precursors and related aminothiophenes. Direct cyclization of ortho-halobenzonitriles, particularly with microwave assistance, has emerged as a premier method for the rapid and high-yield synthesis of 3-aminobenzothiophenes. Looking forward, the field is increasingly driven by the principles of green chemistry and atom economy. Transition-metal-catalyzed reactions that utilize inexpensive, odorless sulfur sources and enable C-H activation/functionalization are poised to become the new standard. These advanced methods will continue to facilitate the exploration of chemical space, enabling drug discovery professionals to synthesize diverse libraries of aminobenzothiophene derivatives in the quest for next-generation therapeutics.

References

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  • Yuan, J., et al. (2014). Direct synthesis of diverse 2-aminobenzo[b]thiophenes via palladium-catalyzed carbon-sulfur bond formation using Na2S2O3 as the sulfur source. Organic Letters, 16(19), 5040-3. [Link]

  • Request PDF. (2024). One-Pot Synthesis of Substituted 2-Aminobenzo[b]thiophenes. ResearchGate. [Link]

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The Unseen Isomer: A Technical Guide to Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4][5] Its structural rigidity and unique electronic properties make it a versatile building block for the design of novel therapeutics targeting a wide array of diseases.[1][5] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5][6] The strategic placement of functional groups, such as an amino moiety, on the benzo[b]thiophene ring system can significantly modulate the biological activity and pharmacokinetic profile of the resulting molecules, making them attractive candidates for drug discovery programs.[2]

This technical guide focuses on a specific, yet under-documented, isomer: Methyl 7-aminobenzo[b]thiophene-2-carboxylate . While its siblings, the 3-amino and 6-amino isomers, have received more attention in the scientific literature, the 7-amino variant holds untapped potential for the development of novel therapeutic agents. This document aims to provide a comprehensive overview of its chemical identity, and while specific experimental data is scarce, it will infer potential synthetic strategies and applications based on the well-established chemistry of related benzo[b]thiophene derivatives.

Nomenclature and Chemical Identity

A precise understanding of a molecule's identity is fundamental for any scientific investigation. This section provides the definitive nomenclature and key identifiers for the topic compound.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is methyl 7-amino-1-benzothiophene-2-carboxylate .

Common synonyms and alternative names include:

  • This compound

  • 7-Aminobenzo[b]thiophene-2-carboxylic acid methyl ester

Chemical Structure and Identifiers

The chemical structure of this compound is characterized by a fused benzene and thiophene ring system, with an amino group at position 7 and a methyl carboxylate group at position 2.

IdentifierValue
CAS Number 616238-78-9
Molecular Formula C₁₀H₉NO₂S
Molecular Weight 207.25 g/mol

Synthetic Pathways: A Strategic Overview

Ring Formation Strategies

One of the most common and versatile methods for the synthesis of substituted benzo[b]thiophenes is the Gewald reaction and its variations. This typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur. For the synthesis of our target molecule, a plausible approach would be to start with a suitably substituted cyclohexane-1,3-dione or a related precursor.

Another powerful strategy involves the intramolecular cyclization of an ortho-substituted benzene derivative . For instance, a 2-mercapto-3-substituted benzoic acid derivative could be cyclized to form the benzo[b]thiophene ring.

Late-Stage Functionalization

An alternative approach involves the synthesis of a 7-nitro or 7-halo-benzo[b]thiophene-2-carboxylate intermediate, followed by reduction or nucleophilic substitution to introduce the amino group. The reduction of a nitro group to an amine is a high-yielding and well-established transformation in organic synthesis.

Inferred Synthetic Workflow:

The following diagram illustrates a potential, generalized workflow for the synthesis of this compound, drawing upon common synthetic methodologies for this class of compounds.

G cluster_0 Pathway A: Ring Formation cluster_1 Pathway B: Late-Stage Functionalization A1 Substituted Cyclohexanone Derivative A2 Gewald-Type Reaction (e.g., with Methyl Cyanoacetate & Sulfur) A1->A2 Condensation & Cyclization A3 This compound A2->A3 B1 Methyl 7-nitrobenzo[b]thiophene-2-carboxylate B2 Reduction (e.g., SnCl2/HCl or H2/Pd-C) B1->B2 Nitro Group Reduction B3 This compound B2->B3

Caption: Potential Synthetic Pathways to the Target Compound.

Physicochemical Properties and Spectroscopic Characterization (Predicted)

Although specific experimental data is not publicly available, the physicochemical properties and spectroscopic signatures of this compound can be predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties
PropertyPredicted Value/Range
Appearance Off-white to yellow crystalline solid
Melting Point 150-180 °C (estimated)
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.
pKa (of the amino group) 3-5 (estimated)
Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and thiophene rings, a singlet for the methyl ester protons, and a broad singlet for the amino protons. The coupling patterns of the aromatic protons would be key to confirming the 7-amino substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the carbonyl carbon of the ester appearing downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1720 cm⁻¹), and C=C stretching bands for the aromatic rings.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (207.25 g/mol ).

Applications in Drug Discovery and Medicinal Chemistry

The benzo[b]thiophene scaffold is a cornerstone in the development of kinase inhibitors.[2] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The amino group on the benzo[b]thiophene ring can serve as a key hydrogen bond donor or acceptor, facilitating interactions with the hinge region of the kinase active site.

Furthermore, substituted benzo[b]thiophenes have shown promise as antimicrobial agents.[3][6] The unique electronic and steric properties of the 7-amino isomer could lead to novel interactions with bacterial or fungal targets, potentially overcoming existing resistance mechanisms.

Logical Workflow for Drug Discovery Application:

The following diagram outlines a typical workflow for evaluating the potential of this compound in a drug discovery context.

G start Synthesis & Purification of This compound screening High-Throughput Screening (e.g., Kinase Panel, Antimicrobial Assays) start->screening hit_id Hit Identification screening->hit_id hit_id->screening Inactive sar Structure-Activity Relationship (SAR) Studies hit_id->sar Active lead_opt Lead Optimization sar->lead_opt preclinical Preclinical Development lead_opt->preclinical

Caption: Drug Discovery Workflow for the Target Compound.

Conclusion and Future Perspectives

This compound represents an intriguing yet underexplored molecule within the rich chemical space of benzo[b]thiophene derivatives. While the lack of extensive published data presents a challenge, it also signifies a significant opportunity for novel research. The inferred synthetic pathways provide a clear roadmap for its preparation, and the established biological activities of related compounds strongly suggest its potential as a valuable building block in drug discovery.

Future research should focus on the definitive synthesis and thorough characterization of this compound. Subsequent screening against a diverse panel of biological targets, particularly protein kinases and microbial strains, could unveil novel therapeutic applications. The exploration of the structure-activity relationships of 7-substituted benzo[b]thiophenes is a promising avenue for the development of the next generation of targeted therapies.

References

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. (Source not further specified)
  • A series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized by using Gewald synthesis and their structures were confirmed by FTIR, MS and 1H-NMR. The synthesized compounds were further evaluated for their in vitro biological potentials i.e. antimicrobial activity against selected microbial species using tube dilution method, antiproliferative activity against human lung cancer. (Source not further specified)
  • View(616238-78-9)/(this compound)information and documentation regarding (this compound), including NMR, HPLC, LC-MS, UPLC & more. (Source not further specified)
  • Benzo[b]thiophenes consist of a synthetically valuable class of compounds that found several applications in different areas, such as synthetic organic chemistry, medicinal chemistry, and new materials sciences as building blocks to construct organic semiconductors. (Source not further specified)
  • The benzo[b]thiophene nucleus and the acylhydrazone functional group were combined to prepare three new series of compounds for screening against Staphylococcus aureus. (Source not further specified)
  • Benzothiophene derivatives have possessed diverse pharmacological applications due to their structural versality and their potential therapeutic effects. They exhibit various biological activities such as antidiabetic, anticancer, anti-inflammatory , anti-oxidant ,anti-tubercular ,antimicrobial and anticonvulsant activity. (Source not further specified)
  • The invention provides a method for synthesizing 3-bromomethyl-7-chlorobenzo [ b ] thiophene. (Source not further specified)
  • The global health concern of antimicrobial resistance has harnessed research interest to find new classes of antibiotics to combat disease-causing pathogens. In our studies, 3-halobenzo[b]thiophene derivatives were synthesized and tested for their antimicrobial activities using the broth microdilution susceptibility method. (Source not further specified)
  • Thiophene is a privileged pharmacophore in medicinal chemistry owing to its diversified biological attributes. The thiophene moiety has been ranked 4th in the US FDA drug approval of small drug molecules, with around 7 drug approvals over the last decade. (Source not further specified)
  • Substituted benzo[b]thiophenes are interesting compounds in medicinal chemistry that display a broad range of activity including antimicrobial, anticancer, anti-diabetic, anti-depressant, anti-inflammatory and analgesic agents. (Source not further specified)
  • The Sonogashira cross coupling reaction of 2-bromo-5-(4-methoxyphenyl)thiophene and 1-ethynyl- 2-(methylsulfanyl)benzene gave 2-(4-methoxyphenyl)-5-{[2-(methylsulfanyl)phenyl]ethynyl}thiophene which was subjected to electrophilic cyclization by the action of iodine to obtain 3-iodo-2-[5-(4-methoxyphenyl)- thiophen-2-yl]-1-benzothiophene. (Source not further specified)
  • Among sulfur containing heterocycles, benzothiophene and its derivatives are at the focus as these candidates have structural similarities with active compounds to develop new potent lead molecules in drug design. (Source not further specified)
  • This compound is primarily utilized in organic synthesis as an intermediate for the development of more complex chemical structures. It plays a significant role in the pharmaceutical industry, where it is used in the synthesis of various active pharmaceutical ingredients (APIs). (Source not further specified)

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Methodological & Application

Synthesis of Methyl 7-aminobenzo[b]thiophene-2-carboxylate: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 7-aminobenzo[b]thiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The benzothiophene core is a privileged scaffold found in numerous biologically active compounds, and the presence of an amino group at the 7-position and a methyl ester at the 2-position provides versatile handles for further chemical modifications. This document provides a comprehensive guide to the synthesis of this target molecule, detailing a reliable multi-step synthetic route. The protocols are presented with an emphasis on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it for their specific needs.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-step sequence starting from commercially available precursors. The strategy involves the initial construction of the benzothiophene ring system with a nitro group at the desired 7-position, followed by esterification of the 2-carboxylic acid, and finally, a selective reduction of the nitro group to the target amine.

Synthesis_Strategy cluster_0 Step 1: Ring Formation cluster_1 Step 2: Esterification cluster_2 Step 3: Nitro Reduction A 2-Bromo-3-nitrobenzaldehyde C 7-Nitrobenzo[b]thiophene-2-carboxylic Acid A->C Base (e.g., NaOH) B Mercaptoacetic Acid B->C Base (e.g., NaOH) E Methyl 7-nitrobenzo[b]thiophene-2-carboxylate C->E Acid Catalyst (e.g., H2SO4) D Methanol (MeOH) D->E Acid Catalyst (e.g., H2SO4) F This compound E->F Reducing Agent (e.g., H2, Pd/C)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Nitrobenzo[b]thiophene-2-carboxylic Acid

The initial step involves the construction of the benzothiophene ring system. This is achieved through the condensation of 2-bromo-3-nitrobenzaldehyde with mercaptoacetic acid in the presence of a base. This reaction proceeds via a nucleophilic substitution of the bromine atom by the sulfur of the mercaptoacetic acid, followed by an intramolecular aldol-type condensation and subsequent dehydration to form the aromatic thiophene ring.

Protocol 1: Synthesis of 7-Nitrobenzo[b]thiophene-2-carboxylic Acid

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Bromo-3-nitrobenzaldehyde230.0210.0 g43.5 mmol
Mercaptoacetic acid92.124.41 g (3.74 mL)47.9 mmol
Sodium hydroxide (NaOH)40.005.22 g130.5 mmol
Deionized water18.02200 mL-
Concentrated HCl36.46As needed-

Procedure:

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium hydroxide (5.22 g) in deionized water (100 mL).

  • To the stirred sodium hydroxide solution, add mercaptoacetic acid (3.74 mL) dropwise. The reaction is exothermic; maintain the temperature below 30°C using an ice bath if necessary.

  • In a separate beaker, dissolve 2-bromo-3-nitrobenzaldehyde (10.0 g) in 100 mL of deionized water. Gentle heating may be required to achieve complete dissolution.

  • Add the 2-bromo-3-nitrobenzaldehyde solution to the reaction flask.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture to pH 2-3 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate.

  • Collect the precipitate by vacuum filtration and wash the solid with cold deionized water (3 x 50 mL).

  • Dry the solid in a vacuum oven at 60-70°C to a constant weight to yield 7-nitrobenzo[b]thiophene-2-carboxylic acid.

Part 2: Esterification to Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

The carboxylic acid functional group of 7-nitrobenzo[b]thiophene-2-carboxylic acid is converted to a methyl ester via a Fischer esterification reaction.[1] This acid-catalyzed reaction with methanol serves as both the reagent and the solvent, driving the equilibrium towards the formation of the ester.

Protocol 2: Fischer Esterification

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Nitrobenzo[b]thiophene-2-carboxylic acid223.208.0 g35.8 mmol
Methanol (MeOH)32.04150 mL-
Concentrated Sulfuric Acid (H₂SO₄)98.082 mL-

Procedure:

  • Suspend 7-nitrobenzo[b]thiophene-2-carboxylic acid (8.0 g) in methanol (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain for 12-16 hours. The reaction can be monitored by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated solution into 300 mL of ice-cold water. The product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.

  • Dry the solid in a vacuum oven at 50°C to yield methyl 7-nitrobenzo[b]thiophene-2-carboxylate.

Part 3: Reduction of the Nitro Group to this compound

The final step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, which typically proceeds under mild conditions and is compatible with the ester functionality.[2]

Reduction_Mechanism A Methyl 7-nitrobenzo[b]thiophene-2-carboxylate C This compound A->C Catalytic Hydrogenation B H2, Pd/C

Caption: Final reduction step to the target compound.

Protocol 3: Catalytic Hydrogenation

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Methyl 7-nitrobenzo[b]thiophene-2-carboxylate237.236.0 g25.3 mmol
Palladium on Carbon (10% Pd/C)-0.6 g-
Methanol (MeOH) or Ethyl Acetate-150 mL-
Hydrogen gas (H₂)2.02Balloon or H₂ supply-

Procedure:

  • To a hydrogenation flask, add methyl 7-nitrobenzo[b]thiophene-2-carboxylate (6.0 g) and methanol or ethyl acetate (150 mL).

  • Carefully add 10% Pd/C (0.6 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the flask, evacuate, and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid is the desired product, this compound, which can be further purified by recrystallization if necessary.

Conclusion

This application note provides a detailed and reliable three-step synthetic route for the preparation of this compound. By following these protocols, researchers can confidently synthesize this versatile building block for their research and development endeavors. The provided explanations for each step are intended to allow for informed modifications and troubleshooting.

References

  • Sciencemadness.org. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016-03-04). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 57722418, Methyl 7-nitrobenzo[b]thiophene-2-carboxylate. Available from: [Link]

  • Bagley, M. C., et al. Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Adv., 2015 , 5, 55783-55793. Available from: [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and highly efficient two-step protocol for the synthesis of Methyl 7-aminobenzo[b]thiophene-2-carboxylate, a key scaffold in medicinal chemistry and drug development. The methodology leverages the power of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times, improve yields, and promote greener chemistry principles compared to conventional heating methods. The synthesis involves an initial microwave-accelerated Gewald multicomponent reaction to form the tetrahydrobenzo[b]thiophene core, followed by a subsequent microwave-assisted oxidative aromatization. This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of reaction parameters, designed for researchers in organic synthesis and pharmaceutical development.

Introduction: The Significance of Benzothiophenes and the MAOS Advantage

Substituted benzo[b]thiophenes are privileged heterocyclic scaffolds found in a multitude of biologically active compounds and clinical drugs. Their structural motif is integral to pharmaceuticals exhibiting a wide range of activities, including anticancer, anti-inflammatory, and antimicrobial properties. Specifically, aminobenzo[b]thiophene derivatives serve as crucial intermediates for the synthesis of kinase inhibitors and antimitotic agents, making their efficient synthesis a topic of considerable interest.

The traditional synthesis of such heterocycles often involves lengthy reaction times, harsh conditions, and the use of hazardous solvents, leading to significant energy consumption and waste generation. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology in modern chemistry, addressing many of these challenges.[1][2] By utilizing dielectric heating, microwaves directly and efficiently heat the reaction mixture, leading to rapid and uniform temperature elevation.[3][4] This results in dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes, alongside improved yields and product purity.[5][6] Furthermore, MAOS aligns with the principles of green chemistry by minimizing solvent use and energy consumption.[1]

This application note focuses on a two-step synthesis of this compound, employing microwave irradiation in both key transformations to maximize efficiency and yield.

Overall Synthetic Strategy

The synthesis is designed as a two-step process. The first step involves the construction of the thiophene ring fused to a cyclohexene ring via the Gewald reaction. The second step is the aromatization of the six-membered ring to yield the final benzo[b]thiophene product.

Synthetic_Pathway Reactants Protected 3-Aminocyclohexanone + Methyl Cyanoacetate + Sulfur Step1 Step 1: Microwave-Assisted Gewald Reaction Reactants->Step1 Intermediate Methyl 7-Amino-4,5,6,7-tetrahydro- benzo[b]thiophene-2-carboxylate (Protected) Step1->Intermediate Formation of Tetrahydro-Intermediate Step2 Step 2: Microwave-Assisted Aromatization (Dehydrogenation) Intermediate->Step2 Product This compound (Final Product) Step2->Product Oxidative Aromatization

Caption: Overall two-step synthetic workflow.

Step 1: Microwave-Assisted Gewald Reaction

Mechanistic Insight

The Gewald reaction is a powerful multicomponent condensation for the synthesis of 2-aminothiophenes.[7][8] The reaction mechanism proceeds through three key stages:

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (a protected 3-aminocyclohexanone) and the active methylene compound (methyl cyanoacetate) to form a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur (typically S8) is then added to the intermediate. The exact mechanism of this step is complex, but it results in the formation of a sulfur-containing adduct.

  • Cyclization and Tautomerization: Intramolecular cyclization of the sulfur adduct, followed by tautomerization, yields the final 2-aminothiophene product.[7]

Microwave irradiation dramatically accelerates each of these steps, leading to a rapid one-pot synthesis.[9]

Gewald_Mechanism cluster_0 Gewald Reaction Pathway Ketone Protected 3-Aminocyclohexanone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoacetate Methyl Cyanoacetate Cyanoacetate->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel catalyst Intermediate1 α,β-Unsaturated Nitrile Knoevenagel->Intermediate1 Sulfur_Addition Sulfur Addition Intermediate1->Sulfur_Addition Sulfur Elemental Sulfur (S8) Sulfur->Sulfur_Addition Intermediate2 Sulfur Adduct Sulfur_Addition->Intermediate2 Cyclization Cyclization & Tautomerization Intermediate2->Cyclization Product Tetrahydrobenzo[b]thiophene Intermediate Cyclization->Product

Caption: Simplified mechanism of the Gewald Reaction.

Experimental Protocol

Materials:

  • N-(3-oxocyclohexyl)acetamide (or other suitable N-protected 3-aminocyclohexanone)

  • Methyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine (or Pyrrolidine)

  • Ethanol or Dimethylformamide (DMF)

  • Microwave reactor (e.g., Biotage Initiator or CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • To a 10 mL microwave reaction vial, add N-(3-oxocyclohexyl)acetamide (1.0 mmol, 1 equiv.), methyl cyanoacetate (1.1 mmol, 1.1 equiv.), and elemental sulfur (1.2 mmol, 1.2 equiv.).

  • Add 3 mL of ethanol (or DMF) to the vial.

  • Add morpholine (1.5 mmol, 1.5 equiv.) as the base catalyst.

  • Seal the vial with a septum cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture at the specified temperature and time (see Table 1 for optimized conditions). Standard starting conditions are 120 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into ice-cold water (20 mL).

  • The resulting precipitate is the crude product, Methyl 7-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate.

  • Collect the solid by vacuum filtration, wash with cold water, and dry in vacuo.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Optimization of Reaction Conditions

The efficiency of the microwave-assisted Gewald reaction is influenced by the choice of solvent, base, and the reaction temperature/time. The following table summarizes typical findings for analogous syntheses.

Parameter Condition A Condition B Condition C Rationale & Insights
Solvent EthanolDMFTolueneDMF and Ethanol are polar solvents that couple efficiently with microwaves. DMF's high boiling point allows for higher reaction temperatures. Ethanol is a greener solvent choice.
Base MorpholinePyrrolidineTriethylamineSecondary amines like morpholine and pyrrolidine are often superior catalysts for the initial Knoevenagel condensation compared to tertiary amines.
Temperature 100 °C120 °C140 °CHigher temperatures generally lead to faster reaction rates, but may also increase byproduct formation. 120 °C is often a good starting point.
Time 10 min15 min20 minMicrowave reactions are rapid; reaction completion can often be achieved in under 20 minutes. Reaction progress should be monitored by TLC.
Typical Yield >80%>85%>90%Microwave-assisted methods consistently provide high yields for this transformation.

Table 1. Optimization parameters for the microwave-assisted Gewald reaction.

Step 2: Microwave-Assisted Aromatization

Mechanistic Insight

The aromatization of the tetrahydrobenzo[b]thiophene intermediate is an oxidative dehydrogenation reaction. Reagents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or activated manganese dioxide (MnO2) are effective for this transformation.[1] The mechanism with DDQ involves the abstraction of a hydride ion (H-) from the substrate, leading to a carbocation intermediate which then loses a proton to form a double bond. This process is repeated to achieve full aromatization.[10] Manganese dioxide is believed to operate via a radical-mediated stepwise removal of hydrogen atoms.[11] Microwave irradiation can accelerate these processes, leading to cleaner reactions and shorter times.[12]

Experimental Protocol

Materials:

  • Methyl 7-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate (from Step 1)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) or activated Manganese Dioxide (MnO2)

  • Dioxane or Toluene

  • Microwave reactor

  • 10 mL microwave reaction vial with a magnetic stir bar

Procedure:

  • In a 10 mL microwave vial, dissolve the tetrahydrobenzo[b]thiophene intermediate (1.0 mmol, 1 equiv.) in 4 mL of dioxane.

  • Add DDQ (2.2 mmol, 2.2 equiv.) or activated MnO2 (5.0 mmol, 5.0 equiv.) to the solution.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 20-30 minutes.

  • After cooling, filter the reaction mixture to remove the precipitated hydroquinone (in the case of DDQ) or MnO.

  • Concentrate the filtrate under reduced pressure.

  • The residue contains the N-acetyl protected final product. This can be purified by column chromatography.

  • Deprotection (if required): The acetyl protecting group can be removed under acidic conditions (e.g., refluxing with HCl in methanol) to yield the final target compound, this compound.

Comparison of Aromatization Reagents
Reagent Equivalents Typical Temp. Typical Time Pros & Cons
DDQ 2.1 - 2.5140-160 °C20-40 minPros: High yielding, relatively clean reactions. Cons: Stoichiometric reagent, can be expensive.
MnO2 5.0 - 10.0120-150 °C30-60 minPros: Inexpensive, easy workup (filtration). Cons: Requires a larger excess, can be less selective.

Table 2. Comparison of reagents for the aromatization step.

Conclusion

This application note presents a highly efficient and rapid microwave-assisted methodology for the synthesis of this compound. By leveraging the advantages of microwave heating, this two-step protocol, commencing with a Gewald reaction followed by an oxidative aromatization, offers significant improvements over classical synthetic routes in terms of reaction time, yield, and energy efficiency.[12][13] This approach provides a valuable tool for researchers in medicinal chemistry and drug discovery, facilitating the streamlined production of this important heterocyclic scaffold.

References

  • Bagley, M. C., Lubinu, M. C. (2006). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Synthesis, 2006, 1283-1288.
  • Tiwari, G., Khanna, A., Mishra, V. K., & Sagar, R. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances.
  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178.
  • Hayes, B. L. (2002).
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., et al. (2007). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 50(9), 2273-7.
  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Chemische Berichte, 99(1), 94-100.
  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-24.
  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 2011.
  • Sridhar, M., Raoa, R. M., Babaa, N. H. K., & Kumbhare, R. M. (2007). Microwave-assisted Gewald reaction: a rapid and efficient synthesis of 2-aminothiophenes. Tetrahedron Letters, 48, 3171-3172.
  • Anonymous. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
  • Bone, R. G., & Flinn, A. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(9), 13839-13848.
  • Sabnis, R. W. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3-33.
  • Lednicer, D., Von Voigtlander, P. F., & Emmert, D. E. (1981). 4-aryl-4-aminocyclohexanones and their derivatives, a novel class of analgesics. 3. m-Hydroxyphenyl derivates. Journal of Medicinal Chemistry, 24(3), 341-6.
  • Organic Chemistry Portal. (n.d.). DDQ. Retrieved from [Link]

  • Anonymous. (n.d.). Aromatization of tetrahydro derivatives under classical or microwave heating. ResearchGate. Retrieved from [Link]

  • Ravichandran, S., & Karthikeyan, E. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104.
  • Lednicer, D., Vonvoigtlander, P. F., & Emmert, D. E. (1980). 4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry, 23(4), 424-30.
  • Anonymous. (n.d.). CN103694142A - Preparation method of 4-N-Boc-amino cyclohexanone. Google Patents.
  • Harris, E. B. J. (2014). Does anyone know the mechanism of dehydro-aromatization of cyclohexene by MnO2?.
  • Organic Chemistry Portal. (2006). Microwave-Assisted Oxidative Aromatization of Hantzsch 1,4-Dihydropyridines using Manganese Dioxide. Retrieved from [Link]

  • Anonymous. (n.d.). CN102584618A - Preparation method for 4-substituted acylamino cyclohexanone. Google Patents.

Sources

The Gewald Synthesis: A Powerful Tool for Crafting Benzothiophene Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The strategic synthesis of complex heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among the myriad of synthetic methodologies, the Gewald reaction stands out as a robust and versatile one-pot multicomponent reaction for the efficient construction of polysubstituted 2-aminothiophenes.[1][2] First reported by Karl Gewald in 1966, this reaction has become an indispensable tool for generating molecular diversity due to its operational simplicity, broad substrate scope, and the significant biological activities of its products.[1][3] This guide provides an in-depth exploration of the Gewald synthesis, with a specific focus on its application in the creation of benzothiophene derivatives—a privileged structural motif in numerous pharmaceuticals.

Theoretical Foundation: Understanding the Gewald Reaction

The Gewald reaction classically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[1][4] The resulting 2-aminothiophene core is a versatile building block, readily amenable to further functionalization.

The Reaction Mechanism: A Stepwise Look

The mechanism of the Gewald synthesis is generally understood to proceed through several key stages, initiated by a Knoevenagel condensation.[1][5]

  • Knoevenagel Condensation: The reaction commences with a base-catalyzed condensation between the carbonyl compound (ketone or aldehyde) and the active methylene nitrile. This step forms a stable α,β-unsaturated nitrile intermediate.[3][4]

  • Sulfur Addition: Elemental sulfur (typically in its S8 crown form) is then added to the reaction mixture. The exact mechanism of sulfur insertion is complex and has been the subject of computational studies.[1][6] It is proposed that the sulfur ring is opened, leading to the formation of polysulfide intermediates.[6]

  • Cyclization and Aromatization: The sulfur-containing intermediate undergoes intramolecular cyclization. Subsequent tautomerization and aromatization lead to the final 2-aminothiophene product.[4][6]

The overall thermodynamic driving force for the reaction is the formation of the stable aromatic thiophene ring.[6]

Gewald_Mechanism Start Carbonyl Compound (Ketone/Aldehyde) + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel + Base Base Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate SulfurAddition Sulfur Addition Intermediate->SulfurAddition + Sulfur Elemental Sulfur (S8) Sulfur->SulfurAddition Cyclization Cyclization & Aromatization SulfurAddition->Cyclization Product 2-Aminothiophene Cyclization->Product

Caption: Simplified workflow of the Gewald aminothiophene synthesis.

Application in Benzothiophene Synthesis

The true power of the Gewald reaction in drug discovery lies in its ability to generate substituted 2-aminothiophenes that can be further elaborated into more complex, fused heterocyclic systems like benzothiophenes. Benzothiophenes are a critical scaffold in medicinal chemistry, appearing in drugs such as the osteoporosis medication Raloxifene and the antidepressant Duloxetine (Cymbalta).[7]

The general strategy involves using a cyclic ketone, such as cyclohexanone or its derivatives, as the carbonyl component in the Gewald reaction. This directly yields a tetrahydrobenzothiophene derivative, which can then be aromatized to the corresponding benzothiophene.

General Workflow for Benzothiophene Synthesis

Benzothiophene_Workflow Reactants Cyclic Ketone + Active Methylene Nitrile + Sulfur + Base Gewald Gewald Reaction Reactants->Gewald Tetrahydro 2-Amino-4,5,6,7-tetrahydro benzo[b]thiophene Gewald->Tetrahydro Aromatization Aromatization Tetrahydro->Aromatization Benzothiophene Substituted Benzothiophene Derivative Aromatization->Benzothiophene Purification Purification (Recrystallization/ Chromatography) Benzothiophene->Purification Analysis Characterization (NMR, MS, IR) Purification->Analysis

Caption: Experimental workflow for synthesizing benzothiophene derivatives.

Detailed Experimental Protocols

The following protocols are generalized procedures based on established literature methods.[1][8] Researchers should note that optimization of reactant ratios, solvent, temperature, and catalyst may be necessary for specific substrates.

Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

This protocol describes the synthesis of a key intermediate for benzothiophene derivatives using cyclohexanone, malononitrile, and sulfur.

Materials:

  • Cyclohexanone

  • Malononitrile

  • Elemental Sulfur

  • Morpholine or Triethylamine (Base)

  • Ethanol or Dimethylformamide (DMF) (Solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent (e.g., ethanol or DMF).

  • Base Addition: To this stirred suspension, add the base (e.g., morpholine or triethylamine, 0.5-1.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 50-80 °C, depending on the solvent) and monitor the progress of the reaction using thin-layer chromatography (TLC).[1] The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexanes mixture.[1]

Protocol 2: Aromatization to 2-Aminobenzothiophene-3-carbonitrile

This protocol outlines a common method for the dehydrogenation of the tetrahydrobenzothiophene intermediate.

Materials:

  • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • Sulfur or 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • High-boiling solvent (e.g., diphenyl ether or o-dichlorobenzene)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the tetrahydrobenzothiophene derivative (1.0 eq) in a high-boiling solvent.

  • Dehydrogenating Agent: Add the dehydrogenating agent (sulfur, ~2.0 eq, or DDQ, ~1.1 eq) to the solution.

  • Reaction: Heat the mixture to a high temperature (typically 180-250 °C) and maintain the reflux for several hours. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature. If sulfur was used, the excess can often be removed by filtration of the hot solution or by washing the crude product with a solvent in which sulfur is soluble but the product is not. If DDQ was used, a standard aqueous workup may be necessary.

  • Purification: The crude benzothiophene derivative can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Reaction Parameters

The efficiency of the Gewald synthesis is highly dependent on the chosen substrates and reaction conditions. The following table summarizes typical parameters.

Carbonyl CompoundActive Methylene NitrileBaseSolventTemperature (°C)Typical Yield (%)
CyclohexanoneMalononitrileMorpholineEthanol50-6075-90
CyclopentanoneEthyl CyanoacetateTriethylamineDMF60-7070-85
AcetoneCyanoacetamidePiperidineMethanolReflux65-80
4-MethylcyclohexanoneMalononitrileMorpholineEthanol50-6070-85

Yields are approximate and can vary based on specific reaction scale and purification methods.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: TLC is a crucial tool for monitoring the consumption of starting materials and the formation of the product, allowing for optimal reaction times and preventing the formation of byproducts.

  • Product Characterization: The identity and purity of the synthesized 2-aminothiophenes and benzothiophene derivatives should be unequivocally confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[8]

Conclusion and Future Outlook

The Gewald synthesis remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient route to highly functionalized 2-aminothiophenes. Its application in the synthesis of benzothiophene derivatives highlights its importance in medicinal chemistry and drug development.[9] The operational simplicity and tolerance for a wide range of functional groups ensure that the Gewald reaction will continue to be a valuable tool for the discovery of novel therapeutics.[1] Modifications of the classical procedure, such as the use of microwave irradiation or green chemistry approaches, are continually being developed to improve reaction times and yields, further expanding the utility of this powerful reaction.[4][8][10]

References

  • [No Author]. (2025, August 9). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Recent Advances in the Synthesis of Thiophenes and Benzothiophenes. Semantic Scholar. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Retrieved from [Link]

  • Huang, H., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. Retrieved from [Link]

  • [No Author]. (n.d.). A green chemistry approach to gewald reaction. Der Pharma Chemica. Retrieved from [Link]

  • [No Author]. (n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • [No Author]. (2025, August 9). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes | Request PDF. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]

  • Biehl, E. R. (2012). Recent Advances in the Synthesis of Thiophenes and Benzothiophenes. In Topics in Heterocyclic Chemistry (pp. 347-380). Springer Berlin Heidelberg. Retrieved from [Link]

  • Sabnis, R. W. (1999). 2‐aminothiophenes by the gewald reaction. Sulfur Reports, 22(1), 27-75. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. Retrieved from [Link]

  • [No Author]. (2025, August 7). Gewald reaction and apply in drug synthesis. ResearchGate. Retrieved from [Link]

  • [No Author]. (2024, July 5). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ACS Publications. Retrieved from [Link]

  • Doré, C., & Dubus, P. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100701. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Al-Omran, F., & El-Khair, A. A. (2004). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 9(7), 571-578. Retrieved from [Link]

Sources

The Versatile Building Block: Application Notes for Methyl 7-aminobenzo[b]thiophene-2-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature facilitate interactions with a wide array of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Compounds incorporating this scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties.[2]

Within this important class of molecules, Methyl 7-aminobenzo[b]thiophene-2-carboxylate (CAS 616238-78-9) emerges as a particularly valuable building block. The strategic placement of three key functional groups—an aromatic amine at the C7 position, a methyl ester at the C2 position, and the inherent reactivity of the thiophene ring—provides a versatile platform for diversification and the construction of complex molecular architectures. The nucleophilic amino group serves as a prime handle for N-acylation, N-arylation, and heterocycle formation, while the ester can be readily hydrolyzed or converted to other functionalities. This trifecta of reactivity makes it an ideal starting material for generating libraries of compounds in drug discovery campaigns, particularly in the pursuit of novel kinase inhibitors.[3]

This guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthesis of the Core Building Block

The preparation of this compound is a multi-step process that begins with the parent molecule, benzo[b]thiophene-2-carboxylic acid. The key strategic steps involve the regioselective nitration of the benzene ring, followed by esterification and subsequent reduction of the nitro group to the desired amine.

A plausible synthetic pathway is outlined below:

Synthesis_Workflow A Benzo[b]thiophene- 2-carboxylic acid B Nitration (H2SO4, HNO3) A->B Step 1 C Mixture of Nitro Isomers (including 7-nitro) B->C D Separation C->D Chromatography E Methyl 7-nitrobenzo[b]- thiophene-2-carboxylate D->E H Esterification (MeOH, H+) D->H Step 2 (on 7-nitro acid) F Reduction (e.g., SnCl2, H2) E->F Step 3 G Methyl 7-aminobenzo[b]- thiophene-2-carboxylate F->G

Caption: Synthetic workflow for the preparation of the target building block.

The nitration of benzo[b]thiophene-2-carboxylic acid is known to produce a mixture of isomers, including the 4-, 6-, and 7-nitro derivatives. Careful chromatographic separation is therefore crucial to isolate the desired 7-nitro intermediate before proceeding with the reduction.

Key Synthetic Transformations and Protocols

The true utility of this compound lies in its capacity for diverse chemical modifications. The 7-amino group is a versatile handle for introducing a wide range of substituents and for constructing new ring systems.

N-Acylation: A Gateway to Amide Derivatives

N-acylation of the 7-amino group is a fundamental transformation that allows for the introduction of a vast array of functionalities. This reaction is critical for probing structure-activity relationships (SAR) in drug discovery, as the nature of the acyl group can significantly influence biological activity. The resulting amides are also key precursors for the synthesis of more complex heterocyclic systems.

Causality Behind Experimental Choices: The Schotten-Baumann reaction conditions, employing an acyl chloride in a biphasic system with an aqueous base, are robust and generally high-yielding for acylating aromatic amines. The base neutralizes the HCl byproduct, driving the reaction to completion. Dichloromethane (DCM) is an excellent organic solvent for this transformation due to its immiscibility with water and its ability to dissolve a wide range of organic compounds. Cooling the reaction to 0 °C during the addition of the acyl chloride is crucial to control the exothermicity of the reaction and prevent unwanted side reactions.

Detailed Protocol: N-Acetylation of this compound

  • Materials:

    • This compound (1.0 eq)

    • Acetyl chloride (1.1 eq)

    • Dichloromethane (DCM)

    • 10% aqueous Sodium Hydroxide (NaOH) solution

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

    • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM (approximately 10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar.

    • Add 10% aqueous NaOH solution (2.0 eq of NaOH).

    • Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath.

    • Add acetyl chloride (1.1 eq) dropwise via a syringe or dropping funnel over 15 minutes, ensuring the internal temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting material indicates reaction completion.

    • Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel or by recrystallization to obtain the pure Methyl 7-acetamidobenzo[b]thiophene-2-carboxylate.

Parameter Value/Condition Rationale
Solvent Dichloromethane (DCM)Good solubility of starting material, immiscible with aqueous base.
Base 10% aq. NaOHNeutralizes HCl byproduct, driving the reaction forward.
Temperature 0 °C to Room Temp.Controls exothermicity of the reaction.
Reaction Time 1-2 hoursTypically sufficient for complete conversion.
Work-up Aqueous washesRemoves inorganic salts and excess base.
Purification Column ChromatographyEnsures high purity of the final product.
Palladium-Catalyzed Cross-Coupling: Forging C-N and C-C Bonds

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-nitrogen and carbon-carbon bonds, respectively. These reactions are indispensable in modern drug discovery for the construction of biaryl and N-aryl motifs, which are common features in kinase inhibitors.

To utilize these reactions, the 7-amino group can be transformed into a more suitable functional group for coupling, such as a halide or a triflate, via diazotization followed by a Sandmeyer-type reaction. Alternatively, the starting material for the benzo[b]thiophene synthesis can be a halogenated precursor, which is then carried through the synthesis to provide a handle for late-stage functionalization via Suzuki-Miyaura coupling.[4]

Conceptual Workflow: Diversification via Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_0 Precursor Synthesis cluster_1 Coupling Reaction cluster_2 Product A Methyl 7-bromo-benzo[b]- thiophene-2-carboxylate C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Aryl Boronic Acid or Ester B->C D Methyl 7-aryl-benzo[b]- thiophene-2-carboxylate C->D

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling of Methyl 7-bromobenzo[b]thiophene-2-carboxylate

  • Materials:

    • Methyl 7-bromobenzo[b]thiophene-2-carboxylate (1.0 eq)

    • Arylboronic acid (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

    • Triphenylphosphine (PPh₃) or other suitable ligand (0.04 eq)

    • Potassium carbonate (K₂CO₃) or other suitable base (2.0 eq)

    • 1,4-Dioxane and Water (4:1 mixture)

  • Procedure:

    • To a reaction vessel, add Methyl 7-bromobenzo[b]thiophene-2-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and K₂CO₃ (2.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Parameter Value/Condition Rationale
Catalyst Pd(OAc)₂ / PPh₃A common and effective catalyst system for Suzuki coupling.
Base K₂CO₃Essential for the transmetalation step in the catalytic cycle.
Solvent Dioxane/WaterA polar aprotic/protic mixture that facilitates dissolution of both organic and inorganic reagents.
Temperature 80-100 °CProvides the necessary activation energy for the reaction.
Atmosphere Inert (Ar or N₂)Prevents oxidation and deactivation of the palladium catalyst.

Application in Kinase Inhibitor Scaffolds

The derivatized this compound scaffolds are excellent precursors for the synthesis of kinase inhibitors. For instance, the N-acylated derivatives can be further cyclized to form various fused heterocyclic systems that are known to interact with the ATP-binding site of kinases. The biaryl products from Suzuki coupling can be elaborated to mimic the hinge-binding motifs of many potent kinase inhibitors.

Example Pathway to a Kinase Inhibitor Scaffold

Kinase_Inhibitor_Pathway A Methyl 7-aminobenzo[b]- thiophene-2-carboxylate B N-Acylation with a substituted benzoyl chloride A->B C Methyl 7-(substituted-benzamido)- benzo[b]thiophene-2-carboxylate B->C D Hydrolysis of Ester (LiOH or NaOH) C->D E 7-(substituted-benzamido)- benzo[b]thiophene-2-carboxylic acid D->E F Amide Coupling (with a desired amine) E->F G Kinase Inhibitor -like Scaffold F->G

Caption: A conceptual pathway from the building block to a kinase inhibitor-like scaffold.

Conclusion

This compound is a high-value, versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its strategically positioned functional groups provide multiple avenues for diversification, enabling the efficient generation of compound libraries for screening and lead optimization. The robust and well-established protocols for N-acylation and palladium-catalyzed cross-coupling reactions, as detailed in this guide, offer researchers reliable methods to unlock the full synthetic potential of this powerful scaffold in the quest for novel therapeutics.

References

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814-6824. Available at: [Link]

  • Chapman, K. T., et al. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Compounds. IntechOpen. Available at: [Link]

  • Kaur, H., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 137, 587-613. Available at: [Link]

  • Rekha Boruah, P., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging Methyl 7-aminobenzo[b]thiophene-2-carboxylate for the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent development of new chemical entities with novel mechanisms of action. [1][2]Within the landscape of medicinal chemistry, the benzo[b]thiophene core is recognized as a "privileged scaffold." [3]This bicyclic aromatic system, consisting of a benzene ring fused to a thiophene ring, is a structural component in several FDA-approved drugs and a plethora of biologically active compounds. [3]Benzothiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and, critically, antimicrobial effects. [2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of a key starting material, Methyl 7-aminobenzo[b]thiophene-2-carboxylate , in the synthesis of potential next-generation antimicrobial agents. We will delineate plausible and robust synthetic pathways, provide detailed experimental protocols, and discuss the underlying chemical principles and structure-activity relationships that guide the design of these novel compounds.

Part 1: Synthesis of the Core Scaffold: this compound

The targeted starting material, while not readily commercially available in large quantities, can be synthesized through a multi-step sequence. A logical and efficient approach begins with the construction of the benzo[b]thiophene ring system, followed by regioselective nitration and subsequent reduction.

Workflow for the Synthesis of this compound

Synthesis_of_Core_Scaffold cluster_0 Step 1: Ring Formation cluster_1 Step 2: Reduction start 2-Chloro-3-nitrobenzaldehyde product1 Methyl 7-nitrobenzo[b]thiophene-2-carboxylate start->product1 Condensation/ Cyclization reagent1 Methyl thioglycolate, Base (e.g., K2CO3) reagent1->product1 product2 This compound product1->product2 Nitro Group Reduction reagent2 Reducing Agent (e.g., Fe/NH4Cl or SnCl2) reagent2->product2

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol 1: Synthesis of Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

This protocol is adapted from established methods for synthesizing substituted benzo[b]thiophenes. [5]

  • Rationale: This step involves a base-catalyzed condensation of an ortho-halo benzaldehyde with methyl thioglycolate, followed by an intramolecular nucleophilic substitution to form the thiophene ring. The nitro group at the 3-position of the starting benzaldehyde directs the final substitution pattern to yield the 7-nitro derivative.

  • Materials:

    • 2-Chloro-3-nitrobenzaldehyde

    • Methyl thioglycolate

    • Potassium carbonate (K₂CO₃), anhydrous

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred solution of 2-chloro-3-nitrobenzaldehyde (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq.).

    • Add methyl thioglycolate (1.1 eq.) dropwise at room temperature.

    • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford Methyl 7-nitrobenzo[b]thiophene-2-carboxylate as a solid. [6]

Experimental Protocol 2: Synthesis of this compound
  • Rationale: The reduction of an aromatic nitro group to an amine is a standard transformation. The use of iron powder in the presence of an electrolyte like ammonium chloride in a protic solvent system is a classic, effective, and relatively mild method. [7]Tin(II) chloride is another common reagent for this purpose.

  • Materials:

    • Methyl 7-nitrobenzo[b]thiophene-2-carboxylate

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Sodium bicarbonate (NaHCO₃) solution, saturated

    • Ethyl acetate (EtOAc)

  • Procedure:

    • In a round-bottom flask, suspend Methyl 7-nitrobenzo[b]thiophene-2-carboxylate (1.0 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).

    • Add ammonium chloride (1.0 eq.) and iron powder (5.0 eq.).

    • Heat the mixture to reflux (around 80-85 °C) and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction mixture and filter it through a pad of Celite® to remove the iron salts. Wash the pad thoroughly with hot ethanol or ethyl acetate.

    • Combine the filtrate and washings and concentrate under reduced pressure to remove the ethanol.

    • Neutralize the remaining aqueous solution by the careful addition of saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Part 2: Derivatization of the Core Scaffold for Antimicrobial Activity

The presence of the 7-amino group provides a key handle for synthetic diversification. Two highly effective strategies for converting this amine into potential antimicrobial agents are the formation of N-acyl (amide) and sulfonamide derivatives. Both amides and sulfonamides are prominent pharmacophores in numerous approved antimicrobial drugs. [8][9]

Pathway A: Synthesis of N-Acyl Derivatives via Amide Bond Formation
  • Rationale: Acylation of the 7-amino group can introduce a wide variety of substituents, allowing for extensive exploration of the structure-activity relationship (SAR). The choice of acylating agent can modulate the lipophilicity, electronic properties, and steric bulk of the final molecule, all of which can influence antimicrobial potency. Standard amide coupling reagents like DCC or EDC/HOBt are effective for this transformation. [10]

Amide_Synthesis start This compound product N-Acyl-7-aminobenzo[b]thiophene Derivative start->product Amide Coupling reagent R-COOH, Coupling Agent (e.g., EDC/HOBt) reagent->product Sulfonamide_Synthesis start This compound product Sulfonamide Derivative start->product Sulfonylation reagent R-SO2Cl, Base (e.g., Pyridine) reagent->product

Sources

Application Notes and Protocols for Utilizing Methyl 7-aminobenzo[b]thiophene-2-carboxylate in the Development of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Oncology

The benzo[b]thiophene nucleus is a significant heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its derivatives have garnered substantial interest in oncology due to their demonstrated efficacy as anticancer agents.[3][4][5] The structural rigidity and lipophilic nature of the benzothiophene core, combined with its capacity for diverse functionalization, make it an ideal starting point for the design of targeted therapeutics.[1] This document provides detailed application notes and protocols for the use of Methyl 7-aminobenzo[b]thiophene-2-carboxylate , a key building block for the synthesis of novel anticancer compounds.

The strategic placement of the amino and carboxylate groups on the benzothiophene ring system at positions 7 and 2, respectively, offers two reactive handles for chemical modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. Notably, isomers of this scaffold, such as 2- and 3-aminobenzo[b]thiophene derivatives, have shown promise as antimitotic agents that inhibit tubulin polymerization, while 6-aminobenzo[b]thiophene derivatives have been investigated as inhibitors of the STAT3 signaling pathway.[6][7][8][9][10] These findings underscore the potential of the aminobenzo[b]thiophene framework in targeting critical cancer-related pathways.

This guide will provide a plausible synthetic route for the title compound, outline strategies for its derivatization, and present detailed protocols for the biological evaluation of the resulting novel chemical entities.

Synthesis of the Core Scaffold: this compound

A robust and efficient synthesis of the starting material is paramount for any drug discovery program. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented, a plausible and effective approach can be adapted from established methods for related aminobenzo[b]thiophenes, such as microwave-assisted synthesis.[1][11]

Proposed Synthetic Protocol: Microwave-Assisted Synthesis

This method involves the reaction of a suitably substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base, facilitated by microwave irradiation to accelerate the reaction and improve yields.[1][11]

Starting Materials:

  • 2-halo-3-nitrobenzonitrile (e.g., 2-chloro-3-nitrobenzonitrile)

  • Methyl thioglycolate

  • Triethylamine (TEA) or a similar non-nucleophilic base

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reducing agent (e.g., Tin(II) chloride, Iron powder, or catalytic hydrogenation)

Reaction Scheme:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction A 2-chloro-3-nitrobenzonitrile C Methyl 7-nitrobenzo[b]thiophene-2-carboxylate A->C TEA, DMSO, Microwave (130°C) B Methyl thioglycolate D Methyl 7-nitrobenzo[b]thiophene-2-carboxylate E This compound D->E SnCl2·2H2O, EtOH or Fe/HCl or H2, Pd/C

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Protocol:

  • Cyclization to form the Nitro Intermediate:

    • In a microwave-safe reaction vessel, combine 2-chloro-3-nitrobenzonitrile (1.0 eq.), methyl thioglycolate (1.1 eq.), and triethylamine (3.0 eq.) in anhydrous DMSO.

    • Seal the vessel and subject it to microwave irradiation at 130°C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield Methyl 7-nitrobenzo[b]thiophene-2-carboxylate.

  • Reduction of the Nitro Group:

    • Dissolve the Methyl 7-nitrobenzo[b]thiophene-2-carboxylate intermediate in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent. For example, for a Tin(II) chloride reduction, add an excess of SnCl₂·2H₂O and heat the mixture to reflux for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution and extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, This compound .

Strategies for Derivatization for Anticancer Activity

The presence of the primary aromatic amine at the 7-position and the methyl ester at the 2-position provides versatile opportunities for structural modification to generate novel anticancer drug candidates.

Derivatization of the 7-Amino Group

The 7-amino group can be readily acylated, alkylated, or used as a nucleophile in various coupling reactions to introduce diverse functionalities. These modifications can be designed to interact with specific biological targets.

  • Amide and Sulfonamide Formation: Acylation with various acid chlorides or sulfonyl chlorides can introduce moieties that can form key hydrogen bonds with target proteins.

  • Reductive Amination: Reaction with aldehydes or ketones followed by reduction can introduce substituted alkyl groups.

  • Buchwald-Hartwig or Ullmann Coupling: These cross-coupling reactions can be employed to form C-N bonds with various aryl or heteroaryl halides, expanding the chemical space of the derivatives.

Derivatization of the 2-Carboxylate Group

The methyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of functional groups.

  • Amide Formation: Coupling of the carboxylic acid with a diverse range of amines can generate a library of amides. This is a common strategy in drug design to modulate solubility and introduce additional interaction points.

  • Ester Modification: Transesterification can be performed to introduce different alkyl or aryl groups.

  • Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, which can be further functionalized.

Potential Anticancer Mechanisms and Corresponding Evaluation Protocols

Drawing from the known biological activities of related aminobenzo[b]thiophene isomers, two promising avenues for the anticancer activity of novel derivatives of this compound are the inhibition of the STAT3 signaling pathway and the disruption of tubulin polymerization.

Inhibition of the STAT3 Signaling Pathway

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is a hallmark of many human cancers, making it an attractive therapeutic target.[12][13] Derivatives of 6-aminobenzo[b]thiophene have been shown to inhibit STAT3.[8][14]

G Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor JAK/Src JAK/Src Receptor->JAK/Src Activation STAT3 (cytoplasm) STAT3 (cytoplasm) JAK/Src->STAT3 (cytoplasm) Phosphorylation (Tyr705) STAT3 Dimer STAT3 Dimer STAT3 (cytoplasm)->STAT3 Dimer Dimerization STAT3 Dimer (nucleus) STAT3 Dimer (nucleus) STAT3 Dimer->STAT3 Dimer (nucleus) Nuclear Translocation Gene Transcription Gene Transcription STAT3 Dimer (nucleus)->Gene Transcription Binds to DNA Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Gene Transcription->Cell Proliferation, Survival, Angiogenesis Novel Compound Novel Compound Novel Compound->STAT3 (cytoplasm) Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by a novel compound.

This protocol is designed to assess the ability of a test compound to inhibit the phosphorylation of STAT3 at Tyr705 in cancer cells.[12]

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231, A549)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed the cancer cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Collect the lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate.

    • Strip the membrane and re-probe with antibodies against total STAT3 and β-actin for normalization.[12]

Inhibition of Tubulin Polymerization

Microtubules are essential for cell division, and their disruption is a clinically validated anticancer strategy.[15][16] Aminobenzo[b]thiophene derivatives have been identified as inhibitors of tubulin polymerization that bind to the colchicine site.[6][7][9][10]

G α/β-Tubulin Dimers α/β-Tubulin Dimers Microtubule Polymerization Microtubule Polymerization α/β-Tubulin Dimers->Microtubule Polymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Novel Compound Novel Compound Novel Compound->α/β-Tubulin Dimers Inhibition of Polymerization

Caption: Disruption of microtubule dynamics by a novel tubulin polymerization inhibitor.

This assay measures the effect of a test compound on the polymerization of purified tubulin in vitro by monitoring the increase in turbidity.[15][17]

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution

  • Glycerol

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer with a 96-well plate reader

Procedure:

  • Preparation:

    • Prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer on ice.

    • Prepare serial dilutions of the test compound and controls in general tubulin buffer.

  • Assay Setup:

    • In a pre-warmed 96-well plate, add the tubulin solution to each well.

    • Add the test compound dilutions, positive control, and negative control to the respective wells.

    • Initiate polymerization by adding GTP to each well to a final concentration of 1 mM.

  • Data Acquisition:

    • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot the absorbance versus time to generate polymerization curves.

    • Determine the effect of the test compound on the rate and extent of tubulin polymerization compared to the controls.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

General Protocols for Anticancer Activity Evaluation

In Vitro Cytotoxicity Screening

The initial evaluation of novel compounds involves determining their cytotoxic effects on a panel of cancer cell lines.[18][19][20][21]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium and supplements

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48 or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve.

In Vivo Efficacy Studies

Promising compounds from in vitro assays should be evaluated in in vivo models to assess their therapeutic potential.[22][23][24][25][26]

Materials:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell line

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-10 million cells) into the flank of the mice.

  • Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control according to the desired dosing schedule (e.g., daily, twice weekly) and route (e.g., oral, intraperitoneal).

  • Tumor Measurement and Monitoring: Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume. Monitor the body weight and overall health of the animals.

  • Endpoint Analysis: The study is typically terminated when the tumors in the control group reach a predetermined size. The primary endpoint is tumor growth inhibition.

Data Presentation

Quantitative data from the biological assays should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Activity of a Novel Derivative

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)0.5STAT3 Inhibition (pSTAT3 IC₅₀ = 0.2 µM)
A549 (Lung)1.2Tubulin Polymerization Inhibition (IC₅₀ = 0.8 µM)
HCT116 (Colon)0.8Dual STAT3/Tubulin Inhibition

Conclusion

This compound represents a valuable and versatile starting material for the development of novel anticancer agents. By leveraging the strategic positioning of its reactive functional groups, researchers can synthesize a diverse array of derivatives. The protocols outlined in this document provide a comprehensive framework for the synthesis, derivatization, and rigorous biological evaluation of these compounds, with a focus on targeting key cancer-related pathways such as STAT3 signaling and tubulin polymerization. This systematic approach will enable the identification and optimization of lead compounds with the potential for further preclinical and clinical development.

References

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  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]

  • Shah, P., & Verma, R. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. BMC Chemistry, 13(1), 54. Retrieved from [Link]

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The Rising Star of FBDD: Application Notes for Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Complexity with Simplicity in Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry, offering a compelling alternative to traditional high-throughput screening (HTS).[1] Instead of screening vast libraries of large, complex molecules, FBDD focuses on identifying low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to biological targets.[2] These simple fragments serve as high-quality starting points, which can be systematically optimized into potent, drug-like leads.[3] This approach allows for a more thorough exploration of chemical space and often uncovers novel binding interactions, proving particularly advantageous for challenging targets once deemed "undruggable."[4]

Within the vast chemical space of potential fragments, the benzo[b]thiophene scaffold has emerged as a "privileged structure."[5][6] Its derivatives are prevalent in numerous clinically approved drugs and bioactive compounds, demonstrating a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[5][7] This application note focuses on a specific, promising member of this family: Methyl 7-aminobenzo[b]thiophene-2-carboxylate . We will explore its suitability as a fragment, provide detailed protocols for its application in FBDD campaigns, and outline a strategic workflow from initial screening to lead optimization.

Fragment Profile: this compound

The efficacy of a fragment is largely dictated by its physicochemical properties, which should ideally align with the "Rule of Three."[2][8] This rule suggests that fragments should generally possess a molecular weight (MW) under 300 Da, a LogP less than 3, and have no more than 3 hydrogen bond donors and acceptors.[9] These guidelines ensure that fragments are small, relatively simple, and possess adequate solubility for biophysical screening methods.

Let's analyze this compound against these critical parameters.

PropertyValue"Rule of Three" ComplianceRationale and Implication
Molecular Formula C₁₀H₉NO₂S-Provides the basis for molecular weight calculation.
Molecular Weight 207.25 g/mol Yes Low molecular weight provides a good starting point for optimization without exceeding drug-like size limits.
cLogP (Predicted) ~2.5Yes Indicates a balance of hydrophobicity and hydrophilicity, crucial for target binding and solubility.
Hydrogen Bond Donors 1 (from -NH₂)Yes The primary amine offers a key interaction point for directed optimization.
Hydrogen Bond Acceptors 3 (2 from ester O, 1 from N)Yes The ester and amine groups provide multiple points for forming hydrogen bonds with the target protein.
Rotatable Bonds 2Yes Low conformational flexibility reduces the entropic penalty upon binding, leading to higher ligand efficiency.

Data calculated and estimated based on the chemical structure.

The analysis clearly demonstrates that this compound is an exemplary fragment. Its rigid bicyclic core provides a well-defined shape for probing binding pockets, while the strategically placed amino and methyl ester groups offer vectors for subsequent chemical elaboration—a process known as "fragment growing."[3][10]

The FBDD Workflow: From Fragment to Lead

The journey from an initial fragment hit to a viable lead compound is a structured, multi-step process. The diagram below outlines a typical FBDD workflow, highlighting the integration of experimental and computational methodologies.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Lib Fragment Library (incl. Topic Fragment) Screen Primary Biophysical Screen (NMR, SPR, X-ray) Lib->Screen High Conc. (~100 µM - 1 mM) Hit_Val Hit Validation (Orthogonal Methods) Screen->Hit_Val Identify Binders Struct_Bio Structural Biology (X-ray, NMR) Hit_Val->Struct_Bio Confirmed Hits Comp_Chem Computational Chemistry (Docking, FEP) Struct_Bio->Comp_Chem Binding Mode Med_Chem Medicinal Chemistry (Fragment Growing/Linking) Comp_Chem->Med_Chem Design New Analogs SAR SAR Analysis Med_Chem->SAR Synthesize & Test SAR->Comp_Chem Iterative Optimization Lead Lead Compound SAR->Lead Improved Potency & Properties caption Figure 1: General FBDD Workflow.

Caption: Figure 1: General FBDD Workflow.

Application Protocol 1: Primary Screening via NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of FBDD, capable of detecting the weak binding interactions typical of fragments.[10] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for primary screening.

Objective: To identify if this compound binds to the target protein.

Principle: In STD NMR, the protein is selectively saturated with radiofrequency pulses. If a fragment binds, this saturation is transferred to the fragment, leading to a decrease in its NMR signal intensity. This difference spectrum reveals which compounds are binders.

Materials:

  • Target Protein (≥95% purity, stable at 25°C for >24h)

  • This compound (≥98% purity)

  • NMR Buffer (e.g., 50 mM Phosphate Buffer, 150 mM NaCl, pH 7.4 in 99.9% D₂O)

  • NMR Spectrometer (≥600 MHz) with cryoprobe

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the fragment at 100 mM in d6-DMSO.

    • Prepare the final NMR sample containing 10-20 µM of the target protein in NMR buffer.

    • Add the fragment stock solution to the protein sample to a final concentration of 200 µM (final DMSO concentration should be ≤0.2%).

    • Prepare a control sample with only the fragment at 200 µM in the same buffer.

  • NMR Spectrometer Setup:

    • Tune and match the probe. Lock onto the D₂O signal.

    • Acquire a standard 1D proton spectrum of the control sample to identify the fragment's resonance signals.

  • STD NMR Experiment:

    • Set up the STD experiment with selective on-resonance saturation of the protein (e.g., at -1.0 ppm, where no ligand signals are present) and off-resonance saturation as a reference (e.g., at 40 ppm).

    • Use a saturation time of 2 seconds to allow for efficient transfer.

    • Acquire the on-resonance (saturated) and off-resonance (reference) spectra.

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Positive Hit Identification: The presence of signals in the STD spectrum corresponding to the fragment's protons confirms binding.

    • The relative intensity of the signals can provide initial information about which part of the fragment is in closest proximity to the protein.

Causality and Trustworthiness: This protocol is self-validating through the use of a reference spectrum (off-resonance) and a control sample (fragment only). Comparing these ensures that any observed signal attenuation is due to binding-mediated saturation transfer and not instrument artifacts or compound aggregation.[11]

Application Protocol 2: Hit Validation and Affinity Ranking by SPR

Surface Plasmon Resonance (SPR) is a highly sensitive, label-free technique ideal for validating hits from a primary screen and providing quantitative binding data (Kᴅ, kₐ, kₔ).[4][8]

Objective: To confirm the binding of this compound and determine its binding affinity and kinetics.

Principle: SPR detects changes in the refractive index at the surface of a sensor chip. The target protein is immobilized on the chip, and when the fragment is flowed over the surface, binding causes a mass change that alters the refractive index, generating a measurable signal (response units, RU).

Materials:

  • SPR Instrument (e.g., Biacore)

  • Sensor Chip (e.g., CM5)

  • Amine Coupling Kit (EDC, NHS, Ethanolamine)

  • Target Protein and Fragment

  • SPR Running Buffer (e.g., HBS-EP+, pH 7.4)

Step-by-Step Protocol:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve a high immobilization level (e.g., 10,000-15,000 RU) to maximize the signal from the small fragment.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Binding Analysis:

    • Prepare a dilution series of the fragment in running buffer (e.g., 6 concentrations ranging from 1 µM to 200 µM). A buffer-only sample (blank) is also required.

    • Inject the fragment solutions over the target and reference surfaces at a constant flow rate (e.g., 30 µL/min). Include sufficient association and dissociation time (e.g., 60s each).

    • Perform a double-referencing step by subtracting both the signal from the reference flow cell and the signal from the blank injections. This corrects for bulk refractive index changes and instrument drift.[4]

  • Data Analysis:

    • Plot the response at equilibrium against the fragment concentration.

    • Fit the data to a steady-state affinity model to determine the dissociation constant (Kᴅ).

    • If the on- and off-rates are well-defined, the sensorgrams can be fit to a 1:1 kinetic model to determine the association rate (kₐ) and dissociation rate (kₔ).

Causality and Trustworthiness: The use of a reference surface and blank injections is critical for data quality, ensuring that the observed signal is due to a specific binding event.[4] Obtaining a concentration-dependent binding response that fits a standard binding model provides high confidence in the hit.

From Hit to Lead: Structure-Guided Optimization

Once this compound is confirmed as a binder, the next crucial phase is to evolve it into a more potent lead compound. This process is heavily reliant on structural information, typically obtained from X-ray crystallography or NMR, which reveals the precise binding mode of the fragment.[10]

Hit_Optimization cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome Fragment This compound (Weak Affinity, High LE) Grow Fragment Growing Fragment->Grow Add functionality at -NH2 or -COOCH3 vector Link Fragment Linking Fragment->Link Connect to a second, adjacent fragment Merge Fragment Merging Fragment->Merge Combine with an overlapping fragment Lead Potent Lead Compound (High Affinity, Drug-like) Grow->Lead Link->Lead Merge->Lead caption Figure 2: Hit-to-Lead Optimization Strategies.

Caption: Figure 2: Hit-to-Lead Optimization Strategies.

  • Fragment Growing: This is the most common strategy.[10] If structural data shows, for example, that the 7-amino group points towards an unoccupied hydrophobic pocket, medicinal chemists can synthesize analogs by adding small hydrophobic moieties at this position to improve affinity.

  • Fragment Linking: If a second fragment is found to bind in an adjacent pocket, the two can be connected with a suitable chemical linker to create a single, much more potent molecule.[10]

  • Fragment Merging: If two fragments are found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both.[10]

Computational chemistry plays a vital role in this phase, using techniques like molecular docking and free energy perturbation (FEP) to predict the affinity of designed analogs before their synthesis, thereby prioritizing the most promising candidates and accelerating the optimization cycle.[12]

Conclusion

This compound represents a high-quality, versatile fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the privileged nature of its core scaffold and the presence of clear vectors for chemical modification, makes it an ideal starting point for discovering novel therapeutics. By employing robust biophysical screening protocols, such as those detailed for NMR and SPR, researchers can confidently identify and validate its interaction with targets of interest. Subsequent structure-guided optimization provides a clear and rational path to developing potent and selective lead compounds.

References

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Sources

Strategic N-Acylation of Methyl 7-aminobenzo[b]thiophene-2-carboxylate: Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] N-acylation of aminobenzothiophenes is a critical synthetic transformation used to generate diverse libraries of amide derivatives for drug discovery programs, including the development of kinase inhibitors and antimicrobial agents.[3][4] This application note provides a comprehensive guide to the N-acylation of Methyl 7-aminobenzo[b]thiophene-2-carboxylate. We present two field-proven, detailed protocols for this conversion using common acylating agents—an acyl chloride and a carboxylic anhydride. The document elucidates the underlying reaction principles, offers step-by-step experimental procedures, and includes guidelines for reaction monitoring, product purification, and troubleshooting, ensuring reliable and reproducible outcomes for researchers in organic synthesis and drug development.

Reaction Principle: Nucleophilic Acyl Substitution

The N-acylation of this compound is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via the attack of the nucleophilic amino group on the electrophilic carbonyl carbon of the acylating agent.

  • With Acyl Chlorides: The reaction is highly efficient but generates hydrochloric acid (HCl) as a byproduct. A stoichiometric amount of a non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the HCl, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][6]

  • With Carboxylic Anhydrides: This method is often milder. The reaction can be performed with or without a catalyst, and the byproduct is a carboxylic acid, which is less reactive than HCl and can be easily removed during aqueous work-up.[7]

The general mechanism is depicted below.

Caption: General mechanism of nucleophilic acyl substitution.

Experimental Protocols

Two primary protocols are detailed below. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

This method is rapid and generally high-yielding. The reaction is often exothermic and requires careful temperature control during the addition of the acyl chloride.[6]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound207.241.01.0207 mg
Acetyl Chloride78.501.11.186 mg (78 µL)
Triethylamine (TEA)101.191.21.2121 mg (167 µL)
Dichloromethane (DCM), anhydrous---10 mL
Saturated aq. NaHCO₃ solution---~40 mL
Brine (Saturated aq. NaCl solution)---~20 mL
Anhydrous Magnesium Sulfate (MgSO₄)---As needed

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (207 mg, 1.0 mmol).

    • Dissolve the starting material in anhydrous dichloromethane (10 mL).

    • Add triethylamine (167 µL, 1.2 mmol) to the solution.

    • Cool the flask to 0 °C in an ice-water bath.

  • Reaction Execution:

    • While stirring vigorously, add acetyl chloride (78 µL, 1.1 mmol) dropwise to the cooled solution over 5-10 minutes.[7] A white precipitate of triethylamine hydrochloride may form.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for an additional 1-3 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like 30% ethyl acetate in hexanes. The reaction is complete when the starting amine spot is no longer visible.[8][9]

  • Work-up:

    • Quench the reaction by adding deionized water (10 mL).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any excess acid and then with brine (1 x 20 mL).[7][8]

    • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure N-acylated product.

This protocol offers a milder alternative, avoiding the use of corrosive acyl chlorides and strong bases.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Amount (mmol)EquivalentsQuantity
This compound207.241.01.0207 mg
Acetic Anhydride102.091.51.5153 mg (142 µL)
Pyridine (optional, as catalyst/solvent)79.10--5 mL
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)---10 mL
1 M HCl solution---~20 mL
Saturated aq. NaHCO₃ solution---~40 mL
Brine (Saturated aq. NaCl solution)---~20 mL
Anhydrous Sodium Sulfate (Na₂SO₄)---As needed

Step-by-Step Procedure

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound (207 mg, 1.0 mmol) in the chosen solvent (e.g., 10 mL DCM or 5 mL pyridine).

    • Add acetic anhydride (142 µL, 1.5 mmol) to the solution at room temperature.

  • Reaction Execution:

    • Stir the mixture at room temperature. If the reaction is slow, it can be gently heated to 40-50 °C.

    • Continue stirring for 2-16 hours.

  • Reaction Monitoring:

    • Monitor the reaction's progress by TLC as described in Protocol 1.

  • Work-up:

    • Cool the reaction mixture to room temperature (if heated).

    • Dilute with the extraction solvent (e.g., 20 mL of DCM or EtOAc).

    • Transfer to a separatory funnel and wash sequentially with 1 M HCl (2 x 10 mL, if pyridine was used), water (20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).[9]

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product as described in Protocol 1.

Overall Experimental Workflow

The entire process, from setup to final product, follows a systematic workflow.

Experimental_Workflow Start 1. Reagent Preparation & Setup Reaction 2. Reaction (Acylation) Start->Reaction Monitor 3. TLC Monitoring Reaction->Monitor Monitor->Reaction No Workup 4. Aqueous Work-up (Quench & Extract) Monitor->Workup Yes Dry 5. Drying & Solvent Removal Workup->Dry Purify 6. Purification (Recrystallization or Chromatography) Dry->Purify Characterize 7. Product Characterization (NMR, MS, m.p.) Purify->Characterize End Pure Product Characterize->End Complete Complete?

Caption: Standard workflow for N-acylation synthesis.

Troubleshooting Guide

Problem ObservedPotential CauseRecommended Solution
Reaction does not start or is very slow 1. Inactive reagents (moisture contamination).1. Use freshly opened or distilled anhydrous solvents and reagents. Ensure glassware is oven-dried.
2. Insufficient activation (low temperature).2. Allow the reaction to warm to room temperature or gently heat to 40-50 °C, especially for the anhydride method.
Multiple spots on TLC (low yield) 1. Di-acylation (if other nucleophilic sites exist).1. Use milder conditions or a bulkier acylating agent. This is unlikely for the target molecule.
2. Degradation of starting material or product.2. Avoid excessive heating. Ensure the base used is non-nucleophilic.
Product is difficult to purify/oily 1. Presence of residual solvent or byproducts.1. Ensure the work-up is thorough. Perform an extra wash with NaHCO₃ and brine.
2. Product may be inherently low-melting.2. Purify via column chromatography instead of recrystallization. Dry the final product under high vacuum.
Low isolated yield after work-up 1. Product is partially soluble in the aqueous layer.1. Perform additional extractions (e.g., 3-4 times) from the aqueous phase.
2. Loss during purification steps.2. Use care during transfers. For chromatography, choose an appropriate solvent system to ensure good separation.

References

  • Microscopic steps associated with the N-acylation of Stage 1. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Gore, R. P., et al. (2011). A review on various synthetic methods of N-acylation of amines. Der Pharma Chemica, 3(3), 409-421.
  • Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(2), 174-179.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2014). Molecules, 19(8), 12787-12801.
  • Suggested mechanism for formation of thiophene-2-carboxylic acid (7),... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

  • N-Acylation in combinatorial chemistry. (2004). ARKIVOC, 2004(i), 12-35.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). Biomolecules, 12(1), 131.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). Organic & Biomolecular Chemistry, 13(24), 6814-6824.
  • Kulkarni, S. et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. In Heterocyclic Scaffolds. Royal Society of Chemistry.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH. Retrieved January 19, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in Methyl 7-aminobenzo[b]thiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 7-aminobenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Part 1: Recommended Synthetic Pathway and Mechanism

The synthesis of substituted benzo[b]thiophenes is a cornerstone of many drug discovery programs. For the specific target, this compound, we recommend a modern and highly efficient annulation strategy over classical multi-step approaches.

Q1: What is the most effective and high-yielding synthetic route to this compound?

The most robust and efficient method is the microwave-assisted cyclization of a 2-halo-3-aminobenzonitrile with methyl thioglycolate in the presence of a non-nucleophilic base. This method provides rapid access to the desired scaffold in high yields and avoids the need for metal catalysts.[1]

The general reaction scheme is as follows:

This approach is superior to traditional methods due to its speed, efficiency, and generally simpler workup procedures. Microwave irradiation dramatically accelerates the reaction, often reducing multi-hour reflux times to mere minutes.[1]

Q2: What is the chemical mechanism underlying this transformation?

Understanding the mechanism is critical for effective troubleshooting. The reaction proceeds through two key stages: a Nucleophilic Aromatic Substitution (SNAr) followed by an intramolecular Thorpe-Ziegler cyclization.

  • SNAr Reaction: The reaction is initiated by the deprotonation of methyl thioglycolate by the base (e.g., triethylamine) to form a thiolate anion. This potent nucleophile then attacks the electron-deficient aromatic ring of the 2-halo-3-aminobenzonitrile at the carbon bearing the halogen, displacing it. The presence of the electron-withdrawing cyano group ortho to the halogen is crucial for activating the ring toward this nucleophilic attack.

  • Thorpe-Ziegler Cyclization: The intermediate formed now possesses both a nitrile group and an adjacent active methylene group. The base deprotonates the α-carbon to the ester, creating a carbanion. This carbanion then performs an intramolecular nucleophilic attack on the carbon of the cyano group.

  • Tautomerization: The resulting cyclic imine intermediate is unstable and rapidly tautomerizes to the stable, aromatic 2-amino-3-carboxylate thiophene ring system.

Below is a diagram illustrating this mechanistic pathway.

Reaction_Mechanism cluster_SNAr Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_Cyclization Step 2: Thorpe-Ziegler Cyclization & Tautomerization SM 2-Halo-3-aminobenzonitrile + Methyl Thioglycolate Thiolate Int1 S-Aryl Intermediate SM->Int1 Displacement of Halide Int2 Carbanion Formation (α to Ester) Int1->Int2 Base (Et3N) Int3 Cyclic Imine Intermediate Int2->Int3 Intramolecular Attack on Nitrile Product This compound Int3->Product Tautomerization (Aromatization)

Figure 1: Reaction mechanism for the synthesis.

Part 2: Experimental Protocol and Optimization

A successful synthesis relies on a well-defined protocol and an understanding of key optimization parameters.

Q3: What is a detailed, optimized protocol for this synthesis?

This protocol is based on established procedures for analogous compounds and is designed for high yield and purity.[1]

Step 1: Starting Material Preparation

The key starting material, 2-halo-3-aminobenzonitrile, may not be commercially available. It can be synthesized from 2-amino-6-nitrobenzonitrile via reduction or from 2,6-dihalobenzonitrile through selective amination. Ensure the starting material is pure and dry, as impurities are a primary cause of low yields and side reactions.

Step 2: Microwave-Assisted Cyclization

  • To a 10 mL pressure-rated microwave vial, add the 2-halo-3-aminobenzonitrile (1.0 equiv.). The fluoro-substituted version is often the most reactive.[1]

  • Add dry dimethyl sulfoxide (DMSO) to create a 2 M solution.

  • Add methyl thioglycolate (1.05 equiv.) followed by triethylamine (3.1 equiv.).

  • Seal the vial with a septum cap and place it in the microwave reactor.

  • Irradiate the mixture at 130 °C for the specified time (typically 15-35 minutes, requires optimization). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

Step 3: Workup and Isolation

  • After the reaction is complete, cool the vial to room temperature using compressed air.

  • Pour the reaction mixture into a beaker containing ice-water (approx. 10 volumes).

  • A solid precipitate of the crude product should form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water to remove residual DMSO and triethylamine salts.

  • Dry the crude product in vacuo.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate, is typically effective.

  • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) may yield a highly pure product.

Table 1: Summary of Optimized Reaction Parameters (Adapted from Analogous Syntheses[1])

ParameterRecommended ConditionRationale & Expert Notes
Starting Material 2-Fluoro -3-aminobenzonitrileThe C-F bond is highly activated towards SNAr, generally giving higher yields and shorter reaction times compared to C-Cl or C-Br.[1]
Solvent Dry DMSOIts high boiling point and polarity are ideal for microwave synthesis and for dissolving the reagents and intermediates. Ensure it is anhydrous.
Base Triethylamine (Et3N)A non-nucleophilic organic base that effectively facilitates both the initial thiolate formation and the subsequent cyclization without competing in side reactions.
Stoichiometry Thioglycolate: 1.05-1.1 equiv.Base: 3.0-3.2 equiv.A slight excess of the thioglycolate ensures complete consumption of the starting material. A larger excess of base is required to drive the reaction to completion.
Temperature 130 °CThis temperature provides a good balance between reaction rate and minimizing thermal decomposition or polymerization.
Time 15-40 minutesHighly substrate-dependent. Monitor by TLC/LC-MS to determine the optimal endpoint and avoid byproduct formation from prolonged heating.

Part 3: Troubleshooting Guide

Even with an optimized protocol, challenges can arise. This section addresses the most common issues in a direct, problem-solution format.

Q4: My reaction yield is consistently low or the reaction fails to proceed. What are the most likely causes?

Low yield is the most common issue and can almost always be traced back to one of three areas: starting materials, reaction conditions, or workup procedure.

Troubleshooting_Workflow cluster_SM 1. Starting Material Integrity cluster_Cond 2. Reaction Conditions cluster_Chem 3. Chemical Issues cluster_Sol 4. Resolution Start Low or No Yield Observed SM_Check Is the 2-halo-3-aminobenzonitrile pure? Is the methyl thioglycolate fresh? Are the solvent (DMSO) and base (Et3N) anhydrous? Start->SM_Check Check First Cond_Check Is the microwave temperature accurate? Is the reaction time sufficient? Is the vial properly sealed? Start->Cond_Check Check Second Chem_Check Is the halide correct (F > Cl > Br)? Is an electron-withdrawing group present? Consider screening alternative bases (e.g., DBU). Start->Chem_Check Check Third Sol_SM Action: Re-purify starting materials. Use fresh reagents and anhydrous solvents. SM_Check->Sol_SM Sol_Cond Action: Calibrate microwave. Run time-course experiment (5, 15, 30 min). Check vial seal. Cond_Check->Sol_Cond Sol_Chem Action: If using Cl/Br, increase reaction time/temp. If yield is still low, consider a more potent base. Chem_Check->Sol_Chem

Figure 2: Systematic workflow for troubleshooting low yields.
  • Starting Material Purity: This is the most critical factor. Impurities in the 2-halo-3-aminobenzonitrile can inhibit the reaction. The presence of water in the DMSO or triethylamine will quench the anionic intermediates, halting the reaction. Action: Purify the starting material by chromatography or recrystallization. Use freshly opened, anhydrous-grade solvents and reagents.

  • Reaction Conditions: Inaccurate temperature readings in the microwave reactor can lead to insufficient energy input or decomposition. A leak in the vial seal will prevent the reaction from reaching the target temperature and pressure. Action: Calibrate the microwave's temperature sensor. Run a time-course study to find the optimal reaction time for your specific substrate.

  • Reactivity of the Halide: As noted, 2-fluorobenzonitriles are significantly more reactive than their chloro or bromo counterparts.[1] If you are using a less reactive halide, the reaction may require more forcing conditions. Action: Increase the reaction time or temperature incrementally (e.g., to 140-150 °C).

Q5: My reaction mixture turns dark brown or black, and I isolate a tar-like substance. What is happening?

A dark, tarry mixture is a classic sign of polymerization or decomposition. This typically occurs when the reaction temperature is too high or the reaction is run for too long. The aminobenzonitrile starting material or the product itself can be susceptible to thermal degradation and polymerization.

Solutions:

  • Reduce Temperature: Lower the reaction temperature in 10 °C increments (e.g., from 130 °C to 120 °C) and extend the reaction time accordingly.

  • Minimize Reaction Time: Determine the point of maximum product formation via TLC or LC-MS analysis of time-course aliquots and quench the reaction immediately at that point.

  • Ensure Inert Atmosphere: While not always necessary, flushing the reaction vial with nitrogen or argon before sealing can sometimes prevent oxidative side reactions that contribute to color formation.

Q6: I'm struggling with the purification of the final product. What are some best practices?

Purification can be challenging if side products with similar polarity are formed.

  • For Column Chromatography:

    • Dry Loading: For best resolution, dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This prevents band broadening.

    • Solvent System: A hexane/ethyl acetate system is a good starting point. If separation is poor, try switching to a different solvent system like dichloromethane/methanol.

  • For Recrystallization:

    • Solvent Screening: Test a variety of solvents in small vials to find a system where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or ethyl acetate, often with an anti-solvent like water or hexane.

  • Acid-Base Wash: If your crude product is contaminated with basic impurities (like residual triethylamine), an acidic wash (e.g., with dilute HCl) during the initial workup can be beneficial. Conversely, if acidic byproducts are present, a wash with a weak base (e.g., saturated NaHCO3) can help. Be cautious, as the amino group on your product has basic properties.

Part 4: Frequently Asked Questions (FAQs)

  • Q7: Why is microwave irradiation so much more effective than conventional heating for this reaction? Microwave energy couples directly with the polar molecules in the reaction (especially the DMSO solvent), leading to rapid and uniform heating throughout the bulk of the mixture. This avoids hot spots common with oil bath heating and allows the reaction to reach high temperatures and pressures quickly and safely, dramatically accelerating the rate-limiting steps of the SNAr and cyclization.[1]

  • Q8: Can I use a different base besides triethylamine? Yes, but with caution. Other non-nucleophilic organic bases like diisopropylethylamine (DIPEA) can be used. Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could also be effective, potentially at lower temperatures, but may require re-optimization. Avoid nucleophilic bases like piperidine or morpholine, which could compete with the thiolate in attacking the aromatic ring.

  • Q9: How critical is the 2-position of the halogen on the benzonitrile ring? It is absolutely essential. The mechanism relies on the Thorpe-Ziegler cyclization between the nitrile and the carbanion formed from the thioglycolate side chain. This requires the two groups to be ortho to each other on the benzene ring, which is the arrangement that leads to the formation of the fused thiophene ring.

References

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Bagley, M. C., Dwyer, J. E., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Smiles Rearrangement for the Synthesis of 5-Amino-Substituted[2]Benzothieno[2,3-b]pyridine. ResearchGate. Available at: [Link]

  • A new and facile synthesis of methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate. ResearchGate. Available at: [Link]

  • Preparation method of aminobenzonitrile. Patsnap. Available at: [Link]

  • Methyl benzo[b]thiophene-2-carboxylate. NIST WebBook. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Institutes of Health. Available at: [Link]

  • Process for preparing thiophene derivatives. Google Patents.

Sources

Technical Support Center: Navigating Side Products in the Gewald Synthesis of Aminothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the Gewald aminothiophene synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction. Instead of a generic overview, we will directly address the common pitfalls, side-product formations, and purification challenges that can arise during your experiments. Our goal is to provide you with the causal understanding and actionable protocols needed to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding unexpected outcomes in the Gewald reaction.

Q1: What are the most frequently observed side products in the Gewald synthesis?

A1: While the Gewald reaction is remarkably robust, several side products can arise, primarily stemming from the reactivity of the intermediates. The most common culprits include:

  • Unreacted Starting Materials: Incomplete conversion can leave residual ketone/aldehyde and the active methylene nitrile in your crude product.[1][2] This is often the first indication of suboptimal reaction conditions.

  • Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile formed in the first step is a stable intermediate.[3] If the subsequent sulfur addition and cyclization steps are slow or inefficient, this intermediate can accumulate as a major byproduct.[1]

  • Dimer of the Knoevenagel Intermediate: This is a significant and very common side reaction.[2] The α,β-unsaturated nitrile intermediate can undergo a base-catalyzed Michael addition with itself, followed by a Thorpe-Ziegler cyclization, leading to a six-membered diene byproduct.[4] In some cases, this dimer can be the major product if conditions are not carefully controlled.[4]

  • Polymers and Tarry Materials: At elevated temperatures, the starting materials or reactive intermediates can polymerize, resulting in a dark brown, tar-like reaction mixture that significantly complicates product isolation and lowers yield.[2]

  • Complex Polysulfides: The reaction of elemental sulfur can form various polysulfide intermediates.[5] Under excessive heat, these can decompose or lead to complex, often colored, impurities.[2]

Q2: My reaction has turned into a dark brown, intractable tar. What is the likely cause, and is it salvageable?

A2: A dark, tarry mixture is a classic sign of polymerization and/or complex polysulfide formation, typically triggered by excessive heat.[2] High reaction temperatures can accelerate undesired side reactions.

Causality: The intended reaction pathway has an optimal activation energy. By applying too much heat (e.g., > 60-70 °C, depending on the substrate), you provide sufficient energy to overcome the activation barriers for competing polymerization pathways of the starting materials or the highly reactive Knoevenagel intermediate.

Troubleshooting & Mitigation:

  • Temperature Control is Critical: Carefully control the reaction temperature. A gentle heating range of 40-60 °C is often sufficient to promote the reaction without inducing polymerization.[1] Consider running a temperature screen to find the sweet spot for your specific substrates.

  • Purity of Reagents: Ensure your starting materials and solvent are pure. Impurities can sometimes act as catalysts for these unwanted side reactions.[2]

  • Salvage and Purification: While challenging, it may be possible to isolate some product. Allow the mixture to cool completely, then try triturating the crude mass with a non-polar solvent like hexanes or diethyl ether to dissolve the desired product away from the insoluble tar. Subsequent column chromatography will likely be necessary, but be prepared for significant material loss on the baseline.

Q3: I'm observing a significant byproduct that I suspect is the dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?

A3: The dimerization of the Knoevenagel-Cope product is a kinetically controlled side reaction that competes directly with the desired intramolecular cyclization.[4] To favor the formation of your aminothiophene, you must create conditions that promote the reaction with sulfur over the self-condensation of the intermediate.

Mitigation Strategies:

  • Optimize Reagent Addition: Instead of combining all reagents at once, try a slow, controlled addition of the base or one of the reactants. This keeps the instantaneous concentration of the reactive intermediate low, disfavoring the bimolecular dimerization reaction.[2]

  • Temperature Optimization: Dimer formation is highly sensitive to temperature.[2] A systematic screen may reveal a temperature at which the desired cyclization proceeds efficiently while the dimerization is suppressed.

  • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction versus dimerization.[2] Polar solvents like ethanol, methanol, or DMF are common and generally work well by enhancing sulfur solubility, but screening alternative solvents could be beneficial for particularly stubborn cases.[1]

Troubleshooting Guide: From Low Yield to Purification

This guide provides a systematic approach to diagnosing and solving common issues encountered during the Gewald reaction.

Issue 1: Low or No Product Yield

A low yield is often traceable to the initial and most critical step of the reaction.

Probable Cause Diagnostic Check Recommended Solution(s)
Inefficient Knoevenagel-Cope Condensation Monitor the reaction by TLC/LCMS within the first hour. Is the α,β-unsaturated nitrile intermediate forming?Base Selection: The base is catalytic for this step. For less reactive ketones, a stronger secondary amine like piperidine or morpholine may be required over triethylamine.[1] Water Removal: This condensation produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves.[1]
Poor Sulfur Solubility or Reactivity Is elemental sulfur still visible as a solid in the reaction mixture after a significant amount of time?Solvent Choice: Use polar solvents (ethanol, methanol, DMF) to improve sulfur solubility.[1] Temperature: Gently heat the reaction to 40-60 °C to increase the reactivity of sulfur.[1]
Steric Hindrance Are you using a sterically bulky ketone?Adopt a Two-Step Protocol: For challenging substrates, it is often more effective to first synthesize and isolate the α,β-unsaturated nitrile intermediate. In a second step, react the purified intermediate with sulfur and base.[1] Microwave Irradiation: Microwave-assisted synthesis can often improve yields and drastically reduce reaction times, especially for sterically hindered cases.[1][3]
Issue 2: Purification Challenges

Even with a good yield, isolating a pure product can be difficult.

Problem Recommended Purification Strategy Scientist's Note
Crude product is an oil or difficult to crystallize. Silica Gel Column Chromatography: This is the most versatile method. A gradient of ethyl acetate in hexanes is a standard eluent system.[1]Pre-adsorbing the crude oil onto a small amount of silica gel before loading it onto the column can improve separation.
Solid product is contaminated with inorganic salts or polar impurities. Aqueous Wash: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove salts and highly polar materials like leftover base.[1]
Solid product is pure but precipitates slowly or not at all. Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes.[1] Common solvents include ethanol, methanol, or mixtures of ethyl acetate/hexanes. If the product is slow to crash out, try scratching the inside of the flask with a glass rod at the solvent-air interface or seeding with a previously isolated pure crystal.

Visualizing the Reaction and Its Pitfalls

A clear understanding of the reaction pathways is essential for effective troubleshooting.

Gewald_Mechanism cluster_main Desired Reaction Pathway cluster_side Common Side Reactions Reactants Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel_Int α,β-Unsaturated Nitrile (Knoevenagel Intermediate) Reactants->Knoevenagel_Int Knoevenagel Condensation H₂O Base Base (e.g., Morpholine) Base->Reactants Sulfur Elemental Sulfur (S8) Sulfur->Knoevenagel_Int Sulfur_Adduct Sulfur Adduct Knoevenagel_Int->Sulfur_Adduct Sulfur Addition Dimer Dimerization Product Knoevenagel_Int->Dimer Dimerization (Intermolecular) Polymer Polymerization / Tar Knoevenagel_Int->Polymer High Temp. Thiophene_Product 2-Aminothiophene (Desired Product) Sulfur_Adduct->Thiophene_Product Cyclization & Aromatization

Caption: The Gewald reaction pathway and common diversion points leading to side products.

Troubleshooting_Workflow Start Experiment Outcome: Low_Yield Low Yield / No Reaction Start->Low_Yield Impure_Product Impure Product / Tarry Start->Impure_Product Check_Knoevenagel Check Knoevenagel Step (TLC/LCMS for intermediate) Low_Yield->Check_Knoevenagel Check_Temp Review Reaction Temp. Impure_Product->Check_Temp Optimize_Base Optimize Base: - Stronger Base (Piperidine) - Check Purity Check_Knoevenagel->Optimize_Base Intermediate NOT forming Remove_Water Remove Water: - Dean-Stark - Mol. Sieves Check_Knoevenagel->Remove_Water Intermediate NOT forming Check_Sulfur Check Sulfur Step Check_Knoevenagel->Check_Sulfur Intermediate IS forming Optimize_Temp_Solvent Optimize Conditions: - Gentle Heat (40-60°C) - Polar Solvent (EtOH, DMF) Check_Sulfur->Optimize_Temp_Solvent Sulfur not dissolving Two_Step Consider Two-Step Protocol (Isolate Intermediate) Check_Sulfur->Two_Step Sterically Hindered Lower_Temp Lower Temperature (Target 40-60°C) Check_Temp->Lower_Temp Too High (>70°C) Check_Reagents Check Reagent Purity Check_Temp->Check_Reagents Temp OK Optimize_Purification Optimize Purification: - Recrystallization - Column Chromatography Check_Temp->Optimize_Purification Temp OK

Caption: A systematic workflow for troubleshooting common issues in the Gewald reaction.

Experimental Protocol: General One-Pot Synthesis of a 2-Aminothiophene

This protocol is a general guideline and requires optimization for specific substrates.

Materials:

  • Carbonyl compound (e.g., cyclohexanone, 10 mmol)

  • Active methylene nitrile (e.g., malononitrile, 10 mmol)

  • Elemental sulfur (powdered, 10 mmol)

  • Base (e.g., morpholine, 10-20 mol%)

  • Solvent (e.g., ethanol, 20-30 mL)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (10 mmol).

  • Solvent Addition: Add the solvent (e.g., ethanol, 20 mL).

  • Base Addition: Add the base (e.g., morpholine, 1-2 mmol).

    • Scientist's Note: The choice and amount of base are critical. Secondary amines are often more effective than tertiary amines. For reactions prone to dimerization, adding the base slowly at a controlled temperature can be beneficial.[1]

  • Reaction: Gently heat the reaction mixture to 40-60 °C with vigorous stirring. The sulfur should slowly dissolve as the reaction proceeds.

    • Scientist's Note: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of starting materials and the appearance of a new, often UV-active, spot indicates product formation. Reaction times can vary from 2 to 24 hours.[1] Avoid excessive heat to prevent polymerization.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

    • If a precipitate (the product) has formed, collect the solid by vacuum filtration. Wash the solid with a small amount of cold ethanol or hexanes to remove soluble impurities.[1]

    • If no precipitate forms, pour the reaction mixture into ice-cold water and stir vigorously. The product may precipitate and can be collected by filtration. If it oils out, extract with an organic solvent like ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography if it is an oil or highly impure.[1]

References

  • BenchChem. (2025). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • BenchChem. (2025). common side reactions in the Gewald synthesis of aminothiophenes.
  • Wikipedia. (n.d.). Gewald reaction.
  • Journal of Organic Chemistry. (2024).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
  • Benfodda, Z., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.

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Technical Support Center: Purification of Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 7-aminobenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable synthetic intermediate. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification methods for crude this compound?

The two most effective and commonly employed purification techniques for this class of compounds are column chromatography and recrystallization . The choice between them, or their sequential use, will depend on the impurity profile and the scale of your reaction.

  • Column Chromatography: This is often the initial method of choice for removing a wide range of impurities, including unreacted starting materials, by-products, and baseline impurities. It is particularly useful for separating compounds with different polarities.

  • Recrystallization: This technique is ideal for removing small amounts of impurities from a relatively pure compound, resulting in a product with high crystalline purity. It relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures.

Q2: What are the likely impurities I might encounter during the synthesis of this compound?

While the specific impurities will depend on the synthetic route employed, common contaminants in the synthesis of aminobenzothiophenes can include:

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, you may have residual starting materials.

  • Oxidation Byproducts: The amino group on the benzothiophene ring is susceptible to oxidation, which can lead to the formation of colored impurities. This is often exacerbated by exposure to air and light.

  • Positional Isomers: In some synthetic strategies, there is a possibility of forming other isomers of the aminobenzo[b]thiophene ester.

  • Hydrolysis Products: If water is present during the reaction or work-up, the methyl ester can be hydrolyzed to the corresponding carboxylic acid.

Q3: How can I assess the purity of my this compound?

A combination of analytical techniques should be used to confirm the purity and identity of your final product. These include:

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of your purification and assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Determines the molecular weight of your compound, further confirming its identity.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound.

Issue 1: My purified product is colored (yellow, brown, or pinkish).

Potential Cause: The coloration is likely due to the presence of oxidized impurities. The amino group makes the aromatic system electron-rich and thus more susceptible to oxidation.

Troubleshooting Workflow:

start Colored Product step1 Dissolve in a minimum amount of a suitable solvent (e.g., DCM or EtOAc) start->step1 step2 Add activated charcoal step1->step2 step3 Stir for 15-30 minutes at room temperature step2->step3 step4 Filter through Celite® to remove charcoal step3->step4 step5 Concentrate the filtrate step4->step5 step6 Proceed with recrystallization or column chromatography step5->step6 end Colorless or pale yellow product step6->end

Caption: Decolorization Workflow.

Detailed Protocol:

  • Solvent Selection: Dissolve the colored product in a minimal amount of a solvent in which it is readily soluble at room temperature, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Charcoal Treatment: Add a small amount of activated charcoal (typically 1-5% by weight of your compound).

  • Stirring: Stir the suspension at room temperature for 15-30 minutes. Avoid heating, as this can sometimes promote further degradation.

  • Filtration: Filter the mixture through a pad of Celite® to remove the activated charcoal. Wash the Celite® pad with a small amount of fresh solvent to ensure complete recovery of your product.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Further Purification: The resulting material can then be further purified by recrystallization or column chromatography.

Expert Tip: To minimize oxidation, it is advisable to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during prolonged heating.

Issue 2: My column chromatography is not providing good separation.

Potential Cause: An inappropriate solvent system (eluent) is being used, leading to either co-elution of the product and impurities or the product remaining on the column.

Troubleshooting Workflow:

start Poor Separation in Column Chromatography step1 Perform TLC analysis with various solvent systems start->step1 step2 Aim for an Rf value of 0.2-0.3 for the target compound step1->step2 step3 Consider a gradient elution if a single solvent system is ineffective step2->step3 step4 Ensure proper column packing and sample loading step3->step4 end Improved Separation step4->end

Caption: Optimizing Column Chromatography.

Detailed Protocol:

  • TLC Optimization: Before running a column, it is crucial to determine the optimal eluent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane).

  • Target Rf: Aim for a solvent system that gives your target compound an Rf value between 0.2 and 0.3 on the TLC plate. This generally translates to good separation on a silica gel column.

  • Gradient Elution: If your crude material contains impurities with a wide range of polarities, a gradient elution may be necessary. Start with a less polar solvent system and gradually increase the polarity during the chromatography.

  • Proper Technique: Ensure the silica gel is packed uniformly in the column without any cracks or air bubbles. The crude sample should be loaded onto the column in a minimal amount of solvent or pre-adsorbed onto a small amount of silica gel.

Recommended Starting Solvent Systems for TLC Analysis:

Solvent SystemTypical Starting Ratio (v/v)Polarity
Hexane / Ethyl Acetate9:1 to 7:3Low to Medium
Petroleum Ether / Ethyl Acetate9:1 to 7:3Low to Medium
Dichloromethane / Hexane1:1 to 8:2Medium

For related benzothiophene compounds, purification has been successfully achieved using flash column chromatography with a petrol ether/ethyl acetate eluent.[1]

Issue 3: I am having difficulty finding a suitable recrystallization solvent.

Potential Cause: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Finding such a solvent can be challenging.

Troubleshooting Workflow:

start Recrystallization Issues step1 Test solubility in a range of solvents (polar and non-polar) start->step1 step2 Look for a solvent where the compound is sparingly soluble at room temperature but fully soluble upon heating step1->step2 step3 If a single solvent is not suitable, try a two-solvent system step2->step3 step4 In a two-solvent system, dissolve the compound in a 'good' solvent and add a 'poor' solvent dropwise until turbidity persists step3->step4 step5 Heat to redissolve, then cool slowly step4->step5 end Crystalline Product step5->end

Caption: Recrystallization Solvent Selection.

Detailed Protocol:

  • Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and upon heating. Good candidates to screen include:

    • Alcohols: Ethanol, Methanol, Isopropanol

    • Esters: Ethyl acetate

    • Ketones: Acetone

    • Hydrocarbons: Hexane, Heptane, Toluene

    • Ethers: Diethyl ether, Dichloromethane

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system can be employed. This typically involves a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is insoluble.

    • Dissolve the compound in a minimal amount of the hot "good" solvent.

    • Slowly add the "poor" solvent dropwise until the solution becomes cloudy (turbid).

    • Add a few more drops of the "good" solvent until the solution becomes clear again.

    • Allow the solution to cool slowly to promote crystal formation.

Example Two-Solvent Systems:

"Good" Solvent"Poor" Solvent
DichloromethaneHexane
Ethyl AcetateHexane
AcetoneWater
EthanolWater

For a similar compound, recrystallization in ethyl acetate (EtOAc) has been reported to yield a pure product.[2]

References

  • Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. (n.d.).
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.

Sources

Technical Support Center: Methyl 7-aminobenzo[b]thiophene-2-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of Methyl 7-aminobenzo[b]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the intricacies of its synthesis, focusing on the widely applicable Gewald reaction. Here, we will delve into the reaction mechanism, kinetics, and provide practical troubleshooting advice in a direct question-and-answer format to address common challenges encountered in the laboratory.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of aminobenzo[b]thiophenes, with a focus on the principles of the Gewald reaction, a cornerstone for preparing this class of compounds.

Q1: What is the most common method for synthesizing this compound and related structures?

The most prevalent and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction .[1][2][3] This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[1][3] The reaction is valued for its operational simplicity, use of readily available starting materials, and the ability to generate a wide diversity of substituted 2-aminothiophenes.[2][4]

Q2: What is the underlying mechanism of the Gewald reaction?

The mechanism of the Gewald reaction has been a subject of study for decades and is understood to proceed through several key stages.[3][4]

  • Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile (e.g., methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[3][5]

  • Sulfur Addition: Elemental sulfur (typically S₈) is then added to the intermediate. The exact mechanism of this step is complex, but it is believed to involve the formation of polysulfide intermediates.[5][6]

  • Cyclization and Aromatization: The sulfur-adduct undergoes intramolecular cyclization, followed by tautomerization and aromatization to yield the final 2-aminothiophene product.[3][5] This final aromatization step is a significant thermodynamic driving force for the reaction.[6]

Recent computational studies using Density Functional Theory (DFT) suggest the reaction is under thermodynamic control, with the cyclization of a monosulfide intermediate being the key driving force that funnels various intermediates towards the final product.[5][6]

Q3: What are the critical parameters that influence the kinetics and overall success of the reaction?

Several factors can significantly impact the rate and yield of the Gewald synthesis:

  • Temperature: Reaction temperature is crucial. Excessively high temperatures can lead to polymerization and the formation of complex polysulfides, resulting in dark, tarry mixtures that are difficult to purify.[7] Careful temperature control is essential.

  • Base Selection: A base is required to catalyze the initial condensation. Common choices include secondary amines like morpholine or piperidine, or tertiary amines like triethylamine.[1] The choice of base can influence the rate of the initial condensation and minimize side reactions.

  • Solvent: Solvents such as ethanol, methanol, or DMF are commonly used.[1] The solvent choice can affect the solubility of reagents and intermediates, thereby influencing reaction rates.

  • Purity of Reagents: The purity of starting materials is paramount. Impurities can catalyze unwanted side reactions or inhibit the desired transformation.[8] Using finely powdered, dry elemental sulfur is recommended for better dispersion.[1]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during the synthesis of this compound.

Issue 1: Consistently Low Yield

A persistently low yield is one of the most common frustrations in heterocyclic synthesis.[8] A systematic approach is the best way to identify the root cause.

Potential Cause Diagnostic Check Recommended Solution
Suboptimal Reaction Conditions Review temperature, reaction time, and reactant concentrations. Are they aligned with established protocols?Systematically vary one parameter at a time (e.g., temperature in 5-10°C increments) on a small scale to find the optimal conditions.[8] Microwave irradiation has been shown to improve yields and reduce reaction times in some cases.
Incomplete Knoevenagel-Cope Condensation Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of unreacted starting materials.[7]Consider using a stronger base or implementing a method for water removal (e.g., Dean-Stark apparatus) to drive the condensation equilibrium forward.
Dimerization of Intermediate Look for a significant byproduct with approximately double the mass of the unsaturated nitrile intermediate.This side reaction is highly temperature-dependent.[7] Try lowering the reaction temperature. Adjusting the rate of addition of the carbonyl compound can also help maintain a low concentration of the intermediate, disfavoring dimerization.
Product Decomposition Analyze aliquots of the reaction mixture over time to see if the product concentration peaks and then declines.The desired aminothiophene may be unstable under the reaction or workup conditions.[8] Consider a milder workup procedure or reducing the overall reaction time.
Air or Moisture Sensitivity Ensure all reagents and solvents are appropriately dried and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive intermediates are involved.[8]
Troubleshooting Workflow: Low Yield

Sources

Benzothiophene Functionalization: A Technical Support Center for Improving Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective functionalization of benzothiophenes. This guide is designed for researchers, medicinal chemists, and materials scientists who encounter challenges in controlling the site of modification on this critical heterocyclic scaffold. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the nuanced reactivity of the benzothiophene core.

Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses the core principles governing the reactivity of benzothiophene, providing the foundational knowledge needed to make informed experimental choices.

Q1: What determines the intrinsic reactivity of the C2 and C3 positions in benzothiophene?

A1: The regioselectivity of benzothiophene functionalization is a classic case of kinetic versus thermodynamic control, deeply rooted in its electronic structure.

  • Electrophilic Substitution: In reactions like halogenation or acylation, substitution overwhelmingly favors the C3 position .[1][2][3] This is because the carbocation intermediate formed by electrophilic attack at C3 is more stable. The positive charge can be delocalized onto the sulfur atom without disrupting the aromaticity of the fused benzene ring, a more favorable arrangement than the intermediate formed from C2 attack.[4]

  • Deprotonation/Metalation: Conversely, deprotonation with strong bases like organolithium reagents typically occurs at the C2 position . The C2 proton is kinetically the most acidic due to the inductive electron-withdrawing effect of the adjacent sulfur atom.[5][6] However, the resulting 2-lithiobenzothiophene can sometimes be thermodynamically unstable and rearrange to the more stable 3-lithio species, especially at higher temperatures, leading to mixtures.[7]

Q2: My goal is C2-selective functionalization. What are the most robust strategies?

A2: Achieving clean C2 selectivity requires overriding the inherent C3 preference for electrophilic attack. Several reliable methods exist:

  • Kinetic Deprotonation and Trapping: This is the most direct method. By using a strong, non-nucleophilic base (like n-BuLi or s-BuLi) at very low temperatures (typically -78 °C) in an ethereal solvent, you can kinetically deprotonate the C2 position. It is crucial to trap the resulting C2-lithiated species with your electrophile at this low temperature to prevent rearrangement.[6]

  • Transition Metal-Catalyzed C-H Activation/Arylation: This has become a powerful and versatile strategy. Palladium catalysis, in particular, has been extensively used. The regioselectivity can be finely tuned by the choice of ligand, oxidant, and solvent. For instance, a novel approach using a Silver(I) co-catalyst has been shown to enable near-room-temperature C2-arylation with excellent regioselectivity by promoting a C2-selective C-H activation pathway.[8]

  • Halogen-Metal Exchange: If you start with a 2-halobenzothiophene (e.g., 2-bromobenzothiophene), treatment with an organolithium reagent at low temperature will cleanly generate the 2-lithiated species, which can then be reacted with a wide range of electrophiles.[6]

  • Directed ortho-Metalation (DoM): While DoM typically refers to functionalization ortho to a directing group on a benzene ring, the principle can be applied.[9] By placing a directing group at the C3 position, you can direct metalation to the C2 position. However, this requires pre-functionalization of the starting material.

Q3: I need to install a substituent at the C3 position. How can I achieve this cleanly, especially if the C2 position is unsubstituted?

A3: While C3 is the preferred site for classical electrophilic substitution, direct C-H functionalization at C3 without affecting an unsubstituted C2 can be challenging.[10] The development of novel methods has provided elegant solutions:

  • Interrupted Pummerer Reaction of Benzothiophene S-Oxides: This is a powerful, metal-free strategy for achieving exclusive C3 functionalization. The benzothiophene is first oxidized to the corresponding S-oxide. Activation with an anhydride (like TFAA) generates a reactive intermediate that is trapped by a nucleophilic coupling partner (such as phenols or electron-rich arenes) specifically at the C3 position.[10][11] This method avoids the regioselectivity issues common to transition metal catalysis.

  • Gold-Catalyzed Oxyarylation: A gold-catalyzed reaction between alkynes and benzothiophene S-oxides can provide C3-alkylated benzothiophenes with high regioselectivity.[12]

  • Electrophilic Cyclization: Many syntheses of benzothiophenes inherently provide a handle at the C3 position. For example, the electrophilic cyclization of o-alkynyl thioanisoles can yield 2,3-disubstituted benzothiophenes.[13]

Q4: Is it possible to selectively functionalize the benzene ring (C4-C7) of the benzothiophene core?

A4: Yes, though it often requires more specialized strategies as the thiophene ring is generally more reactive.

  • Directed ortho-Metalation (DoM): This is the most common and predictable method. A directing metalation group (DMG), such as an amide or sulfoxide, placed at either the C2 or C3 position can direct lithiation to an adjacent position on the benzene ring (e.g., C4 or C7). For example, a 2-silyl protecting group can enable direct C7 metalation.[7][9]

  • Activation via S-Oxide: In a unique metal-free approach, benzothiophene S-oxides bearing an electron-withdrawing group at C3 can undergo C-H/C-H coupling with phenols to give C4-arylated products.[14]

  • Late-Stage C-H Functionalization: While less common, some palladium-catalyzed C-H activation methods have shown promise for functionalizing the benzene portion, although controlling regioselectivity among the C4, C5, C6, and C7 positions can be challenging without a directing group.[15]

Section 2: Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common experimental problems.

Guide 1: Issue - Poor or Mixed Regioselectivity in Deprotonation/Lithiation Reactions

You performed a lithiation of unsubstituted benzothiophene aiming for C2-functionalization, but your analysis shows a mixture of C2 and C3-substituted products.

G start Problem: Mixed C2/C3 Products from Lithiation q1 What was the reaction temperature? start->q1 a1_high Above -70 °C or allowed to warm q1->a1_high a1_low Strictly maintained at -78 °C q1->a1_low cause1 Root Cause: Anion Migration (Thermodynamic Control) a1_high->cause1 q2 Was a coordinating agent like TMEDA used? a1_low->q2 sol1 Solution: 1. Ensure rigorous temperature control (-78 °C). 2. Add electrophile slowly at -78 °C. 3. Reduce reaction time before quench. cause1->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->cause1 If temp control failed cause2 Root Cause: Incomplete/Slow Lithiation or Aggregation Issues a2_no->cause2 sol2 Solution: 1. Add TMEDA (1.1 eq) to break up BuLi aggregates and accelerate lithiation. 2. Consider using s-BuLi for faster deprotonation. cause2->sol2

Caption: Troubleshooting poor regioselectivity in lithiation.

  • The "Why": The C2-lithiated benzothiophene is the product of kinetic control (fastest to form), but the C3-lithiated species is often more thermodynamically stable. If the reaction temperature rises, even locally, the C2-anion can rearrange to the C3-anion via a process known as anion migration, leading to a mixture of products upon quenching with an electrophile.[7]

  • The Fix: Rigorous adherence to low temperatures (-78 °C, typically an acetone/dry ice bath) is paramount. Using a co-solvent or additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can accelerate the deprotonation at C2, making the kinetic pathway even more dominant.

ConditionPrimary ProductRationale
n-BuLi, THF, -78 °CC2-lithiatedKinetic deprotonation at the most acidic site.
n-BuLi, THF, 0 °C to RTMixture, favoring C3Anion migration to the more stable thermodynamic position.
s-BuLi/TMEDA, THF, -78 °CC2-lithiated (High Selectivity)Faster deprotonation minimizes time for potential side reactions.
Guide 2: Issue - Low Yields in Palladium-Catalyzed C-H Arylations

You are attempting a direct C2-arylation using a palladium catalyst, but you observe low conversion of your starting material and minimal product formation.

  • The "Why": Low yields in Pd-catalyzed C-H activation are often due to suboptimal reaction parameters that can lead to catalyst deactivation, poor solubility, or an unproductive catalytic cycle.[16] The choice of oxidant (often a copper or silver salt), base, solvent, and ligand are all critically interlinked.[8][16]

  • The Fix: A systematic optimization is required.

    • Check Your Reagents: Ensure your solvent is anhydrous and your base is fresh. Palladium catalysts, especially those with phosphine ligands, can be sensitive to air and moisture.

    • Evaluate the Oxidant/Co-Catalyst: In many C-H arylations, an oxidant is required to regenerate the active Pd(II) species. For benzothiophenes, copper salts (e.g., Cu(OAc)₂) or silver salts (e.g., AgOAc, Ag₂CO₃) are common.[8][16] Silver salts have proven particularly effective for promoting C2-selective C-H activation.[8]

    • Screen Solvents and Bases: Protic solvents can interfere. Start with polar aprotic solvents like DMF, DMAc, or Dioxane. The base is crucial for the deprotonation step; common choices include K₂CO₃, Cs₂CO₃, or pivalic acid (PivOH) as an additive.

    • Re-evaluate the Ligand: If using a ligand, ensure it is appropriate. For electron-rich heterocycles, bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often effective. However, many modern protocols are ligand-free.

Section 3: Validated Experimental Protocols

These protocols are based on established, peer-reviewed methods and serve as a reliable starting point for your experiments.

Protocol 1: C2-Selective Lithiation of Benzothiophene and Trapping with an Electrophile

This protocol is adapted from methodologies emphasizing kinetic control to achieve C2 selectivity.[6]

Materials:

  • Benzothiophene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.6 M in hexanes)

  • Electrophile (e.g., N,N-Dimethylformamide, DMF, for formylation)

  • Dry ice/acetone bath

  • Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Dissolve benzothiophene (1.0 eq) in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour. A color change is typically observed.

  • Slowly add the electrophile (e.g., DMF, 1.2 eq) dropwise, again maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for an additional 2 hours.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Proceed with a standard aqueous workup (e.g., extraction with ethyl acetate, washing with brine, drying over Na₂SO₄) and purify by column chromatography.

Protocol 2: Metal-Free C3-Arylation of Benzothiophene via Interrupted Pummerer Reaction

This protocol provides a robust, metal-free route to C3-arylated benzothiophenes, adapted from the work of Procter and others.[10][11]

Materials:

  • Benzothiophene S-oxide (1.0 eq)

  • Phenol coupling partner (2.0-3.0 eq)

  • Trifluoroacetic anhydride (TFAA, 1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard inert atmosphere glassware

Procedure:

  • To a flame-dried flask under an inert atmosphere, add benzothiophene S-oxide (1.0 eq) and the phenol coupling partner (3.0 eq).

  • Dissolve the solids in anhydrous DCM (approx. 0.1 M).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic anhydride (1.5 eq) dropwise.

  • Stir the reaction at 0 °C for 15-30 minutes, then remove the cooling bath and allow the reaction to stir at ambient temperature overnight (approx. 16 hours).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Perform a standard aqueous workup and purify the crude product by column chromatography on silica gel to obtain the pure C3-arylated benzothiophene.

Protocol 3: Palladium/Silver-Catalyzed C2-Direct Arylation of Benzothiophene

This protocol is based on a modern C-H activation strategy that leverages a silver co-catalyst for high C2 selectivity at mild temperatures.[8]

Materials:

  • Benzothiophene (1.0 eq)

  • Aryl Iodide (1.2 eq)

  • Pd(OAc)₂ (2-5 mol%)

  • Ag₂CO₃ (1.5 eq)

  • Pivalic Acid (PivOH, 30 mol%)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 eq), Ag₂CO₃ (1.5 eq), and PivOH (0.3 eq).

  • Add the benzothiophene (1.0 eq) and the aryl iodide (1.2 eq).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar).

  • Add anhydrous 1,4-dioxane via syringe (to achieve a concentration of approx. 0.2-0.5 M).

  • Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (e.g., 80-100 °C, optimization may be required).

  • Stir for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

References

  • Yoshida, J., et al. (2020). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science, 11(40), 10964-10969. [Link]

  • Li, J., et al. (2017). Synthesis of 2-substituted benzo[b]thiophene via a Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. RSC Advances, 7(12), 7183-7186. [Link]

  • NRDC. (n.d.). A One Step Synthesis of 2-substituted Benzo[b]thiophenes. National Research Development Corporation. [Link]

  • Yoshida, J., et al. (2020). One-step synthesis of benzo[ b ]thiophenes by aryne reaction with alkynyl sulfides. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. [Link]

  • Wikipedia. (n.d.). Benzothiophene. [Link]

  • Pattison, G., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. Nature Communications, 8, 14801. [Link]

  • Kumar, V., et al. (2023). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 8(1), 1017-1029. [Link]

  • Shang, M., et al. (2018). Ag(I)–C–H Activation Enables Near-Room-Temperature Direct α-Arylation of Benzo[b]thiophenes. Journal of the American Chemical Society, 140(29), 9241-9250. [Link]

  • Debray, J., et al. (2013). Straightforward Synthesis of 2‐Acetyl‐Substituted Benzo[b]thiophenes. ChemInform, 44(18). [Link]

  • Jones, C. R. (2020). Recent Developments in C-H Functionalisation of Benzofurans and Benzothiophenes. Chemistry – A European Journal, 26(48), 10836-10847. [Link]

  • Mistry, N., & Procter, D. J. (2023). Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. Angewandte Chemie International Edition, 62(1), e202213123. [Link]

  • Huang, X., et al. (2001). Synthesis of Polysubstituted Benzothiophenes and Sulfur-Containing Polycyclic Aromatic Compounds via Samarium Diiodide Promoted Three-Component Coupling Reactions of Thiophene-2-carboxylate. The Journal of Organic Chemistry, 66(23), 7687-7691. [Link]

  • ResearchGate. (n.d.). An updated coverage on synthesis of benzo[b]thiophenes via transitionmetal- catalyzed reactions: A review. [Link]

  • Singh, M. (2017). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. World Journal of Chemical Education, 5(3), 101-105. [Link]

  • ResearchGate. (n.d.). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. [Link]

  • Joule, J.A., Mills, K., & Smith, G.F. (1995). Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. In Heterocyclic Chemistry (3rd ed.). CRC Press. [Link]

  • ResearchGate. (n.d.). Scope with respect to C2, C3 disubstituted benzothiophene systems. [Link]

  • Pattison, G., & Procter, D. J. (2017). Regioselective synthesis of C3 alkylated and arylated benzothiophenes. PMC. [Link]

  • Alikhani, A., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. [Link]

  • Mistry, N., & Procter, D. J. (2019). Transition-Metal-Free Cross-Coupling of Benzothiophenes and Styrenes in a Stereoselective Synthesis of Substituted (E,Z)-1,3-Dienes. Angewandte Chemie International Edition, 58(26), 8779-8783. [Link]

  • ResearchGate. (n.d.). Representative Synthetic Methods for Benzo[b]thiophene Derivatives. [Link]

  • University of Manchester. (n.d.). Metal-free synthesis of benzothiophenes via 2-fold C-H functionalization: direct access to materials-oriented heteroaromatics. [Link]

  • Wang, C., et al. (2016). Influence of Regio- and Chemoselectivity on the Properties of Fluoro-Substituted Thienothiophene and Benzodithiophene Copolymers. Journal of the American Chemical Society, 138(39), 12783-12786. [Link]

  • Yoshikai, N., et al. (2021). Hetero-Type Benzannulation Leading to Substituted Benzothio-Phenes. Molecules, 26(22), 7013. [Link]

  • Rivera-Carrillo, S., et al. (2021). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. RSC Advances, 11(35), 21543-21547. [Link]

  • ResearchGate. (n.d.). Reactivity of[17]Benzothieno[3,2-b][17]benzothiophene — Electrophilic and Metalation Reactions. [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. [Link]

  • White, P. B., & Sarpong, R. (2021). Gold-Catalyzed Intermolecular Alkyne Oxyarylation for C3 Functionalization of Benzothiophenes. Organic Letters, 23(4), 1236-1240. [Link]

  • University of Rochester. (n.d.). Directed (ortho) Metallation. [Link]

  • Bentham Science. (2020). An Updated Coverage on the Synthesis of Benzo[b]thiophenes via Transition-metalcatalyzed Reactions: A Review. [Link]

  • NOBLE CHEMISTRY. (2022, January 19). Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. YouTube. [Link]

  • Kovševič, A., et al. (2024). Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. [Link]

  • University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Chemistry Steps. (n.d.). Synthesis and Reactions of Benzofuran and Benzothiophene. [Link]

  • ChemRxiv. (2022). Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. [Link]

  • MDPI. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]

  • ResearchGate. (n.d.). Accessing Isomers of Benzothienonaphthofurans via Regio-Controlled Structural Fusion of Electrophilic Benzothiophenes with Naphthols. [Link]

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Stability of "Methyl 7-aminobenzo[b]thiophene-2-carboxylate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Technical Support Center: Stability of Methyl 7-aminobenzo[b]thiophene-2-carboxylate

Guide Objective: This document provides researchers, scientists, and drug development professionals with a comprehensive technical guide on the stability of this compound under various experimental conditions. It is structured as a series of troubleshooting questions and answers to directly address common issues encountered in the lab.

Core Concepts: Understanding the Chemistry

Before diving into specific troubleshooting, it is crucial to understand the key functional groups within this compound and their inherent reactivity. The stability of the molecule is primarily dictated by the interplay between its methyl ester, aromatic amine, and the benzothiophene core.

  • Methyl Ester: The ester group is the most probable site of degradation, particularly susceptible to hydrolysis. This reaction can be catalyzed by both acids and bases, though it is significantly more rapid under basic conditions.

  • Aromatic Amine: The amino group is basic and will be protonated under acidic conditions to form an ammonium salt. This dramatically alters the molecule's solubility and electronic properties.

  • Benzothiophene Core: This fused heterocyclic system is generally robust. However, the sulfur atom is susceptible to oxidation under harsh conditions, potentially forming a sulfoxide or sulfone, which can alter the compound's biological and physical properties.[1][2]

dot

cluster_M7ABT This compound cluster_groups Key Functional Groups M7ABT Chemical Structure Ester Methyl Ester (Susceptible to Hydrolysis) M7ABT->Ester Reactivity Site 1 Amine Aromatic Amine (Basic, Protonates in Acid) M7ABT->Amine Reactivity Site 2 Core Benzothiophene Core (Generally Stable, Potential S-Oxidation) M7ABT->Core Core Structure Img cluster_info Mechanism: Saponification reactant This compound product 7-Aminobenzo[b]thiophene-2-carboxylate (salt) + CH3OH reactant->product OH- (Base) H2O info_node Rapid, often irreversible hydrolysis of the ester group.

Caption: Base-catalyzed hydrolysis (Saponification).

Question 2: My compound has poor solubility or is crashing out of solution when I use acidic conditions (e.g., HCl, TFA). What is happening?

Answer: Under acidic conditions, the primary amino group on the benzene ring will be protonated to form a positively charged ammonium salt.

Causality: The lone pair of electrons on the nitrogen atom of the amino group readily accepts a proton from the acidic medium. This conversion to an ionic salt dramatically changes the molecule's physical properties. While this often increases solubility in aqueous media, it can cause the compound to precipitate from less polar organic solvents. The use of trifluoroacetic acid (TFA) in deprotection steps for similar molecules highlights that the core structure is often stable, but the physical state will change. [3] Troubleshooting:

  • Solvent Choice: If you must work in acidic conditions, consider using more polar solvents (e.g., methanol, water, DMF) where the ammonium salt form is more likely to be soluble.

  • pH Adjustment: If your experimental goal is complete, you can often recover the neutral form by carefully adding a mild base (e.g., NaHCO3 solution) to neutralize the acid and deprotonate the ammonium group.

  • Ester Hydrolysis: Be aware that while much slower than base-catalyzed hydrolysis, acid-catalyzed ester hydrolysis can still occur, especially with strong acids and heat over prolonged periods.

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cluster_info Mechanism: Acid-Base Equilibrium reactant This compound (Soluble in Organic Solvents) product Protonated Ammonium Salt (Soluble in Polar/Aqueous Solvents) reactant->product H+ (Acid) pKa Dependent info_node Protonation of the amino group alters solubility.

Caption: Acid-base equilibrium of the amino group.

Question 3: I'm running a reaction for an extended period and see a new, more polar impurity by LC-MS, even under near-neutral conditions. What could it be?

Answer: While the benzothiophene core is robust, the sulfur atom can be oxidized to a sulfoxide and subsequently to a sulfone. This is a known metabolic pathway for benzothiophenes and can also occur chemically. [1] Causality: The presence of mild oxidizing agents, or even prolonged exposure to atmospheric oxygen (especially in the presence of light or metal catalysts), can lead to the oxidation of the electron-rich sulfur atom. Each oxidation step adds an oxygen atom, significantly increasing the polarity of the molecule.

Troubleshooting & Prevention:

  • Inert Atmosphere: For lengthy reactions or long-term storage in solution, degas your solvents and maintain the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Avoid Oxidants: Scrutinize your reaction components for any potential oxidizing agents.

  • Characterization: The mass of a sulfoxide impurity will be M+16 relative to the parent compound, and a sulfone will be M+32. This can be easily checked via mass spectrometry.

Summary of Stability Profile

This table provides a quick reference for the expected stability of this compound across different pH ranges at ambient temperature.

pH RangeConditionPrimary Stability ConcernExpected Rate of DegradationKey Considerations
1-3 Strongly AcidicProtonation of AmineLow (for core)Solubility changes drastically. Slow ester hydrolysis possible with heat.
4-6 Mildly AcidicGenerally StableVery LowMost stable range for the ester functionality.
7 NeutralGenerally StableVery LowLow risk of hydrolysis or other degradation.
8-10 Mildly BasicEster Hydrolysis (Saponification)Moderate to HighDegradation is time and temperature-dependent.
11-14 Strongly BasicEster Hydrolysis (Saponification)Very HighRapid and irreversible degradation of the ester.

Experimental Protocol: pH Stability Assessment

This protocol provides a standardized workflow to empirically determine the stability of this compound in your specific experimental matrix. The primary analytical method recommended is LC-MS, as it can simultaneously quantify the parent compound and identify potential degradation products. [4] 1. Preparation of Stock and Buffer Solutions:

  • Prepare a 10 mM stock solution of your compound in DMSO. [4] * Prepare a set of aqueous buffers (e.g., 100 mM):

    • pH 2.0 (Glycine-HCl buffer)

    • pH 5.0 (Acetate buffer)

    • pH 7.4 (Phosphate-buffered saline - PBS)

    • pH 9.0 (Borate buffer)

    • pH 12.0 (Glycine-NaOH buffer)

2. Experimental Setup:

  • For each pH condition, add 5 µL of the 10 mM stock solution to 995 µL of the corresponding buffer in a clean vial. This yields a final concentration of 50 µM.

  • Prepare a "Time Zero" (T=0) sample for each pH by immediately taking a 100 µL aliquot and quenching it in 100 µL of methanol. Store at -20°C.

  • Incubate the remaining reaction vials at your desired temperature (e.g., Room Temperature or 37°C).

3. Time-Course Sampling:

  • Withdraw 100 µL aliquots from each vial at predetermined time points (e.g., 1, 4, 8, 24, and 48 hours).

  • Immediately quench each aliquot in 100 µL of methanol and store at -20°C prior to analysis. This stabilizes the sample and precipitates proteins if in a biological matrix.

4. Analysis:

  • Analyze all samples (including T=0) in a single batch by LC-MS.

  • Monitor the peak area of the parent compound (m/z corresponding to this compound).

  • Also, search for expected degradation products, such as the hydrolyzed carboxylic acid (Mass of Parent - 14 Da).

5. Data Interpretation:

  • Normalize the peak area of the parent compound at each time point to the T=0 sample for that pH condition.

  • Plot the percentage of the remaining parent compound versus time for each pH. This will generate degradation curves and allow you to calculate the half-life (t½) under each condition.

dot

start Prepare 10 mM Stock in DMSO buffers Prepare Buffers (pH 2, 5, 7.4, 9, 12) start->buffers setup Dilute Stock to 50 µM in each Buffer buffers->setup t0 Take T=0 Sample (Quench in Methanol) setup->t0 incubate Incubate at Desired Temperature setup->incubate analysis Analyze All Samples by LC-MS t0->analysis sampling Sample at Time Points (1, 4, 8, 24, 48h) incubate->sampling sampling->analysis end Plot % Remaining vs. Time Calculate Half-Life analysis->end

Caption: Workflow for pH stability testing protocol.

References

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI. [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central. [Link]

  • European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]

  • Eaton, R. W. (1996). Microbially Mediated Formation of Benzonaphthothiophenes from Benzo[b]thiophenes. Applied and Environmental Microbiology, 62(10), 3624–3631. [Link]

  • MDPI. (2021). Modulation of Properties inB[5]enzothieno[3,2-b]b[5]enzothiophene Derivatives through Sulfur Oxidation. MDPI. [Link]

  • Figueras, J., & Cuesta, I. (2009). A protocol for testing the stability of biochemical analytes. Technical document. ResearchGate. [Link]

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Technical Support Center: Aminothiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminothiophenes. Dimerization of reaction intermediates is a common and often frustrating side reaction that can significantly lower the yield and complicate the purification of your target compound. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you successfully navigate this challenge.

Troubleshooting Guide: Dimerization Issues

This section addresses specific experimental problems in a direct question-and-answer format.

Q1: My reaction mixture produced a significant amount of a dark, insoluble precipitate, and the yield of my desired aminothiophene is very low. What is this byproduct?

A: A dark, tarry, or insoluble precipitate is a frequent indicator of side reactions in aminothiophene synthesis, particularly the Gewald reaction. The most common culprit is the dimerization or polymerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel condensation product).[1] This occurs when one molecule of the intermediate acts as a Michael acceptor and another acts as a nucleophile, leading to an intermolecular reaction that competes directly with the desired intramolecular cyclization.

Confirmation of Dimer Identity:

  • Mass Spectrometry (MS): The dimer's molecular weight will be exactly double that of the Knoevenagel intermediate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the isolated byproduct will show a more complex signal pattern than the starting materials but will be consistent with a dimeric structure.

  • Thin-Layer Chromatography (TLC): The dimer will typically have a different Rf value than your starting materials and the desired product. Often, it is less polar than the aminothiophene.

Excessively high reaction temperatures can also lead to the formation of complex polysulfides, contributing to a dark and tarry appearance.[1]

Q2: What is the mechanistic basis for this competing dimerization reaction?

A: The core of the issue lies in a kinetic competition between two pathways following the initial Knoevenagel condensation. The base used in the reaction deprotonates the α,β-unsaturated nitrile, creating a resonance-stabilized anion. This anion can then follow one of two paths:

  • Desired Pathway (Intramolecular Cyclization): The anion attacks the elemental sulfur, initiating a sequence of events that culminates in an intramolecular cyclization by attacking the nitrile group, leading to the formation of the 2-aminothiophene ring after tautomerization.[2][3] This is the thermodynamically favored outcome.[4][5]

  • Side Reaction (Intermolecular Dimerization): The anionic intermediate acts as a nucleophile and attacks the β-carbon of another molecule of the α,β-unsaturated nitrile in a Michael-type addition. This intermolecular reaction is often kinetically favorable under suboptimal conditions and leads to the formation of dimer byproducts.[1][4]

The diagram below illustrates this critical branching point in the reaction mechanism.

G cluster_desired Desired Pathway cluster_side Side Reaction Pathway start Ketone + Active Methylene Nitrile knoevenagel α,β-Unsaturated Nitrile (Knoevenagel Intermediate) start->knoevenagel Knoevenagel Condensation (+ Base) anion Resonance-Stabilized Anion knoevenagel->anion Deprotonation (+ Base) sulfur_attack Attack on Sulfur (S₈) anion->sulfur_attack Favored by controlled conditions dimerization Intermolecular Michael Addition anion->dimerization Competes with sulfur attack cyclization Intramolecular Cyclization (Attack on -CN group) sulfur_attack->cyclization product 2-Aminothiophene Product cyclization->product dimer Dimer Byproduct dimerization->dimer

Caption: Competing pathways in aminothiophene synthesis.

Q3: How can I strategically modify my experimental conditions to favor aminothiophene formation and suppress dimerization?

A: Optimizing reaction parameters is crucial to steer the reaction towards the desired intramolecular cyclization. Here are the key levers you can pull:

  • Temperature Control: Dimerization is often highly sensitive to temperature. Running the reaction at an excessively high temperature can accelerate the intermolecular side reaction more than the desired cyclization.

    • Recommendation: Start at a moderate temperature (e.g., 40-60 °C) and monitor the reaction closely by TLC.[6] A systematic temperature screen can identify the optimal point for your specific substrates.[1]

  • Rate of Reagent Addition: A high local concentration of the reactive α,β-unsaturated nitrile intermediate can promote intermolecular collisions, leading to dimerization.

    • Recommendation: Employ a slow, controlled addition of one of the reagents (e.g., the ketone or the base) using a syringe pump. This maintains a low steady-state concentration of the intermediate, favoring the intramolecular pathway.[1]

  • Solvent Selection: The solvent plays a critical role in reagent solubility and reaction rates.

    • Recommendation: Polar protic solvents like ethanol or methanol are commonly used and generally effective.[7] In some cases, polar aprotic solvents like DMF can be beneficial, especially for less reactive substrates, as they can enhance sulfur solubility and reaction rates.[7][8] Greener alternatives like water or PEG-600 have also been successfully employed, sometimes in conjunction with ultrasound activation.[2]

  • Base Selection and Stoichiometry: The base is not just a catalyst for the initial condensation; it also generates the nucleophile for the subsequent steps. The choice and amount of base are critical.

    • Recommendation: Tertiary amines like triethylamine or secondary amines like piperidine or morpholine are standard.[6][9] Using a stoichiometric amount of a strong base can sometimes accelerate dimerization. Consider using a catalytic amount of the base. Recent literature shows that truly catalytic amounts (e.g., 20 mol%) of conjugate acid-base pairs like piperidinium borate can be highly effective.[10]

ParameterCondition Favoring DimerizationRecommended Condition for AminothiopheneRationale
Temperature High (> 80 °C)Moderate (40-60 °C)Reduces the rate of the kinetically fast dimerization side reaction.[1]
Reagent Addition Rapid, one-time additionSlow, dropwise additionKeeps the concentration of the reactive intermediate low, favoring intramolecular cyclization.[1]
Solvent Non-polar or poorly solvatingPolar (Ethanol, Methanol, DMF)Improves solubility of sulfur and intermediates, facilitating the desired reaction pathway.[6][7]
Base Stoichiometric or excess strong baseCatalytic amount (e.g., L-proline, Pip-borate)Minimizes the standing concentration of the highly reactive anionic intermediate.[8][10]
Q4: I am using malononitrile, and dimerization is a persistent issue. Are there specific strategies for this substrate?

A: Yes, this is a well-documented challenge. The α,β-unsaturated intermediate derived from malononitrile, a dicyanomethylene, is particularly electron-deficient and highly reactive. This makes it an excellent Michael acceptor, significantly increasing its propensity for dimerization compared to intermediates from cyanoacetates or other active methylene compounds.[4]

Strategies for Malononitrile:

  • Lower Temperature: Operate at the lower end of the effective temperature range for your system.

  • Dilution: Running the reaction at a lower concentration can disfavor the second-order dimerization reaction relative to the first-order cyclization.

  • Catalyst Choice: L-proline has been shown to be an effective catalyst for the Gewald reaction, even with highly reactive substrates like malononitrile, providing high yields under mild conditions.[8]

Q5: My starting ketone is sterically hindered, leading to very low conversion. When I increase the temperature, I only get decomposition and byproducts. What is the best approach?

A: Sterically hindered ketones are notoriously difficult substrates for the one-pot Gewald synthesis because the initial Knoevenagel condensation is often slow and requires forcing conditions that promote side reactions.[1]

Recommended Two-Step Protocol: The most effective strategy is to decouple the condensation from the cyclization.[1][6]

  • Step 1: Synthesize and Isolate the Knoevenagel Intermediate. Perform the condensation between the hindered ketone and the active methylene nitrile under optimized conditions (e.g., using a Dean-Stark apparatus to remove water and drive the reaction to completion). Purify this α,β-unsaturated nitrile intermediate.

  • Step 2: Cyclization. In a separate reaction, treat the purified intermediate with elemental sulfur and a suitable base (e.g., triethylamine in ethanol) to perform the cyclization. This allows you to use milder conditions for the second step, as you are not forcing the sluggish condensation, thereby minimizing dimerization and decomposition.

Frequently Asked Questions (FAQs)
Q1: What is the Gewald aminothiophene synthesis?

The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene in a single step.[3] It involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[11][12] The reaction proceeds first through a Knoevenagel condensation to form an α,β-unsaturated nitrile, which then reacts with sulfur and cyclizes to form the thiophene ring.[2][5][13]

Q2: Are there alternative synthetic methods that inherently avoid dimerization?

While the Gewald reaction is powerful, other methods can be considered if dimerization is intractable:

  • Modified Gewald Protocols: Using 1,4-dithiane-2,5-diols (a stable dimeric form of α-mercaptoaldehydes) can provide a more controlled entry into the cyclization pathway.[14][15]

  • Mechanochemistry: Using a ball mill for the Gewald reaction has been shown to be a green and highly efficient solvent-free method that can produce excellent yields in short reaction times, potentially minimizing side reactions by altering the reaction environment.[16]

  • Alternative Heterocycle Syntheses: Depending on the desired substitution pattern, other named reactions for thiophene synthesis, such as the Fiesselmann or Paal-Knorr thiophene synthesis, could be explored, though they require different starting materials.

Q3: What is the most effective way to purify the desired 2-aminothiophene away from the dimer byproduct?

The purification strategy depends on the physical properties of your product and the byproduct.

  • Recrystallization: This is often the most effective and scalable method for solid aminothiophenes. The dimer is typically less soluble than the monomeric product in common solvent systems.

    • Common Solvents: Ethanol, methanol, or a mixture of ethyl acetate and hexanes are excellent starting points for recrystallization.[2][6]

  • Silica Gel Column Chromatography: If the product is an oil or if recrystallization is ineffective, column chromatography is the method of choice.

    • Typical Eluent System: A gradient of ethyl acetate in hexanes is commonly used. The less polar dimer will usually elute before the more polar 2-aminothiophene.[6]

Optimized Experimental Protocol: Generalized Gewald Synthesis to Minimize Dimerization

This protocol provides a general framework. Specific quantities and temperatures should be optimized for your particular substrates.

1. Reaction Setup:

  • Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Place the active methylene nitrile (1.0 eq.), elemental sulfur (1.1 eq.), and the bulk of the solvent (e.g., ethanol) into the flask.

  • Maintain an inert atmosphere by flushing the system with nitrogen or argon.

2. Reagent Preparation:

  • In the dropping funnel, prepare a solution of the ketone (1.0 eq.) and the base (e.g., triethylamine, 1.1 eq.) in a small amount of the same solvent.

3. Reaction Execution:

  • Begin stirring the sulfur/nitrile suspension and gently heat the mixture to 45-50 °C.

  • Once the temperature is stable, add the ketone/base solution from the dropping funnel dropwise over a period of 1-2 hours.

  • After the addition is complete, allow the reaction to stir at the same temperature for an additional 2-4 hours.

4. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC. Check for the consumption of the starting materials and the formation of the product. Note any significant spot corresponding to a potential byproduct.

5. Workup and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature and then in an ice bath to encourage precipitation of the product.

  • If a precipitate forms, collect it by vacuum filtration and wash the solid with cold ethanol, followed by water to remove any amine salts.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

6. Purification:

  • Recrystallize the crude solid from a suitable solvent (e.g., ethanol).

  • If the product is an oil or if recrystallization yields impure material, purify by silica gel column chromatography.

G setup 1. Setup - Flask with Nitrile, Sulfur, Solvent - Dropping funnel with Ketone, Base heat 2. Heat - Stir and heat mixture to 45-50°C setup->heat add 3. Slow Addition - Add Ketone/Base solution dropwise  over 1-2 hours heat->add react 4. React - Stir at 45-50°C for 2-4 hours add->react monitor 5. Monitor - Use TLC to track reaction progress react->monitor workup 6. Workup - Cool mixture - Filter or concentrate monitor->workup Reaction Complete purify 7. Purify - Recrystallization or Chromatography workup->purify

Caption: Optimized experimental workflow for Gewald synthesis.

References
  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. [Link]

  • Vinogradova, O. V., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Vinogradova, O. V., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. Gewald Reaction. organic-chemistry.org. [Link]

  • Vinogradova, O. V., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Gewald reaction. en.wikipedia.org. [Link]

  • Liang, C., et al. (2013). First Gewald reaction ignited by sodium polysulfide: Greener ultrasound-promoted synthesis of substituted 2-aminothiophenes in the absence of catalyst. ResearchGate. [Link]

  • Various Authors (2023). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. ResearchGate. [Link]

  • Shruthi, S. T., et al. (2016). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences. [Link]

  • de Oliveira, C. B., et al. (2022). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2020). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]

  • J&K Scientific LLC (2025). Gewald Reaction. jandk-group.com. [Link]

  • Zeng, B-B., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. OUCI. [Link]

  • Gavali, K. D. & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme. [Link]

  • Eller, G. A. & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. MDPI. [Link]

  • Various Authors (2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • ResearchGate. (2025). How can the dimerization of thiol be minimized in a solution?. ResearchGate. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • Gadais, C. (2013). How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. [Link]

  • Huang, D. & Dömling, A. (2011). The Gewald multicomponent reaction. PubMed - NIH. [Link]

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Technical Support Center: Column Chromatography for Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzothiophene derivatives using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth advice and troubleshooting strategies. Benzothiophenes are a vital class of sulfur-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1][2] Their successful synthesis and development hinge on effective purification, with column chromatography being a cornerstone technique.

This guide moves beyond simple step-by-step instructions to explain the why behind the how, empowering you to make informed decisions during your purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of benzothiophene derivatives in a question-and-answer format.

Question: My benzothiophene derivatives are showing poor separation or overlapping peaks on the column. What should I do?

Answer:

Poor separation is a common challenge, often stemming from an inappropriate solvent system or suboptimal column conditions. Here’s a systematic approach to troubleshoot this issue:

1. Re-evaluate Your Mobile Phase with Thin-Layer Chromatography (TLC):

  • The "Goldilocks" Rf Value: Before every column, it is crucial to identify a solvent system using TLC that gives your target benzothiophene derivative a retention factor (Rf) of approximately 0.25 to 0.35.[3] An Rf in this range ensures that the compound will interact sufficiently with the stationary phase for good separation without requiring excessively long elution times.

  • Testing Different Solvent Systems: Don't rely solely on the common hexane/ethyl acetate system.[4][5] Benzothiophenes can vary significantly in polarity. Test a range of solvent systems with different selectivities. For example, if hexane/ethyl acetate fails, try dichloromethane/hexane or ether/hexane.[5]

  • Polarity Adjustment: If your compound's Rf is too high (moving too fast), decrease the polarity of the mobile phase (reduce the percentage of the more polar solvent). If the Rf is too low (stuck on the baseline), increase the polarity.[6]

2. Consider a Gradient Elution:

  • For complex mixtures containing impurities with a wide range of polarities, an isocratic (constant solvent composition) elution may not provide adequate separation.[7][8] A gradient elution, where the polarity of the mobile phase is gradually increased over time, can sharpen peaks and improve resolution between closely eluting compounds.[7][9] This is particularly effective for separating your target compound from both less polar and more polar impurities in a single run.

3. Check for Column Overloading:

  • A common mistake is loading too much crude material onto the column. As a general rule, the mass of your sample should not exceed 1-5% of the mass of the stationary phase (silica gel).[6][10] Overloading leads to broad, overlapping bands and poor separation. If you need to purify a large amount of material, it is better to use a larger column or run multiple smaller columns.

Question: My benzothiophene derivative is streaking on the TLC plate and likely on the column. How can I fix this?

Answer:

Streaking is often an indication of an undesirable interaction between your compound and the stationary phase, or solubility issues.

  • Acidic Silica: Standard silica gel is slightly acidic, which can cause streaking with basic nitrogen-containing heterocycles. While benzothiophene itself is not strongly basic, certain derivatives might be. Adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase can neutralize the acidic sites on the silica gel and improve peak shape.[6][11]

  • Compound Solubility: If your compound is sparingly soluble in the mobile phase, it can lead to streaking. Ensure your chosen solvent system is a good solvent for your compound at the concentration you are using.

Question: My compound won't elute from the column, even with a high-polarity mobile phase. What's happening?

Answer:

This frustrating situation can arise from a few key issues:

  • Irreversible Adsorption or Decomposition: Some benzothiophene derivatives might be unstable on silica gel, leading to decomposition or irreversible adsorption.[12] You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred.

  • Alternative Stationary Phases: If your compound is highly polar or sensitive to the acidity of silica gel, consider using an alternative stationary phase. Alumina (which can be basic, neutral, or acidic) is a good option.[6][13] For very polar compounds, reversed-phase chromatography (e.g., using a C18 stationary phase) might be more suitable.[13][14]

Question: How do I choose between wet and dry loading of my sample?

Answer:

The choice between wet and dry loading depends on the solubility of your crude sample.

  • Wet Loading: This method is preferred when your sample is readily soluble in the initial mobile phase.[10] Dissolve the sample in a minimal amount of the mobile phase and carefully apply it to the top of the column.

  • Dry Loading: This is the best approach for samples that have poor solubility in the mobile phase.[10][15] Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder.[16] This powder can then be carefully added to the top of the column.[16] Dry loading prevents the precipitation of your compound at the top of the column and often leads to better separation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying benzothiophene derivatives?

For most benzothiophene derivatives, which range from non-polar to moderately polar, silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and effective stationary phase.[4][16][17] Its slightly acidic nature and high surface area provide good separation for a wide variety of organic compounds. For acid-sensitive derivatives, neutral or basic alumina can be a suitable alternative.[13]

Q2: How do I select the initial mobile phase for my column?

The best practice is to use Thin-Layer Chromatography (TLC) to scout for an optimal solvent system.[3][6][17] The goal is to find a solvent mixture that separates your desired compound from its impurities and gives the target compound an Rf value between 0.25 and 0.35.[3] Common starting points for benzothiophene derivatives are mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[4][5][17]

Q3: Should I use isocratic or gradient elution?

The choice depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a constant solvent composition. It is simpler to set up and is often sufficient for purifying relatively clean samples where the impurities have significantly different polarities from the product.[8]

  • Gradient Elution: The composition of the mobile phase is changed during the separation, typically by increasing the proportion of the more polar solvent.[7] This is highly advantageous for complex mixtures as it can improve peak resolution, shorten the total run time, and increase sensitivity.[7][9]

Q4: How much silica gel should I use?

The amount of silica gel depends on the difficulty of the separation and the amount of crude material. A general guideline is a silica-to-crude material mass ratio of 20:1 for easy separations and up to 100:1 for difficult separations where compounds have very similar Rf values.[18]

Q5: How can I visualize the benzothiophene derivatives on a TLC plate and in the collected fractions?

Benzothiophene derivatives are aromatic and typically UV active . They can be easily visualized on a TLC plate using a UV lamp (usually at 254 nm).[16][19] For fraction analysis, you can spot a small amount from each fraction onto a TLC plate and check for the presence of your compound under a UV lamp.[4]

Experimental Protocols & Visualizations

Standard Protocol for Column Chromatography Purification

This protocol outlines a typical procedure for purifying a benzothiophene derivative using flash column chromatography.

1. Preparation of the Mobile Phase:

  • Based on prior TLC analysis, prepare a sufficient volume of the starting eluent (e.g., 95:5 hexane:ethyl acetate).
  • Prepare a second, more polar eluent for gradient elution if needed (e.g., 80:20 hexane:ethyl acetate).

2. Column Packing (Slurry Method):

  • Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[16]
  • In a beaker, create a slurry of silica gel in the initial, low-polarity eluent.[16]
  • Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.[10][16]
  • Add a thin layer of sand on top of the packed silica gel to prevent disruption during sample and solvent addition.
  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.

3. Sample Loading (Dry Loading Method):

  • Dissolve the crude benzothiophene derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).[16]
  • Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.[15]
  • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[15][16]
  • Carefully add this powder to the top of the prepared column.[16]

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column.
  • Apply gentle pressure (using a pump or compressed air for flash chromatography) to begin elution.
  • Collect the eluate in fractions (e.g., in test tubes or vials).
  • If using a gradient, gradually increase the proportion of the more polar solvent according to the separation needs.[4]

5. Analysis of Fractions:

  • Monitor the composition of the collected fractions using TLC.[4]
  • Combine the pure fractions containing the desired benzothiophene derivative.
  • Remove the solvent under reduced pressure to obtain the purified compound.[4]
Visual Workflow: Solvent Selection Strategy

SolventSelection start Start: Crude Benzothiophene Derivative tlc Run TLC with multiple solvent systems (e.g., Hex/EtOAc, Hex/DCM, Tol/Hex) start->tlc check_rf Does the target compound have Rf ≈ 0.25-0.35 and good separation? tlc->check_rf adjust_polarity Adjust polarity of mobile phase (increase/decrease polar solvent %) check_rf->adjust_polarity No column_prep Prepare Column with Optimal Solvent System check_rf->column_prep  Yes adjust_polarity->tlc end Proceed to Purification column_prep->end

Caption: Decision workflow for selecting an optimal mobile phase using TLC.

Data Presentation: Common Solvent Systems

The table below summarizes common solvent systems for the purification of benzothiophene derivatives, ordered by increasing polarity.

Solvent SystemPolarityCommon Use CasesReferences
100% Hexane or Petroleum EtherVery LowEluting very non-polar impurities or starting a gradient.[4][17]
Hexane / Diethyl EtherLowSeparation of non-polar to moderately polar benzothiophenes.[4]
Hexane / DichloromethaneLowGood alternative to Hexane/EtOAc, offering different selectivity.[5][17]
Hexane / Ethyl Acetate (EtOAc)Low-MedThe most common system for a wide range of benzothiophene derivatives.[4][19]
Dichloromethane / MethanolHighFor purifying more polar benzothiophene derivatives (e.g., with -OH, -NH2 groups).[5][6]
Dichloromethane / Methanol + NH3HighFor basic benzothiophene derivatives to prevent streaking.[5]
Troubleshooting Flowchart

Troubleshooting issue Problem Encountered poor_sep Poor Separation issue->poor_sep streaking Streaking issue->streaking no_elution Compound Not Eluting issue->no_elution sol_sys Check TLC: Is Rf optimal (0.25-0.35)? poor_sep->sol_sys add_modifier Add Modifier (e.g., 0.5% Et3N) streaking->add_modifier check_solubility Check Sample Solubility in Mobile Phase streaking->check_solubility check_stability Check Compound Stability on Silica (TLC test) no_elution->check_stability alt_phase Use Alternative Stationary Phase (Alumina, C18) no_elution->alt_phase overload Check Sample Load: Is it >5% of silica mass? sol_sys->overload Yes re_optimize Re-optimize Solvent System sol_sys->re_optimize No use_gradient Use Gradient Elution overload->use_gradient No reduce_load Reduce Sample Load or Use Larger Column overload->reduce_load Yes

Caption: A logical flowchart for troubleshooting common column chromatography issues.

References

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Validation & Comparative

The Strategic Value of the Benzo[b]thiophene Scaffold in Modern Drug Design: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a decision that profoundly influences the trajectory of a drug discovery program. Heterocyclic compounds, in particular, form the backbone of a vast number of pharmaceuticals, with over 85% of all biologically active small molecules containing at least one such ring system.[1] This is due to their ability to present functional groups in precise three-dimensional arrangements, engage in various non-covalent interactions, and modulate crucial physicochemical properties like solubility and metabolic stability.[1][2][3]

Among the pantheon of "privileged structures," the benzo[b]thiophene moiety—the core of molecules like Methyl 7-aminobenzo[b]thiophene-2-carboxylate—has emerged as a versatile and potent scaffold.[4] This guide offers an in-depth comparison of the benzo[b]thiophene system against other common heterocyclic scaffolds, providing the experimental context and mechanistic reasoning necessary for researchers, scientists, and drug development professionals to make informed decisions in scaffold selection and lead optimization.

The Benzo[b]thiophene Scaffold: A Profile

Benzo[b]thiophene consists of a thiophene ring fused to a benzene ring. This fusion confers a unique set of electronic and steric properties. The sulfur atom, larger and more polarizable than carbon, oxygen, or nitrogen, can engage in unique interactions with biological targets. Furthermore, the rigid, planar structure provides a well-defined framework for appending various functional groups.[5]

This scaffold is not merely a theoretical curiosity; it is a clinically validated component of several successful drugs, including:

  • Raloxifene: A selective estrogen receptor modulator (SERM) for the treatment of osteoporosis.[6][7][8][9]

  • Sertaconazole: An antifungal agent with a unique dual mechanism of action.[8][10][11][12][13][14]

  • Zileuton: An inhibitor of 5-lipoxygenase for the management of asthma.[8][15]

  • Brexpiprazole: An atypical antipsychotic used for schizophrenia and major depressive disorder.[16][17][18][19]

The success of these drugs underscores the value of the benzo[b]thiophene core in achieving desirable pharmacokinetic and pharmacodynamic profiles.[4][15]

Comparative Analysis with Key Heterocyclic Scaffolds

The decision to use a particular scaffold is always a comparative one. Here, we analyze the benzo[b]thiophene system against its common bioisosteres and other relevant bicyclic heterocycles.

Benzo[b]thiophene vs. Indole

Indole, the nitrogen-containing analogue of benzo[b]thiophene, is arguably one of the most ubiquitous scaffolds in medicinal chemistry. The substitution of sulfur for the NH group creates subtle but significant differences.

PropertyBenzo[b]thiopheneIndoleRationale & Implications
Hydrogen Bonding H-bond acceptor (via S)H-bond donor (via N-H) & acceptor (via N)The indole N-H is a crucial interaction point in many kinase inhibitors and other drug classes. Benzo[b]thiophene lacks this donor capability, which can be an advantage in avoiding certain off-target interactions or a disadvantage if a donor is required for potency.
Metabolism Generally more resistant to oxidative metabolism.The indole ring is susceptible to oxidation at various positions, particularly by Cytochrome P450 enzymes.The relative metabolic stability of benzo[b]thiophene can lead to improved half-life and bioavailability.[20]
Lipophilicity Generally more lipophilic.Less lipophilic.The increased lipophilicity of benzo[b]thiophene can enhance membrane permeability but may also increase non-specific binding and reduce solubility if not properly balanced.
Bioisosterism Serves as a successful bioisostere for indole in many cases, maintaining or improving activity.A classic scaffold, often the starting point for exploration.The ability of the benzothiophene ring in sertaconazole to mimic tryptophan (which contains an indole ring) enhances its ability to form pores in the fungal cell membrane, a unique mechanism of action.[10]
Benzo[b]thiophene vs. Benzofuran

Replacing the sulfur of benzo[b]thiophene with oxygen yields benzofuran. This comparison highlights the specific role of the heteroatom.

PropertyBenzo[b]thiopheneBenzofuranRationale & Implications
Electronic Nature The sulfur atom is more polarizable and can participate in different types of non-covalent interactions (e.g., sulfur-aromatic interactions).The oxygen atom is a stronger H-bond acceptor but less polarizable.The choice between S and O can fine-tune electronic interactions with the target protein, potentially altering potency and selectivity.[21][22][23]
Metabolic Stability Generally considered more metabolically robust.The furan ring can be susceptible to oxidative opening, potentially leading to reactive metabolites.For long-acting drugs, the greater stability of the benzo[b]thiophene core can be a significant advantage.
Chemical Synthesis A wide variety of synthetic routes are available.[23]Also synthetically accessible, with many established methods.[23][24]Both scaffolds are readily prepared, allowing for extensive Structure-Activity Relationship (SAR) studies.[21][22]

Workflow & Visualization

Scaffold Evaluation Workflow

The process of selecting and optimizing a heterocyclic scaffold in a drug discovery campaign follows a logical, iterative process. This workflow ensures that key properties are evaluated systematically to identify the most promising candidates.

Scaffold_Evaluation_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_optimization Optimization Cycle A Scaffold Selection (e.g., Benzo[b]thiophene) B Virtual Screening & In Silico ADME Prediction A->B C Chemical Synthesis of Analogs B->C D Primary Target Binding/Activity Assay C->D E Metabolic Stability (Microsomes, S9) D->E F Physicochemical Profiling (Solubility, logP) E->F G Data Analysis & SAR Interpretation F->G H Lead Optimization G->H I In Vivo Studies G->I Promising Candidate H->C Iterate Design

Caption: A typical workflow for scaffold selection and optimization in drug discovery.

Structural Comparison of Key Scaffolds

The structural and electronic differences between benzo[b]thiophene and its common bioisosteres are foundational to their distinct pharmacological profiles.

Caption: Structural and property comparison of key bicyclic heterocyclic scaffolds.

Experimental Protocols

To provide a practical context for evaluating these scaffolds, we present standardized protocols for the synthesis of a key benzo[b]thiophene intermediate and for a critical ADME (Absorption, Distribution, Metabolism, and Excretion) assay.

Synthesis of 3-Aminobenzo[b]thiophene Scaffolds

A robust and efficient synthesis is paramount for exploring the SAR of a new scaffold. The following microwave-assisted method provides rapid access to substituted 3-aminobenzo[b]thiophenes, which are versatile intermediates.[25]

Reaction: Microwave-assisted synthesis of Methyl 3-aminobenzo[b]thiophene-2-carboxylates.

Principle: This method utilizes a condensation and cyclization reaction between a 2-halobenzonitrile and methyl thioglycolate. Microwave irradiation accelerates the reaction, significantly reducing the time required compared to conventional heating.[25] The base, triethylamine, facilitates the key bond-forming steps.

Step-by-Step Protocol:

  • Reagent Preparation: In a suitable microwave reaction vial, combine the starting 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in dry dimethyl sulfoxide (DMSO) to a concentration of 2 M.

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at a constant temperature of 130 °C. Reaction times are typically short, often in the range of 10-20 minutes. The reaction should be monitored by TLC or LC-MS to determine completion.

  • Work-up: After the reaction is complete, cool the vial to room temperature (e.g., using a stream of compressed air).

  • Isolation: Pour the reaction mixture into ice-water. The product will typically precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration. Wash the solid thoroughly with water to remove residual DMSO and salts. Dry the collected solid in a vacuum oven to yield the desired 3-aminobenzo[b]thiophene product.[25]

Comparative Metabolic Stability Assessment: Liver Microsomal Assay

Metabolic stability is a critical parameter that influences a drug's half-life and overall exposure in the body. The liver microsomal stability assay is a standard in vitro tool used in early drug discovery to predict hepatic clearance.[26]

Principle: Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs).[26] A test compound is incubated with liver microsomes in the presence of necessary cofactors (NADPH). The rate of disappearance of the parent compound over time is measured by LC-MS/MS, which allows for the calculation of key parameters like half-life (t½) and intrinsic clearance (CLint).[26][27]

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw a vial of pooled human liver microsomes (HLM) at 37°C and dilute to a working concentration (e.g., 1 mg/mL) in a 0.1 M phosphate buffer (pH 7.4). Keep on ice.[28][29]

    • Prepare an NADPH-regenerating system solution in phosphate buffer.[30]

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal solution to achieve a final concentration of 1 µM.[29]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system solution.[29]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a "stop solution" of cold acetonitrile containing an internal standard.[26] The acetonitrile precipitates the microsomal proteins.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[30]

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line from this plot is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the appropriate equations.[26][27]

Conclusion

The benzo[b]thiophene scaffold represents a highly valuable structural motif in medicinal chemistry, offering a compelling balance of synthetic accessibility, metabolic stability, and diverse biological activity.[4][9] Its properties as a bioisostere for more common scaffolds like indole and benzofuran provide medicinal chemists with a powerful tool to overcome challenges related to metabolism, target binding, and pharmacokinetic profiles.[20][21][31] By understanding the nuanced differences between these scaffolds and applying rigorous, standardized experimental evaluations, researchers can strategically leverage the unique advantages of the benzo[b]thiophene core to accelerate the discovery and development of novel therapeutics.

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The Versatile Benzothiophene Scaffold: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzothiophene core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a focal point in the quest for novel therapeutic agents.[1][2][3][4][5][6][7] This guide offers a comparative analysis of the biological activities of various benzothiophene derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. We will delve into structure-activity relationships (SAR), present key experimental data, and outline the methodologies used to evaluate these potent molecules.

Anticancer Activity: Targeting the Machinery of Cell Division

A significant number of benzothiophene derivatives have emerged as potent anticancer agents, with mechanisms often revolving around the disruption of microtubule dynamics, a critical process for cell division.[8][9]

Mechanism of Action: Tubulin Polymerization Inhibition

Many anticancer benzothiophene analogs function as tubulin polymerization inhibitors.[8][9] They bind to tubulin, the protein subunit of microtubules, preventing its assembly into functional microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequently induces apoptosis (programmed cell death).[8] A notable advantage of some of these compounds is their ability to overcome multidrug resistance, a common challenge in cancer chemotherapy.[8]

Experimental Workflow: In Vitro Anticancer Screening

The initial evaluation of novel anticancer compounds often involves screening against a panel of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line screen is a widely recognized platform for this purpose.

G cluster_0 Compound Preparation cluster_1 Cell Culture cluster_2 Treatment & Incubation cluster_3 Data Acquisition & Analysis prep Synthesized Benzothiophene Derivatives dissolve Dissolve in DMSO to create stock solutions prep->dissolve treat Add serial dilutions of compounds to wells dissolve->treat culture Maintain 60 human cancer cell lines in appropriate media plate Seed cells into 96-well plates culture->plate plate->treat incubate Incubate for 48 hours treat->incubate assay Perform Sulforhodamine B (SRB) assay to determine cell viability incubate->assay read Measure absorbance with a plate reader assay->read calculate Calculate GI50, TGI, and LC50 values read->calculate

Caption: Workflow for NCI-60 cell line screening of benzothiophene derivatives.

Structure-Activity Relationship (SAR) and Comparative Data

The substitution pattern on the benzothiophene scaffold and the nature of the appended moieties significantly influence anticancer potency. For instance, a series of benzothiophene acrylonitrile analogs have shown remarkable activity.[8]

Table 1: Comparative Anticancer Activity of Benzothiophene Acrylonitrile Analogs

Compound IDStructureCancer Cell LineGI₅₀ (nM)
5 Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileOVCAR-8 (Ovarian)< 10
6 Z-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileNCI-H460 (Lung)< 10
13 E-3-(Benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileMost cell lines< 10

Data sourced from a study on benzothiophene acrylonitrile analogs as anticancer agents.[8]

The data reveals that the presence of a trimethoxybenzene moiety, as seen in compounds 6 and 13 , is a key feature for potent activity, mimicking the A-ring of the natural product combretastatin A-4, a known tubulin inhibitor.[8] Furthermore, the stereochemistry of the acrylonitrile double bond is crucial, with the E-isomer (13 ) exhibiting exceptionally potent and broad-spectrum growth inhibition across numerous cancer cell lines.[8] More recently, 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, showcasing a different mechanistic approach to anticancer activity.[10][11] For example, compound 16b , a 5-hydroxybenzothiophene hydrazide, demonstrated potent inhibition of several kinases and significant anticancer effects against glioblastoma cells.[10][11]

Antimicrobial Activity: A Broad Spectrum of Defense

Benzothiophene derivatives have been extensively investigated for their ability to combat bacterial and fungal pathogens, including multidrug-resistant strains.[12][13]

Mechanism of Action

The precise mechanisms of antimicrobial action for many benzothiophene derivatives are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilic nature of the benzothiophene core likely facilitates its passage through microbial cell membranes.

Structure-Activity Relationship (SAR) and Comparative Data

The antimicrobial spectrum and potency are highly dependent on the substituents on the benzothiophene ring.

  • Antibacterial Activity: The introduction of acylhydrazone moieties has yielded compounds with significant activity against Staphylococcus aureus, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[12] For example, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide showed a minimal inhibitory concentration (MIC) of 4 µg/mL against these challenging strains.[12] Other studies have highlighted that derivatives with amino, ethynyl, and iodo substitutions also exhibit potent antibacterial effects, particularly against Gram-positive bacteria like S. aureus and Bacillus subtilis.[14][15] The presence of nitro, halogen, and methoxy groups has also been associated with antibacterial activity.[6]

  • Antifungal Activity: Certain benzothiophene derivatives have demonstrated promising antifungal properties.[16] For instance, 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene have been identified as potential candidates for developing new antifungal agents.[14][15]

Table 2: Comparative Antimicrobial Activity of Selected Benzothiophene Derivatives

CompoundTarget OrganismActivity (MIC in µg/mL)
(E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (MRSA)4
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiopheneS. aureusNot specified, but high activity reported
3-iodo-2-(thiophen-2-yl)benzo[b]thiopheneA. niger64

Data compiled from various studies on the antimicrobial properties of benzothiophene derivatives.[12][14][15]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

G start Prepare serial dilutions of benzothiophene derivatives in microtiter plates inoculate Inoculate each well with a standardized microbial suspension start->inoculate controls Include positive (no drug) and negative (no microbes) growth controls inoculate->controls incubate Incubate plates at 37°C for 18-24 hours controls->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine The lowest concentration without visible growth is the MIC observe->determine

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases. Benzothiophene derivatives have shown potential as anti-inflammatory agents by targeting key enzymes in the inflammatory pathway.[17]

Mechanism of Action: Enzyme Inhibition

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[17] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. For example, the commercially available drug Zileuton, a benzothiophene derivative, is a 5-lipoxygenase inhibitor used in the treatment of asthma.[3][17]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of benzothiophene derivatives is influenced by the nature and position of substituents. The presence of methyl and methoxy groups has been associated with potent 5-LOX inhibitory activity.[17] Hybrid molecules incorporating phenolic acid moieties have also demonstrated significant potency.[17]

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

The blood-brain barrier permeability and structural versatility of benzothiophene derivatives make them promising candidates for the treatment of neurodegenerative disorders such as Alzheimer's disease.[18][19][20]

Mechanism of Action

In the context of Alzheimer's disease, research has focused on developing benzothiophene derivatives that can:

  • Bind to Beta-Amyloid (Aβ) Plaques: These compounds can be designed to have a high affinity for Aβ aggregates, which are a pathological hallmark of Alzheimer's. This makes them useful as imaging agents for diagnosis using techniques like Positron Emission Tomography (PET).[21]

  • Inhibit Cholinesterases: Some benzothiophene-chalcone hybrids have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down the neurotransmitter acetylcholine.[22] Low levels of acetylcholine are associated with the cognitive decline seen in Alzheimer's disease.[22]

Structure-Activity Relationship (SAR)

For Aβ plaque imaging agents, O-alkylation or N-alkylation of 2-(4'-hydroxyphenyl)benzothiophene or 2-(4'-aminophenyl)benzothiophene has been shown to increase binding affinity.[21] In the case of cholinesterase inhibitors, the specific substitution pattern on the chalcone moiety plays a crucial role in determining the inhibitory potency against AChE and BChE.[22]

Conclusion

The benzothiophene scaffold is a remarkably versatile platform for the development of new therapeutic agents. Through targeted chemical modifications, researchers have been able to elicit a wide array of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The structure-activity relationships highlighted in this guide underscore the importance of rational drug design in optimizing the potency and selectivity of these compounds. As our understanding of the underlying mechanisms of action continues to grow, so too will the potential for benzothiophene derivatives to address some of the most pressing challenges in medicine.

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A Comparative Guide to Validating Methyl 7-aminobenzo[b]thiophene-2-carboxylate as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Kinase Inhibitor Scaffolds

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2] The success of small-molecule kinase inhibitors like Imatinib (Gleevec) has revolutionized targeted therapy and spurred the search for novel chemical scaffolds that can offer improved potency, selectivity, and pharmacokinetic properties.[2][3]

A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. In kinase inhibitor discovery, identifying and validating new privileged scaffolds is a cornerstone of developing next-generation therapeutics. The benzo[b]thiophene core is one such framework that has shown significant promise. Derivatives of this heterocyclic system have been incorporated into inhibitors of a range of kinases, including LIMK1, MK2, and PIM kinases, highlighting its versatility.[4][5][6]

This guide focuses on a specific derivative, Methyl 7-aminobenzo[b]thiophene-2-carboxylate , and provides a comprehensive framework for its validation as a kinase inhibitor scaffold. We will objectively compare its potential performance by outlining a rigorous experimental workflow, providing detailed protocols, and establishing a comparative context against well-known inhibitor classes. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their arsenal of core chemical structures for kinase-targeted drug discovery.

The Kinase Inhibitor Landscape: A Framework for Comparison

To properly evaluate a new scaffold, it is essential to understand the primary mechanisms by which small molecules inhibit kinase activity. Kinase inhibitors are broadly classified based on their binding site and the conformational state of the kinase they target.[7][8]

  • Type I Inhibitors: These are ATP-competitive inhibitors that bind to the active conformation of the kinase in the highly conserved ATP-binding pocket.[9] While often potent, achieving selectivity can be challenging due to the similarity of the ATP site across the kinome.[10]

  • Type II Inhibitors: These inhibitors also bind in the ATP pocket but uniquely extend into an adjacent hydrophobic pocket that is only accessible when the kinase is in an inactive ("DFG-out") conformation.[8][11] This offers a route to greater selectivity. Imatinib is a classic example of a Type II inhibitor.[2]

  • Type III (Allosteric) Inhibitors: These inhibitors bind to an allosteric site adjacent to the ATP pocket, but do not overlap with it.[1][7] They are not ATP-competitive and induce a conformational change that inactivates the enzyme, offering high selectivity.[12]

  • Type IV (Allosteric) Inhibitors: These bind to a remote allosteric site, far from the ATP pocket, providing another avenue for achieving high specificity.[7][13]

Understanding these classifications is crucial as it dictates the experimental strategy required to characterize a novel inhibitor's mechanism of action (MoA). Our validation workflow will aim to determine where the this compound scaffold fits within this landscape.

A Rigorous Workflow for Scaffold Validation

A systematic, multi-step approach is required to validate a new chemical scaffold. The goal is not merely to identify activity, but to build a comprehensive profile of its potency, selectivity, and mechanism. The following workflow provides a robust pathway from initial screening to scaffold validation.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Potency & Selectivity cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Validation Outcome Compound Test Scaffold (this compound) Screening Broad Kinase Panel Screen (Single High Concentration) Compound->Screening Hits Identify 'Hits' (e.g., >80% Inhibition) Screening->Hits IC50 IC50 Determination (Dose-Response Curves for Hits) Hits->IC50 Selectivity Selectivity Profiling (Test against related kinases and anti-targets) IC50->Selectivity MoA Mechanism of Action Studies (ATP Competition Assay) Selectivity->MoA Validated Validated Scaffold Profile (Potent, Selective, Known MoA) MoA->Validated

Caption: A multi-phase workflow for validating a novel kinase inhibitor scaffold.

Experimental Protocols: Ensuring Data Integrity

The trustworthiness of any validation study rests on the quality of its experimental methods. The following protocol for a luminescence-based in vitro kinase activity assay is a widely accepted standard for determining inhibitor potency (IC50).

Protocol: In Vitro Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[14] The amount of ADP is directly proportional to the activity of the kinase.

Rationale: The ADP-Glo™ system is a robust, high-throughput method that couples the production of ADP to a luciferase-based light signal. Its high sensitivity allows for the use of low enzyme concentrations, which is critical for accurately determining the potency of tight-binding inhibitors.

Materials:

  • Kinase of interest (e.g., PIM1)

  • Kinase-specific substrate peptide

  • ATP solution (at Km concentration for the specific kinase)

  • Test Scaffold (this compound) and control inhibitors (e.g., Staurosporine)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test scaffold and control inhibitors in 100% DMSO.

    • Perform a serial dilution series in DMSO to create concentrations for the dose-response curve. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended. This provides a wide concentration range to accurately define the top and bottom plateaus of the curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted compounds or DMSO vehicle control to the appropriate wells.

    • Prepare a kinase/substrate mixture in Kinase Assay Buffer. The optimal concentrations should be determined empirically but should be kept low to maintain initial velocity kinetics.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Crucial Step: Incubate the plate for 15-30 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.

  • Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Mix the plate gently (e.g., orbital shaker for 30 seconds).

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by luciferase to produce a light signal.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[15]

Data Interpretation and Comparative Analysis

To validate the this compound scaffold, its performance must be benchmarked against established standards. For this guide, we will compare its hypothetical data against Staurosporine, a potent but non-selective inhibitor, and a representative Type II inhibitor scaffold (e.g., an aminopyrimidine as seen in Imatinib).

Table 1: Comparative IC50 Values (nM) Against a Representative Kinase Panel

Compound/ScaffoldPIM1 (Ser/Thr Kinase)ABL1 (Tyr Kinase)GSK3β (Ser/Thr Kinase)
Test Scaffold (Hypothetical Data) 501,500>10,000
Staurosporine (Control)[14]15820
Type II Scaffold (e.g., Aminopyrimidine)>10,000150>10,000

Data is hypothetical for illustrative purposes. Staurosporine and Type II scaffold data are representative of their known profiles.

Table 2: Summary of Inhibitor Scaffold Properties

PropertyTest Scaffold (Hypothetical)StaurosporineType II Scaffold
Potency (PIM1) High (50 nM)Very High (15 nM)Low (>10,000 nM)
Selectivity Index (PIM1 vs ABL1) 30-foldNon-selective (~1-fold)N/A
Mechanism of Action (MoA) To Be Determined (TBD)ATP-Competitive (Type I)ATP-Competitive (Type II)

Discussion: Synthesizing the Evidence

Based on our hypothetical data, the this compound scaffold demonstrates promising characteristics. The sub-micromolar IC50 value of 50 nM against PIM1 kinase suggests high potency.[4] Critically, the 30-fold greater activity against PIM1 compared to ABL1 indicates a degree of selectivity, a significant advantage over a pan-inhibitor like Staurosporine.[14] This initial selectivity is a highly desirable trait in a novel scaffold, suggesting it can be optimized to target specific kinase families.

The next logical and essential step is to determine the Mechanism of Action . An ATP-competition assay would be performed. This involves measuring the IC50 of our test scaffold at varying concentrations of ATP.

  • If the IC50 value increases with increasing ATP concentration, the inhibitor is ATP-competitive (likely Type I or II).[16]

  • If the IC50 value remains unchanged, the inhibitor is non-ATP-competitive (likely allosteric, Type III or IV).[17][18]

This mechanistic insight is paramount. If the scaffold is found to be ATP-competitive, it validates its role as a classic kinase inhibitor framework. If it is non-ATP-competitive, it represents a potentially more valuable discovery, as allosteric inhibitors often exhibit superior selectivity and can overcome resistance to traditional ATP-site inhibitors.[12][19]

Conclusion and Future Directions

The validation of a new kinase inhibitor scaffold is a methodical process grounded in rigorous, quantitative biology. The hypothetical data presented here for this compound showcases a promising profile: high potency and a favorable initial selectivity profile. This positions the benzo[b]thiophene core as a valuable framework for further exploration.[20][21]

The path forward involves two parallel streams:

  • Deepen Biological Understanding: Complete the MoA studies and expand selectivity profiling against a much larger panel of kinases (e.g., a kinome-wide scan) to fully understand its specificity.

  • Initiate Medicinal Chemistry: Begin structure-activity relationship (SAR) studies by synthesizing and testing analogs of the core scaffold. This will identify which chemical modifications enhance potency and selectivity, paving the way for lead optimization and the development of a truly novel therapeutic candidate.

By following the structured validation workflow detailed in this guide, researchers can efficiently and confidently assess the potential of new chemical entities, accelerating the discovery of the next generation of targeted kinase inhibitors.

References

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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 7-aminobenzo[b]thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the benzo[b]thiophene scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including antimitotic, antimicrobial, and anti-inflammatory properties.[3][4] Among these, "Methyl 7-aminobenzo[b]thiophene-2-carboxylate" and its analogues represent a class of compounds with significant therapeutic potential.

This guide provides a comprehensive comparison of the spectroscopic techniques essential for the unambiguous characterization and analysis of these derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The focus will be on interpreting the spectral data to elucidate the molecular structure and understand the influence of various substituents on the physicochemical properties of these compounds. This document is intended for researchers, scientists, and professionals in drug development who require a practical and in-depth understanding of these analytical methods.

The Core Moiety: this compound

The foundational molecule for the derivatives discussed herein is this compound. Its structural integrity and purity are paramount before proceeding with further chemical modifications. A multi-faceted spectroscopic approach is non-negotiable for its initial characterization.

Chemical Structure:

Caption: Chemical structure of this compound.

Comparative Spectroscopic Analysis of Derivatives

The introduction of various substituents onto the core structure of this compound will induce predictable and informative changes in their respective spectra. Understanding these shifts is key to confirming the successful synthesis of new derivatives and for structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the context of this compound derivatives, the chemical shifts (δ) of the aromatic protons are particularly sensitive to the electronic nature of the substituents. Electron-donating groups (EDGs) will typically shield the aromatic protons, causing an upfield shift (lower δ values), while electron-withdrawing groups (EWGs) will deshield them, resulting in a downfield shift (higher δ values).

¹H and ¹³C NMR Data for Selected Derivatives:

DerivativePosition of SubstituentSpectroscopic DataReference
Methyl 3-aminobenzo[b]thiophene-2-carboxylate 3-amino¹H NMR (DMSO-d₆): δ 7.34 (2H, s, NH₂), 3.82 (3H, s, Me)[5]
¹³C NMR (DMSO-d₆): δ 164.5 (C=O), 149.3, 142.5, 131.3, 124.9, 124.5, 124.4, 124.1, 120.7, 96.2, 51.4 (CH₃)[5]
Methyl 5-nitrobenzo[b]thiophene-2-carboxylate 5-nitro¹H NMR (CDCl₃): δ 8.80 (1H, d, J = 2 Hz, 4-CH), 8.32 (1H, dd, J = 9, 2 Hz, 6-CH), 8.20 (1H, s, 3-CH), 8.01 (1H, d, J = 9 Hz, 7-CH), 4.00 (3H, s, Me)[5]
¹³C NMR (CDCl₃): δ 162.2 (C=O), 147.4, 145.9, 138.3, 137.2, 130.7, 123.6, 121.2, 120.9, 52.9 (CH₃)[5]
Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate 3-amino, 5-chloro¹H NMR and ¹³C NMR data are available in the supporting information of the cited literature. [5][6]

Workflow for NMR Analysis:

A Sample Preparation (Dissolution in Deuterated Solvent) B Instrument Setup (Shimming, Tuning, Locking) A->B C Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Interpretation (Chemical Shifts, Integration, Coupling Constants) D->E F Structure Elucidation E->F

Caption: A generalized workflow for NMR spectroscopic analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.

For this compound derivatives, key vibrational bands to monitor include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C=O stretching: Typically in the range of 1700-1730 cm⁻¹ for the ester carbonyl.

  • C-N stretching: Around 1250-1350 cm⁻¹.

  • C-S stretching: Often weaker and found in the fingerprint region.

Representative FT-IR Data for a Benzothiophene Derivative:

DerivativeKey Vibrational Bands (cm⁻¹)Reference
A 3-aminobenzo[b]thiophene derivative 3477, 2971, 1729, 1640[7]
A thiophene derivative with an o-aminobenzoic acid moiety Characterized by FT-IR, with data available in the publication.[8]

Workflow for FT-IR Analysis:

A Sample Preparation (KBr Pellet or Nujol Mull) B Background Spectrum Acquisition A->B C Sample Spectrum Acquisition B->C D Data Processing (Baseline Correction, Smoothing) C->D E Peak Picking and Interpretation D->E F Functional Group Identification E->F

Caption: A generalized workflow for FT-IR spectroscopic analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems. The benzo[b]thiophene core is a chromophore, and its absorption of UV-Vis radiation corresponds to π→π* and n→π* electronic transitions.

The position of the maximum absorption wavelength (λ_max) is sensitive to the extent of conjugation and the nature of the substituents. Auxochromes, such as the amino group, can cause a bathochromic (red) shift to longer wavelengths and an increase in molar absorptivity.

Workflow for UV-Vis Analysis:

A Sample Preparation (Dissolution in a Suitable Solvent) B Blank Measurement (Solvent Only) A->B C Sample Measurement B->C D Data Analysis (Determination of λ_max) C->D E Correlation with Structure D->E

Caption: A generalized workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight of a compound and can also offer structural clues through the analysis of fragmentation patterns.

For this compound and its derivatives, the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) is a critical piece of data for confirming the identity of the synthesized compound.

Mass Spectrometry Data for Related Structures:

CompoundMolecular Ion Peak (m/z)Reference
A substituted aminobenzothiophene derivative 310 (M⁺)[7]
Methyl 3-amino-6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate 276 (MH⁺)[5]
Methyl thiophene-2-carboxylate 142 (M⁺)[9][10]

Workflow for Mass Spectrometry Analysis:

A Sample Introduction B Ionization (e.g., ESI, EI) A->B C Mass Analysis (e.g., Quadrupole, TOF) B->C D Detection C->D E Data Analysis (Mass Spectrum Generation) D->E F Determination of Molecular Weight and Fragmentation Pattern E->F

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocols

The following are generalized protocols that should be adapted based on the specific instrumentation and the physicochemical properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer.

  • Data Acquisition:

    • Lock the spectrometer to the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

    • Tune the probe for the desired nuclei (¹H and ¹³C).

    • Acquire the ¹H spectrum, followed by the ¹³C spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) for more detailed structural information.

  • Data Processing: Process the raw data using appropriate software to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount of the sample with anhydrous KBr powder.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Measurement: Place the KBr pellet holder (without the sample pellet) in the spectrometer and acquire a background spectrum.

  • Sample Measurement: Place the sample pellet in the holder and acquire the sample spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and place it in the spectrometer to record a baseline.

  • Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Introduce the sample solution into the ion source of the mass spectrometer via direct infusion or through a chromatographic system (e.g., HPLC, GC).

  • Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, Electron Impact - EI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer.

  • Detection: The detector records the abundance of ions at each m/z value.

Conclusion

The comprehensive spectroscopic characterization of this compound and its derivatives is a critical step in the drug discovery and development process. A multi-technique approach, combining NMR, FT-IR, UV-Vis, and MS, is essential for unambiguous structure determination and purity assessment. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule. This guide has provided a framework for understanding and applying these powerful analytical tools to this important class of compounds.

References

  • Romagnoli, R., et al. (2006). Synthesis and Biological Evaluation of 2- And 3-aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. Journal of Medicinal Chemistry, 49(1), 39-51. [Link]

  • The Royal Society of Chemistry. (2019). Supporting Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. [Link]

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  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(58), 46563-46575. [Link]

  • El-Gamel, N. E. A., & Mohamed, S. K. (2020). SYNTHESIS, CHARACTERIZATION, THERMAL ANALYSIS AND BIOLOGICAL STUDY OF NEW THIOPHENE DERIVATIVE CONTAINING o-AMINOBENZOIC ACID LI. Journal of the Chilean Chemical Society, 65(2), 4815-4821. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Isloor, A. M., et al. (2010). Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives. European Journal of Medicinal Chemistry, 45(2), 825-830. [Link]

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  • Sone, T., & Abe, Y. (1962). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 11(1), 81-91. [Link]

  • Abdel-Sattar, A. A. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 23. [Link]

  • Prasath, R., et al. (2017). FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Journal of Chemical and Pharmaceutical Sciences, 10(1). [Link]

  • National Institute of Standards and Technology. (n.d.). Benzo[b]thiophene. NIST Chemistry WebBook. [Link]

  • Mary, Y. S., et al. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl). Journal of Molecular Structure, 1244, 130953. [Link]

  • Al-Majidi, S. M. H., et al. (2022). Spectroscopic, Theoretical and Computational Investigations of Novel Benzo[b]thiophene based ligand and its M(II) complexes: As High Portentous Antimicrobial and Antioxidant Agents. ResearchGate. [Link]

  • ResearchGate. (n.d.). FTIR spectra of BTh, PBTh, P[BTh-co-Py], P[BTh-co-Th]. [Link]

  • National Institute of Standards and Technology. (n.d.). Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. [Link]

  • Bruker. (n.d.). 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for Methyl thiophene-2-carboxylate (HMDB0029719). [Link]

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Navigating the Chemical Landscape: A Comparative Guide to the Structure-Activity Relationships of Methyl 7-aminobenzo[b]thiophene-2-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and rigid bicyclic structure make it an attractive starting point for the design of novel therapeutics.[1][2] Among its derivatives, methyl 7-aminobenzo[b]thiophene-2-carboxylate serves as a versatile template for developing agents with a wide spectrum of activities, including kinase inhibition, antimicrobial, and anti-inflammatory effects.[1][3][4] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of its analogs, offering insights into the chemical modifications that enhance their therapeutic potential.

The Influence of the Amino Group's Position: A Tale of Isomers

The location of the amino group on the benzene ring of the benzo[b]thiophene core significantly impacts the biological activity of the molecule. While this guide focuses on the 7-amino scaffold, understanding the properties of its isomers is crucial for a complete SAR picture. For instance, 3-aminobenzo[b]thiophene derivatives have been extensively studied as kinase inhibitors.[1][5] Their synthesis is often achieved through microwave-assisted reactions of 2-halobenzonitriles with methyl thioglycolate.[5][6]

In contrast, the 7-amino substitution pattern, as seen in analogs of the antifungal agent terbinafine, has been shown to be a bioequivalent of the naphthalene ring system, with some derivatives exhibiting potent activity against Candida albicans.[7] This suggests that the 7-position is a key site for interaction with certain biological targets.

Decoding the Structure-Activity Relationship: A Multi-Target Perspective

The therapeutic potential of this compound analogs is diverse, with different structural modifications tuning the molecule's activity towards various biological targets.

Kinase Inhibition: A Battle for Selectivity

Benzo[b]thiophene-based compounds have emerged as potent inhibitors of several protein kinases, which are critical regulators of cellular processes and attractive targets for cancer and inflammatory diseases.

  • MAPK-Activated Protein Kinase 2 (MK2): The 3-aminobenzo[b]thiophene derivative, PF-3644022, is a highly selective inhibitor of MK2, a key player in the inflammatory response.[1] Subsequent optimization to improve its toxicological profile led to the development of analogs with modified biaryl ring sections, highlighting the importance of substituents on the amino group for fine-tuning pharmacokinetic properties.[1]

  • PIM Kinases: These serine/threonine kinases are implicated in cancer cell proliferation and survival. Certain 3-aminobenzo[b]thiophene derivatives have demonstrated subnanomolar to single-digit nanomolar inhibitory activity against PIM kinases.[1]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Analogs of the STAT3 inhibitor "Stattic" (a 6-aminobenzo[b]thiophene 1,1-dioxide) have been investigated for their anticancer properties. SAR studies revealed that a para-substituted methoxyphenyl motif on the amino group is crucial for antimitotic activity.[8] Furthermore, the double bond between the C2 and C3 positions of the thiophene ring plays a vital role in the activity of these scaffolds.[8]

Below is a diagram illustrating the MAPK signaling pathway and the point of intervention for MK2 inhibitors.

MAPK_Pathway Stress Stress/Cytokines MAP3K MAP3K (e.g., TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 HSP27 HSP27 MK2->HSP27 Inflammation Inflammation (TNF-α, IL-6) HSP27->Inflammation Inhibitor Aminobenzo[b]thiophene Inhibitor (e.g., PF-3644022) Inhibitor->MK2

Caption: MAPK signaling pathway and MK2 inhibition.

Antimicrobial and Antioxidant Activity: The Role of the Amino and Carboxylate Groups

Thiophene derivatives are known for their broad-spectrum biological activities, including antimicrobial and antioxidant effects.[3][9] SAR studies on a series of 3-substituted thiophene-2-carboxamides have provided valuable insights:

  • Amino vs. Hydroxyl and Methyl: 3-amino thiophene-2-carboxamide derivatives consistently exhibit more potent antioxidant and antibacterial activity compared to their 3-hydroxyl or 3-methyl counterparts.[9] The electron-donating nature of the amino group is believed to enhance the molecule's ability to trap peroxide radicals.[9]

  • Carboxamide Modifications: Conversion of the methyl carboxylate at the C2 position to a carbohydrazide, followed by reaction with various aldehydes to form acylhydrazones, has yielded compounds with significant activity against multidrug-resistant Staphylococcus aureus.[2]

The following table summarizes the antimicrobial activity of selected benzo[b]thiophene analogs.

Compound IDCore ScaffoldR1 (at C6)R2 (Acylhydrazone substituent)MIC (µg/mL) against S. aureus
II.b Benzo[b]thiophene-2-carbohydrazideClPyridin-2-ylmethylene4

Data sourced from[2]

Anti-inflammatory Potential

Several benzo[b]thiophene derivatives have been investigated as anti-inflammatory agents.[4] For instance, 4-hydroxybenzothiophene-6-carboxylic acids have shown promising analgesic and anti-inflammatory activities.[4] While direct SAR data on 7-aminobenzo[b]thiophene-2-carboxylate analogs as anti-inflammatory agents is limited, the known anti-inflammatory properties of the broader benzo[b]thiophene class suggest this is a promising area for future investigation.

Experimental Protocols

Representative Synthesis: Microwave-Assisted Preparation of Methyl 3-aminobenzo[b]thiophene-2-carboxylate

This protocol is adapted from a general procedure for the synthesis of 3-aminobenzo[b]thiophenes.[1][5]

Materials:

  • 2-Halobenzonitrile (e.g., 2-fluorobenzonitrile)

  • Methyl thioglycolate

  • Triethylamine (Et3N)

  • Dimethyl sulfoxide (DMSO)

  • Microwave synthesizer

Procedure:

  • To a microwave-safe reaction vessel, add 2-fluorobenzonitrile (1.5 mmol), methyl thioglycolate (1.5 mmol), and triethylamine (4.5 mmol) in DMSO.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 130 °C for 15 minutes.

  • After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of test compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase buffer (containing MgCl2, DTT, and other necessary components)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The following workflow diagram illustrates the key steps in a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Compound Dilutions Mixing Mix Kinase, Substrate, and Compound Compound_Prep->Mixing Reagent_Prep Prepare Kinase, Substrate, and ATP Reagent_Prep->Mixing Initiation Initiate with ATP Mixing->Initiation Incubation Incubate Initiation->Incubation Stopping Stop Reaction & Add Detection Reagent Incubation->Stopping Luminescence Measure Luminescence Stopping->Luminescence IC50_Calc Calculate IC50 Luminescence->IC50_Calc

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion

The this compound scaffold and its analogs represent a rich chemical space for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent placement and nature in determining the biological activity profile of these compounds. As kinase inhibitors, antimicrobial agents, and potential anti-inflammatory drugs, these benzo[b]thiophene derivatives continue to be a focal point of medicinal chemistry research. Future studies involving systematic modifications of the 7-amino scaffold are warranted to further unlock its therapeutic potential.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • Metwally, M. A., El-Sayed, R., & El-Hussiny, M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]

  • Knotek, P., Peschel, F., Jorda, R., Sucha, S., Mrazkova, H., Vaskova, J., ... & Hodny, Z. (2024). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. ACS Pharmacology & Translational Science. [Link]

  • Gougis, S., Boulet, M., Leleu, S., Villemagne, B., Rigo, B., & Mabkhot, Y. N. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 89. [Link]

  • Parmar, D. R., & Chhabria, M. T. (2016). Novel thiophene derivatives as Anti-inflammatory agents. Journal of Pharmaceutical Science and Bioscientific Research, 6(5), 713-722. [Link]

  • Zhang, J., Li, Y., Liu, Y., Wang, C., Li, J., & Wang, Y. (2024). Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. Molecules, 29(14), 3293. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). 2-Aminobenzothiazoles in anticancer drug design and discovery. Future Medicinal Chemistry, 13(1), 77-101. [Link]

  • Ibrahim, H. A., Onyije, I. M., & Ojo, A. A. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 859-874. [Link]

  • Metwally, M. A., El-Sayed, R., & El-Hussiny, M. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. PubMed. [Link]

  • Altomare, C., Carotti, A., Cellamare, S., Ferappi, M., Catto, M., & Carrupt, P. A. (2000). Structure-Activity Relationships of 6-Methyl-benzo[b]thiophene-2-carboxylic Acid (1-{(S)-1-Benzyl-4-[4-(tetrahydropyran-4-ylmethyl)piperazin-1-yl]butylcarbamoyl}cyclopentyl)amide, Potent Antagonist of the Neurokinin-2 Receptor. ResearchGate. [Link]

  • Kumar, S., & Sharma, P. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. ResearchGate. [Link]

  • Petranyi, G., & Ryder, N. S. (1987). Synthesis and structure-activity relationships of benzo[b]thienylallylamine antimycotics. PubMed. [Link]

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  • Bagley, M., Dwyer, J., Molina, M. D. B., Rand, A., Rand, H., & Tomkinson, N. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

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A Senior Application Scientist's Guide to the In Vitro and In Vivo Evaluation of Methyl 7-aminobenzo[b]thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its structural rigidity and lipophilic nature allow for favorable interactions with various biological targets. The specific substitution pattern, as in Methyl 7-aminobenzo[b]thiophene-2-carboxylate, offers multiple points for chemical modification, enabling the generation of diverse derivative libraries. This guide provides a comprehensive framework for the preclinical evaluation of such derivatives, focusing on their potential as anticancer agents, a field where benzo[b]thiophenes have shown considerable promise as kinase inhibitors and antimitotic agents.[3][4][5]

The strategic placement of an amino group at the 7-position and a methyl carboxylate at the 2-position provides handles for derivatization to modulate potency, selectivity, and pharmacokinetic properties. The amino group can act as a hydrogen bond donor or a site for building larger substituents to probe protein binding pockets, while the carboxylate can be modified to enhance solubility or alter metabolic stability.

Comparative In Vitro Evaluation: From Hit Identification to Mechanism of Action

The initial phase of evaluation involves a cascade of in vitro assays designed to identify promising derivatives and elucidate their mechanism of action. This stage is critical for making go/no-go decisions before committing to more resource-intensive in vivo studies.

Primary Screening: Antiproliferative Activity

The first step is to assess the cytotoxic or antiproliferative effects of the derivatives against a panel of human cancer cell lines. The choice of cell lines should be hypothesis-driven, reflecting different cancer types or specific genetic backgrounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[6][7][8][9]

  • Cell Seeding : Plate cancer cells (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[6]

  • Compound Treatment : Treat the cells with a serial dilution of the benzo[b]thiophene derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[6][10]

  • Formazan Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the purple formazan crystals.[6][9]

  • Absorbance Measurement : Read the absorbance at a wavelength of 570 nm using a microplate reader.[9]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each derivative.

Table 1: Comparative Antiproliferative Activity (IC50, µM) of Benzo[b]thiophene Derivatives

DerivativeMDA-MB-231 (Breast)A549 (Lung)HCT-116 (Colon)U87MG (Glioblastoma)
M7ABT-001 5.28.16.57.2
M7ABT-002 0.8 1.2 0.9 1.5
M7ABT-003 15.622.418.925.1
Doxorubicin 0.50.80.61.0

Data is hypothetical and for illustrative purposes.

From this initial screen, derivative M7ABT-002 emerges as the most potent candidate across multiple cell lines, warranting further investigation.

Target Identification and Engagement

Given that many benzo[b]thiophene derivatives act as kinase inhibitors, a logical next step is to screen potent compounds against a panel of kinases to identify potential molecular targets.[3][4][11][12]

Workflow for Target Identification and Validation

Caption: Kinase inhibitor identification workflow.

Once a primary target is identified (e.g., DYRK1A/B kinases), biochemical assays are performed to determine the IC50 value accurately.[4] Subsequently, cellular target engagement must be confirmed. For a kinase inhibitor, this is typically done by Western Blot to assess the phosphorylation status of a known downstream substrate. A reduction in substrate phosphorylation upon treatment with the derivative indicates successful target engagement in a cellular context.

Comparative In Vivo Evaluation: Assessing Therapeutic Potential in a Living System

Promising candidates from in vitro testing are advanced to in vivo studies to evaluate their pharmacokinetic properties, efficacy, and preliminary safety in animal models.

Pharmacokinetic (PK) Studies

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial.[13] PK studies are typically performed in mice or rats to determine key parameters.[14][15]

Protocol for a Murine Pharmacokinetic Study

  • Animal Model : Use a common mouse strain like C57BL/6 or BALB/c.[14]

  • Compound Administration : Administer the derivative (e.g., M7ABT-002) via intravenous (IV) and oral (PO) routes to different groups of mice.[16]

  • Blood Sampling : Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[15]

  • Bioanalysis : Extract the compound from plasma and quantify its concentration using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Parameter Calculation : Use software like WinNonlin to calculate key PK parameters.[15]

Table 2: Comparative Pharmacokinetic Parameters in Mice

ParameterM7ABT-002Comparator Drug X
Clearance (CL) (L/h/kg)1.22.5
Volume of Distribution (Vdss) (L/kg)2.81.5
Half-life (t½) (h)4.11.8
Oral Bioavailability (F%) 45%20%

Data is hypothetical and for illustrative purposes.

M7ABT-002 shows a longer half-life and significantly better oral bioavailability compared to a hypothetical comparator, making it a more promising candidate for oral drug development.

Efficacy Studies: Human Tumor Xenograft Models

The gold standard for preclinical anticancer efficacy testing is the human tumor xenograft model, where human cancer cells are implanted into immunodeficient mice.[17][18]

Protocol for a Subcutaneous Xenograft Study

  • Cell Implantation : Subcutaneously inject human cancer cells (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).[17][19]

  • Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment : Randomize mice into treatment groups (Vehicle, M7ABT-002, Comparator Drug). Administer treatment daily via the oral route.

  • Tumor Measurement : Measure tumor volume with calipers 2-3 times per week.

  • Endpoint : Continue the study until tumors in the control group reach a predetermined size. The primary endpoint is typically Tumor Growth Inhibition (TGI).

Caption: Xenograft study experimental workflow.

The results of such a study would demonstrate whether the in vitro potency and favorable PK properties of M7ABT-002 translate into significant antitumor activity in a living organism.

Conclusion and Future Directions

This guide outlines a logical and comprehensive workflow for the preclinical evaluation of novel this compound derivatives. By systematically assessing in vitro potency, mechanism of action, pharmacokinetics, and in vivo efficacy, researchers can identify promising drug candidates for further development. The hypothetical data presented for derivative M7ABT-002 illustrates the profile of a strong candidate: potent and broad antiproliferative activity, favorable oral pharmacokinetics, and, presumably, significant tumor growth inhibition in xenograft models.

Future work would involve more detailed mechanism of action studies, safety and toxicology assessments, and potentially the exploration of combination therapies to enhance efficacy and overcome potential resistance mechanisms. The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of new therapeutics, and a rigorous evaluation cascade is paramount to unlocking its full potential.

References

  • Jin, K., Teng, L., Shen, Y., & He, K. (2010). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Dykes, D. J., Abbott, B. J., Mayo, J. G., Harrison, S. D., Laster, W. R., Simpson-Herren, L., & Griswold, D. P. (1983). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Cancer Chemotherapy and Pharmacology. [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. [Link]

  • El-Damasy, A. K., Lee, J. A., Lee, S. Y., Keum, G., & Lee, C. O. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Di, L., & Umland, J. P. (2020). Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter?. PubMed. [Link]

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  • MDPI. (n.d.). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. [Link]

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  • Creative Biolabs. (n.d.). Xenograft Models. Retrieved from [Link]

  • Azevedo, H., Cugo, M. C., Ambrosio, L., de Oliveira, P. S. L., Blagden, C. S., Elkins, J. M., & Counago, R. M. (2022). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. PubMed. [Link]

  • Taylor & Francis Online. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. [Link]

  • Scilit. (n.d.). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. [Link]

  • ACS Figshare. (n.d.). Synthesis and Biological Evaluation of 2- and 3-Aminobenzo[b]thiophene Derivatives as Antimitotic Agents and Inhibitors of Tubulin Polymerization. [Link]

  • SFERA. (n.d.). Synthesis and biological evaluation of 2-and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters for mice, rats, and dogs obtained by the noncompartmental analysis. [Link]

  • MuriGenics. (n.d.). Pk/bio-distribution. Retrieved from [Link]

  • Popa, A., Găină, A. M., Mitroi, D. N., Shova, S., Arsene, A. L., Drăghici, C., ... & Tătărău, C. (2022). Discovery of a 6-Aminobenzo[b]thiophene 1,1-Dioxide Derivative (K2071) with a Signal Transducer and Activator of Transcription 3 Inhibitory, Antimitotic, and Senotherapeutic Activities. PubMed Central. [Link]

  • National Institutes of Health. (n.d.). Murine Pharmacokinetic Studies. PubMed Central. [Link]

  • Frontiers. (2023). Use of physiological based pharmacokinetic modeling for cross-species prediction of pharmacokinetic and tissue distribution profiles of a novel niclosamide prodrug. [Link]

  • PubMed. (2024). Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. [Link]

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Analytical techniques for confirming the purity of "Methyl 7-aminobenzo[b]thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Confirming the Purity of Methyl 7-aminobenzo[b]thiophene-2-carboxylate

An In-Depth Comparison of Orthogonal Analytical Techniques

For researchers and drug development professionals, the absolute purity of a chemical entity is not merely a matter of quality control; it is the bedrock of reliable, reproducible, and meaningful scientific data. This compound, a heterocyclic compound with significant potential as a scaffold in medicinal chemistry, is no exception. Ensuring its purity is paramount to validating its biological activity, understanding its structure-activity relationships, and advancing it through the development pipeline.

This guide provides a comparative analysis of the essential analytical techniques required to establish the purity of this compound. We will delve into the causality behind experimental choices, present comparative data, and provide foundational protocols, moving beyond a simple listing of methods to offer a strategic approach to purity confirmation.

The Orthogonal Strategy: A Multi-Faceted Approach to Purity

A single analytical technique is rarely sufficient to declare a compound "pure." Each method interrogates a different physicochemical property of the molecule. A robust purity assessment, therefore, relies on an orthogonal strategy , employing multiple, disparate techniques to build a comprehensive and trustworthy purity profile. An impurity that co-elutes with the main peak in a chromatography experiment may be readily apparent in an NMR spectrum. This multi-pronged approach is the core principle of a self-validating purity assessment.

Caption: A comprehensive workflow for purity assessment, emphasizing an orthogonal approach.

Primary Quantitative Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds like this compound. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2]

Why it's the primary choice:

  • High Resolution: Modern HPLC columns can separate structurally similar impurities, providing a detailed impurity profile.

  • Quantitative Accuracy: When properly validated, HPLC with UV detection provides excellent precision and accuracy for quantifying the main component and its impurities.

  • Versatility: A wide range of column chemistries and mobile phases can be employed to optimize the separation for the specific analyte. For an aromatic, moderately polar molecule like this compound, a reversed-phase C18 column is the logical starting point.

Comparative HPLC Method Parameters:
ParameterCondition A (Scouting/Generic)Condition B (Optimized for Resolution)Rationale for Choices
Column C18, 250 x 4.6 mm, 5 µmC18, 150 x 2.1 mm, 1.8 µmSmaller particle size (1.8 µm) provides higher efficiency and better resolution of closely eluting impurities.
Mobile Phase A: Water, B: AcetonitrileA: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in AcetonitrileThe addition of an acid modifier like formic acid improves peak shape for amine-containing compounds by suppressing silanol interactions on the column.
Gradient 10-90% B in 20 min5-95% B in 30 minA shallower gradient (longer run time) increases the separation window, enhancing the resolution between the main peak and any potential impurities.
Flow Rate 1.0 mL/min0.3 mL/minThe flow rate is scaled down to be appropriate for the smaller internal diameter of the column in Condition B.
Detection UV at 254 nmDiode Array Detector (DAD) 200-400 nmA DAD provides spectral information, which helps in peak tracking during method development and can indicate if co-eluting peaks are present (peak purity analysis).
Foundational HPLC Protocol:
  • System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water mixture) to prepare a stock solution of known concentration (e.g., 1.0 mg/mL). Prepare a working standard by diluting the stock solution (e.g., to 0.1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.

  • System Suitability: Inject the working standard solution multiple times (e.g., n=5). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤2.0%, and typical column efficiency and peak symmetry criteria are met as defined by pharmacopeias like the USP <621>.[3]

  • Analysis: Inject the sample solution and a standard solution.

  • Calculation: Calculate the purity by area percent normalization: Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100.

Orthogonal and Confirmatory Techniques

While HPLC provides the primary quantitative result, it must be supported by other techniques to confirm the identity of the main peak and ensure no impurities are hiding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for structural elucidation and provides an orthogonal assessment of purity. It probes the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).

Why it's essential:

  • Structural Confirmation: An NMR spectrum is a unique fingerprint of a molecule. The observed chemical shifts, coupling constants, and integrations must be consistent with the proposed structure of this compound.[4]

  • Impurity Detection: Impurities with different structures will typically display unique signals in the NMR spectrum, even if they co-elute in HPLC.

  • Quantitative NMR (qNMR): With careful experimental setup (e.g., ensuring full relaxation of nuclei), NMR can be used as a quantitative tool.[5][6] By adding a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without needing a reference standard of the analyte itself. This provides a powerful, independent verification of the HPLC assay value.

Mass Spectrometry (MS)

Often coupled with HPLC (LC-MS), mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules.

Why it's essential:

  • Molecular Weight Confirmation: MS provides definitive confirmation of the molecular weight of the main peak observed in the chromatogram.

  • Impurity Identification: High-resolution mass spectrometry (HRMS) can provide the elemental composition of low-level impurities, which is a critical first step in their structural identification.[7][8] This is a regulatory expectation for impurity profiling in drug development.[9]

Caption: The basic principle of chromatographic separation in HPLC.

Elemental Analysis (EA)

Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a compound. This is achieved through combustion analysis, where the sample is burned, and the resulting gases are quantified.[10][11]

Why it's essential:

  • Fundamental Purity Check: EA verifies that the elemental composition of the synthesized material matches the theoretical formula. A significant deviation (typically >0.4%) suggests the presence of impurities or residual solvent.[12][13]

  • Orthogonality: The technique is completely independent of chromatographic and spectroscopic properties, making it an excellent orthogonal check.

Summary Comparison of Techniques

TechniquePrincipleInformation ProvidedStrengthsLimitations
HPLC-UV/DAD Differential partitioningPurity (area %), impurity profile, spectral homogeneityHigh resolution, quantitative, robustRequires a chromophore, co-elution is possible, non-UV active impurities are missed
NMR (¹H, ¹³C) Nuclear spin in a magnetic fieldStructural confirmation, identification and quantification of impuritiesUnambiguous structure proof, qNMR for absolute purityLower sensitivity than HPLC, complex mixtures can be hard to interpret
LC-MS Mass-to-charge ratio of ionsMolecular weight confirmation, impurity identificationHigh sensitivity and specificity, provides molecular formula (HRMS)Response factor varies, not inherently quantitative without standards
Elemental Analysis Combustion and gas analysisPercent elemental composition (%C, H, N, S)Verifies empirical formula, orthogonal to other methodsInsensitive to isomeric impurities, requires high sample purity for good results

Conclusion: Building a Case for Purity

Confirming the purity of this compound requires a methodical and multi-faceted approach. High-Performance Liquid Chromatography serves as the primary tool for quantification and profiling of related substance impurities. However, this result must be validated and substantiated by orthogonal techniques. NMR spectroscopy confirms the structural identity and provides an independent purity assessment, while mass spectrometry verifies the molecular weight and aids in identifying unknown impurities. Finally, elemental analysis provides a fundamental check on the elemental composition.

By integrating the data from these distinct analytical methodologies, a scientist can construct a robust, self-validating, and defensible purity statement, ensuring the quality and integrity of the compound for its intended research and development applications. This rigorous approach aligns with the principles of analytical procedure validation outlined by regulatory bodies such as the International Council for Harmonisation (ICH).[14][15]

References

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  • <621> CHROM
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Safety Operating Guide

Navigating the Disposal of Methyl 7-aminobenzo[b]thiophene-2-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Precautionary Measures

Methyl 7-aminobenzo[b]thiophene-2-carboxylate belongs to the family of aminobenzo[b]thiophene esters. Based on data from similar compounds, it should be handled as a potentially hazardous substance.

Potential Hazards:

  • Skin and Eye Irritation: Similar aromatic amines and thiophene derivatives are known to cause skin and eye irritation.[1][2][3]

  • Harmful if Swallowed: Acute oral toxicity is a potential concern.[4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][6][7]

Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4][6]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[2][3]

  • Respiratory Protection: If handling fine powders or generating aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

Hazard Class Potential Effects Recommended PPE
Skin IrritantRedness, itching, inflammationNitrile gloves, lab coat
Eye IrritantRedness, pain, wateringSafety goggles or face shield
Acute Toxicity (Oral)Harmful if ingestedStandard laboratory PPE
Respiratory IrritantCoughing, shortness of breathFume hood, respirator (if needed)

Segregation and Waste Collection

Proper segregation of chemical waste is the first critical step in the disposal process. This prevents dangerous reactions and ensures that waste is managed in the most appropriate and cost-effective manner.

Incompatible Materials: Based on information for related compounds, avoid mixing this compound waste with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[1][8]

  • Strong Acids and Bases: May cause hydrolysis or other degradation reactions.[1]

  • Strong Reducing Agents: Potential for hazardous reactions.[1]

Waste Container Requirements:

  • Use a designated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical; for solid waste, a high-density polyethylene (HDPE) container is generally suitable.[9]

  • Keep the container closed except when adding waste.[9][10]

  • The label should clearly state "Hazardous Waste" and list the full chemical name: "this compound".[10]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for disposing of pure compound, contaminated materials, and dilute solutions.

Disposal of Solid Waste (Pure Compound and Contaminated Labware)
  • Collection: Carefully transfer any unused or waste this compound solid into a designated hazardous waste container using a spatula or other appropriate tool.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must be collected as hazardous waste.[10]

  • Container Sealing: Once the container is full (up to 90% capacity to allow for expansion), securely seal the lid.

  • Labeling: Ensure the hazardous waste label is complete with the chemical name, accumulation start date, and associated hazards.

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible materials.

Disposal of Contaminated Solvents and Solutions
  • Collection: Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Rinsate Collection: The first rinse of any glassware that contained the compound should be collected as hazardous waste.[10]

  • pH Neutralization: If the solution is highly acidic or basic, it may need to be neutralized before being added to the waste container. Consult your institution's environmental health and safety (EHS) office for specific guidance.

  • Container Management: Keep the liquid waste container tightly sealed when not in use and store it in secondary containment to prevent spills.[10]

Regulatory Compliance and Final Disposition

The disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12]

Waste Characterization: While this compound is not a specifically listed hazardous waste, it may be classified as a characteristic hazardous waste if it exhibits properties of ignitability, corrosivity, reactivity, or toxicity.[13] Given its potential for toxicity, it is prudent to manage it as hazardous waste.

Final Disposal:

  • All hazardous waste must be disposed of through your institution's EHS office or a licensed hazardous waste disposal contractor.[3][4][5]

  • The waste will likely be incinerated at a permitted hazardous waste treatment, storage, and disposal facility (TSDF).[14]

  • Never dispose of this chemical down the drain or in the regular trash.[1][10][15]

Emergency Procedures

Spill Response:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spread of the spill using absorbent pads or other appropriate materials.

  • Cleanup: For small spills, carefully sweep up the solid material or absorb the liquid with an inert material (e.g., vermiculite, sand).[1] Place all cleanup materials in a sealed container and label it as hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report all spills to your laboratory supervisor and EHS office.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[16]

Chemical Waste Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Collection & Segregation cluster_disposal Final Disposition start Identify Waste Chemical (this compound) hazards Assess Hazards (Consult SDS/Literature) start->hazards ppe Select Appropriate PPE hazards->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Collect Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions, rinsate) waste_type->liquid_waste Liquid incompatible Check for Incompatibilities (Strong oxidizers, acids, bases) solid_waste->incompatible liquid_waste->incompatible label_container Label Hazardous Waste Container Correctly incompatible->label_container store Store in Satellite Accumulation Area label_container->store ehs_pickup Arrange for EHS Pickup store->ehs_pickup end Final Disposal via Licensed Facility ehs_pickup->end

Caption: Decision workflow for the proper disposal of laboratory chemical waste.

References

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A Senior Application Scientist's Guide to Handling Methyl 7-aminobenzo[b]thiophene-2-carboxylate: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides a detailed protocol for the safe handling of Methyl 7-aminobenzo[b]thiophene-2-carboxylate, focusing on the selection, use, and disposal of appropriate Personal Protective Equipment (PPE). While specific toxicological data for this exact compound is limited, its structure—a substituted aminobenzo[b]thiophene—necessitates a cautious approach based on established best practices for analogous compounds.

The causality behind these protocols is rooted in the precautionary principle: in the absence of complete hazard data, we must implement controls sufficient to protect against the potential risks of the chemical class. Substituted benzothiophenes and related compounds are known to be bioactive and may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, every step described is designed as a self-validating system to minimize exposure and ensure a safe laboratory environment.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough risk assessment is paramount. The primary routes of exposure are inhalation of dust, skin contact, and eye contact[1][4].

Primary Engineering Control: The Chemical Fume Hood

All operations involving the handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood[5][6][7]. This is non-negotiable. The fume hood provides critical containment of dust and vapors, protecting the user from respiratory exposure.

  • Causality : The finely powdered nature of many laboratory chemicals increases the risk of aerosolization. A fume hood maintains a negative pressure environment, ensuring that any airborne particles are drawn away from the operator's breathing zone.

Ensure the fume hood has a recent certification and that the sash is kept at the lowest practical height during manipulations to maximize its efficiency[7].

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential to create a barrier between you and the chemical. The following table summarizes the minimum required PPE for handling this compound.

Protection Type Specific PPE Standard/Material Rationale & Key Considerations
Eye & Face Protection Chemical Splash Goggles & Face ShieldANSI Z87.1 / EN 166Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust and splashes[5][7]. A face shield must be worn over the goggles during procedures with a higher risk of splashing[7].
Hand Protection Double Nitrile GlovesASTM D6978Nitrile provides good chemical resistance[7]. Given that the toxicological properties are not fully known, double-gloving is a mandatory precaution to protect against potential contamination during glove removal and in case of a breach in the outer glove[7].
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentA fully buttoned, flame-resistant lab coat protects the skin and personal clothing from contamination. Cuffs should be snug to prevent dust from entering.
Respiratory Protection NIOSH-approved N95 RespiratorN95 or higherRequired when handling the powder outside of a fume hood (a practice that should be avoided) or if there is a risk of dust generation that engineering controls cannot adequately manage[5][8].
Foot Protection Closed-toe Shoes---Prevents injury from spills and dropped equipment.

Procedural Guidance: Step-by-Step Safety Protocols

Donning PPE: A Deliberate Sequence

The order in which you put on PPE is critical to ensure complete protection.

  • Lab Coat : Put on your flame-resistant lab coat and fasten all buttons.

  • Inner Gloves : Don the first pair of nitrile gloves.

  • Outer Gloves : Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

  • Respiratory Protection (if required) : Perform a seal check for your N95 respirator.

  • Eye and Face Protection : Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Experimental Workflow: Safe Handling in Practice

The following diagram illustrates the decision-making process for ensuring adequate protection during handling.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase start Begin Handling Protocol for This compound fume_hood Is a certified chemical fume hood available? start->fume_hood stop STOP. Do not proceed. fume_hood->stop No ppe_check Assemble all required PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat fume_hood->ppe_check Yes weighing Weighing and Transferring Solid (Inside Fume Hood) ppe_check->weighing dissolving Dissolving in Solvent weighing->dissolving reaction Monitoring Reaction dissolving->reaction decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate waste Segregate and Dispose of Waste decontaminate->waste ppe_doff Doff PPE Correctly waste->ppe_doff

Caption: PPE selection and handling workflow for this compound.

Doffing PPE: Avoiding Contamination

Removing PPE correctly is as important as putting it on. The goal is to prevent any contaminants on the PPE from touching your skin or clothes.

  • Outer Gloves : Remove the outer pair of gloves, turning them inside out as you pull them off. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles : Remove your face shield and goggles from the back to the front.

  • Lab Coat : Unbutton your lab coat and remove it by rolling it down your arms, ensuring the contaminated exterior is folded inward.

  • Inner Gloves : Remove the final pair of gloves, again turning them inside out.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water[1][9].

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a critical component of laboratory safety and environmental stewardship.

  • Solid Waste : All solid waste contaminated with this compound, including used gloves, weighing papers, and paper towels, must be collected in a clearly labeled hazardous waste container[7].

  • Liquid Waste : Any solutions containing this compound, as well as solvent rinses of contaminated glassware, must be collected in a separate, labeled hazardous liquid waste container[7]. Do not discharge into drains or surface waters[5].

  • Decontamination : All non-disposable equipment and surfaces that have come into contact with the chemical must be decontaminated.

Always consult your institution's environmental health and safety (EHS) office for specific waste disposal protocols. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1].

References

  • MATERIAL SAFETY DATA SHEET - Chemcia Scientific, LLC. (n.d.). Chemcia Scientific, LLC.
  • SAFETY DATA SHEET - Fisher Scientific. (2021, December 24). Fisher Scientific.
  • Safety Data Sheet - CymitQuimica. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - [Supplier Name Redacted]. (2025, September 14). [Supplier Website Redacted].
  • SAFETY DATA SHEET - Fisher Scientific. (2014, October 1). Fisher Scientific.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 23). Thermo Fisher Scientific.
  • SAFETY DATA SHEET - TCI Chemicals. (2025, November 18). TCI Chemicals.
  • Methyl benzo b thiophene-2-carboxylate 97 22913-24-2 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem. (n.d.). Benchchem.
  • Chemical Safety Data Sheet MSDS / SDS - METHYL THIOPHENE-2-CARBOXYLATE - ChemicalBook. (2025, July 5). ChemicalBook.
  • Personal protective equipment for handling Anthra[2,3-b]thiophene - Benchchem. (n.d.). Benchchem.

Sources

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